Fmoc-Gly-OH-13C2
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H15NO4 |
|---|---|
Molecular Weight |
299.29 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid |
InChI |
InChI=1S/C17H15NO4/c19-16(20)9-18-17(21)22-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2,(H,18,21)(H,19,20)/i9+1,16+1 |
InChI Key |
NDKDFTQNXLHCGO-QZZXWHIHSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[13CH2][13C](=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
What is the molecular structure of Fmoc-Gly-OH-13C2?
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(9-Fluorenylmethoxycarbonyl)-glycine-13C2, commonly referred to as Fmoc-Gly-OH-13C2, is a stable isotope-labeled derivative of the amino acid glycine. The defining feature of this compound is the incorporation of two carbon-13 (¹³C) isotopes at both carbon positions of the glycine backbone. This isotopic labeling makes it an invaluable tool in a range of scientific disciplines, particularly in proteomics, drug metabolism studies, and the development of peptide-based therapeutics. The presence of the ¹³C isotopes allows for the precise tracking and quantification of molecules incorporating this amino acid using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, without altering the underlying chemical properties of the glycine residue. This guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and applications of this compound.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound consists of a glycine molecule where both the alpha-carbon and the carbonyl carbon are ¹³C isotopes. The amino group of the glycine is protected by a fluorenylmethoxycarbonyl (Fmoc) group, which is a base-labile protecting group essential for stepwise peptide synthesis.
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅¹³C₂H₁₅NO₄ | |
| Molecular Weight | 299.29 g/mol | [1] |
| CAS Number | 286460-80-8 | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 174-175 °C | [1] |
| Isotopic Purity | ≥ 99 atom % ¹³C | [1] |
| Chemical Purity | ≥ 99% | [1] |
| Solubility | Soluble in DMF and DMSO | [2] |
| Storage | 2-8 °C, desiccated | [3] |
Spectroscopic Data
While high-resolution spectra for this compound are not widely published, data from the closely related, dually-labeled this compound,15N can be used as a reference. The key difference in the ¹³C NMR spectrum would be the absence of ¹⁵N splitting.
| Spectroscopic Data (for Fmoc-Gly-OH-¹³C₂,¹⁵N) | |
| ¹³C NMR | Chemical Shift (δ) in ppm |
| Fmoc carbonyl | ~156.8 |
| Glycine -¹³CH₂- | ~67.2 |
| Carboxylic acid -¹³COOH & Fmoc aromatic carbons | 42.59 - 77.52[2] |
| Mass Spectrometry | m/z |
| ESI-MS ([M+H]⁺) | 301.3 (Calculated: 301.28)[2] |
| High-Resolution MS | 301.2812[2] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved by the reaction of ¹³C-labeled glycine with an Fmoc-donating reagent.
Materials:
-
Glycine-¹³C₂
-
9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Hexane
Procedure:
-
Preparation of Glycine Solution: Dissolve Glycine-¹³C₂ (1.0 eq) in a 10% aqueous solution of sodium carbonate.
-
Fmoc Protection: Cool the glycine solution to 0-5°C using an ice bath. In a separate flask, dissolve Fmoc-Cl (1.1 eq) in 1,4-dioxane. Add the Fmoc-Cl solution dropwise to the chilled glycine solution under vigorous stirring.
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-6 hours. Maintain the pH of the solution between 8 and 9 by adding small amounts of 10% sodium carbonate solution as needed.
-
Work-up: After the reaction is complete, dilute the mixture with deionized water and transfer to a separatory funnel. Wash the aqueous layer with ethyl acetate to remove any unreacted Fmoc-Cl and byproducts.
-
Precipitation: Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with 1 M HCl. A white precipitate of this compound will form.
-
Isolation: Collect the solid product by vacuum filtration, washing with cold deionized water.
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel chromatography using a mobile phase of ethyl acetate and hexane.
-
Drying: Dry the purified product under vacuum to obtain a fine, white powder.
Application in Fmoc Solid-Phase Peptide Synthesis (SPPS)
This compound is a key reagent for introducing a ¹³C-labeled glycine residue into a peptide sequence. The following is a generalized protocol for its use in manual Fmoc-SPPS.
Materials:
-
Fmoc-protected amino acid pre-loaded resin (e.g., Wang or Rink Amide resin)
-
This compound
-
Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection reagent: 20% (v/v) piperidine in dimethylformamide (DMF)
-
Solvents: DMF, dichloromethane (DCM)
-
Cleavage cocktail: e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Place the resin in a reaction vessel and swell in DMF for 30 minutes.
-
Fmoc Deprotection: Drain the DMF and add the 20% piperidine/DMF solution to the resin. Agitate for 20 minutes to remove the Fmoc protecting group. Drain and wash the resin thoroughly with DMF and DCM.
-
Amino Acid Activation: In a separate vial, dissolve this compound (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin extensively with DMF and DCM to remove any unreacted reagents.
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid to be incorporated into the peptide sequence.
-
Final Cleavage: Once the peptide sequence is complete, wash the resin and treat it with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Isolation: Filter the resin and precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether. Collect the peptide by centrifugation and wash with cold ether.
-
Purification: The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Molecular Structure of this compound
Caption: Diagram of the molecular structure of this compound.
Experimental Workflow of Fmoc-SPPS
Caption: A flowchart illustrating the key steps in solid-phase peptide synthesis using this compound.
References
An In-depth Technical Guide to Fmoc-Gly-OH-¹³C₂: Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and stability of N-(9-Fluorenylmethyloxycarbonyl)-glycine-¹³C₂, a critical isotopically labeled building block in modern peptide synthesis and related research fields. This document details the compound's key characteristics, stability profile, and practical experimental protocols for its use.
Core Chemical Properties
Fmoc-Gly-OH-¹³C₂ is a stable, isotopically labeled derivative of glycine, where the two carbon atoms of the glycine backbone are replaced with the heavy isotope ¹³C. This labeling provides a distinct mass signature, making it an invaluable tool for quantitative proteomics and nuclear magnetic resonance (NMR) studies without altering the underlying chemical reactivity of the molecule.
Table 1: Physicochemical Properties of Fmoc-Gly-OH-¹³C₂
| Property | Value | Source |
| Chemical Name | N-(9-Fluorenylmethoxycarbonyl)-glycine-¹³C₂ | N/A |
| Synonyms | Fmoc-glycine-¹³C₂ | [1] |
| Molecular Formula | C₁₅¹³C₂H₁₅NO₄ | [2] |
| Molecular Weight | 299.29 g/mol | [2] |
| CAS Number | 286460-80-8 | [2] |
| Appearance | White to off-white solid/powder | [2] |
| Melting Point | 174-175 °C | [2] |
| Isotopic Purity | ≥99 atom % ¹³C | [2] |
| Chemical Purity | ≥99% (CP) | [2] |
| Solubility | Soluble in DMSO (≥29.7 mg/mL), DMF, and methanol. Insoluble in water. | [3][4] |
Stability and Storage
Fmoc-Gly-OH-¹³C₂, like its unlabeled counterpart, is a stable compound under standard laboratory conditions. The primary liabilities of Fmoc-protected amino acids are their sensitivity to basic conditions and prolonged exposure to elevated temperatures.
Table 2: Stability and Storage Recommendations
| Condition | Recommendation | Rationale |
| Storage Temperature | -20°C | To minimize potential degradation over long-term storage. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | To prevent potential oxidation, although the molecule is not highly susceptible. |
| Light Exposure | Protect from light | While not acutely light-sensitive, protection from UV light is good practice for all complex organic molecules. |
| pH Stability | Stable in acidic and neutral conditions. Unstable in basic conditions. | The Fmoc protecting group is designed to be labile to bases. |
The Fmoc group is exceptionally stable towards acidic conditions, which is the basis of its orthogonality with acid-labile side-chain protecting groups (e.g., Boc, Trt) commonly used in peptide synthesis.[5][6] However, it is readily cleaved by primary and secondary amines, with piperidine being the most common reagent for its removal.[6][7]
Chemical Structure and Logical Relationships
The structure of Fmoc-Gly-OH-¹³C₂ is fundamental to its function. The bulky, aromatic Fmoc group protects the amino terminus of the glycine, preventing unwanted side reactions during peptide coupling. The carboxylic acid end is available for activation and coupling to the free amino group of a growing peptide chain.
References
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. genscript.com [genscript.com]
- 4. academic.oup.com [academic.oup.com]
- 5. chempep.com [chempep.com]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
Applications of ¹³C Labeled Glycine in Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of stable isotopes, such as Carbon-13 (¹³C), into peptides offers a powerful tool for elucidating their structure, function, and dynamics. ¹³C labeled glycine, in particular, serves as a versatile probe in a multitude of biochemical and pharmaceutical applications. Its simple, non-chiral structure and frequent occurrence in bioactive peptides make it an ideal candidate for isotopic labeling. This technical guide provides an in-depth overview of the applications of ¹³C labeled glycine in peptide synthesis, complete with quantitative data, detailed experimental protocols, and visual workflows to support researchers in this field.
Core Applications of ¹³C Labeled Glycine in Peptide Research
The introduction of a ¹³C nucleus into a glycine residue within a peptide chain provides a non-radioactive, stable isotopic label that can be readily detected by various analytical techniques. This enables a range of applications, primarily centered around Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
Structural Biology (NMR Spectroscopy): ¹³C-labeling is instrumental in NMR-based structural analysis of peptides and proteins. The ¹³C nucleus provides an additional spectroscopic handle to resolve structural details that might be ambiguous in proton-only NMR spectra. Specific applications include:
-
Determination of Peptide Conformation: The chemical shifts of ¹³C nuclei are highly sensitive to the local electronic environment and, therefore, to the peptide's secondary structure.
-
Analysis of Peptide Dynamics: ¹³C relaxation studies can provide insights into the flexibility and motional dynamics of the peptide backbone and side chains.
-
Probing Intermolecular Interactions: Isotopic labeling can be used to selectively observe the signals of a labeled peptide when it is part of a larger complex, such as a peptide-receptor or peptide-protein interaction.
-
-
Quantitative Analysis (Mass Spectrometry): Peptides synthesized with ¹³C labeled glycine serve as ideal internal standards in quantitative mass spectrometry-based assays.[1] Since the labeled peptide is chemically identical to its unlabeled counterpart, it co-elutes during chromatography and exhibits similar ionization efficiency, but is distinguishable by its mass-to-charge (m/z) ratio.[1] This allows for accurate and precise quantification of the endogenous peptide in complex biological matrices. This is a cornerstone of many proteomic and metabolomic studies.
-
Metabolic Flux Analysis (MFA): ¹³C labeled glycine can be used as a tracer to follow the metabolic fate of glycine in cellular systems. By tracking the incorporation of the ¹³C label into various metabolites and macromolecules, researchers can map and quantify the flow of carbon through metabolic pathways.[2][3][4]
Data Presentation: Quantitative Insights
The following tables summarize key quantitative data related to the use of ¹³C labeled glycine in peptide synthesis and analysis.
Table 1: Peptide Synthesis Yields with Isotopic Labeling
| Peptide Sequence | Synthesis Method | Isotopic Label | Purity (%) | Overall Yield (%) | Reference |
| Aβ(1-40) | Recombinant Expression | Uniform ¹³C/¹⁵N | >95 | ~1.5 mg/L culture | [5][6] |
| Gly-Ψ[CH(CF₃)NH]-Peptides | Solid-Phase Peptide Synthesis | Unlabeled | >95 | 25-40 | [7] |
| Glycopeptides | Solid-Phase Peptide Synthesis | Unlabeled | >95 | High | [8] |
Note: Yields for solid-phase peptide synthesis can vary significantly based on the sequence, length, and coupling efficiency. The data for Aβ(1-40) is for recombinant expression, which is a common method for producing larger labeled peptides.
Table 2: Isotopic Enrichment Levels Determined by Mass Spectrometry
| Labeled Amino Acid | Method | Isotopic Purity of Precursor (%) | Observed Isotopic Enrichment (%) | Reference |
| ¹³C₆, ¹⁵N₄ Arginine | LC-MS/MS | 99 | >98 | [1] |
| ¹³C₉, ¹⁵N₁ Phenylalanine | LC-MS/MS | 99 | >98 | [1] |
| ¹³C labeled amino acids | LC-MS/MS | 99+ | High | [9] |
Note: High isotopic purity of the labeled amino acid precursor is crucial for achieving high enrichment in the final peptide, which is essential for accurate quantification.
Table 3: ¹³C NMR Parameters for Glycine in Peptides
| Peptide | ¹³C Nucleus | Chemical Shift (ppm) | ¹JCH Coupling Constant (Hz) | T₁ Relaxation Time (s) | Reference |
| Triglycine (backbone) | Cα | ~41-43 | ~140-145 | - | [10] |
| H-Gly-Gly-X-L-Ala-OH | C' (carbonyl) | ~171-175 | - | - | [1] |
| γ-Glu-Cys-[1-¹³C]Gly-d₂ | C' (carbonyl) | - | - | 58 ± 3 | [11][12][13] |
| Tyr-Pro-Phe-Pro-[1-¹³C]Gly-d₂ | C' (carbonyl) | - | - | 24 ± 4 | [11][12][13] |
Note: Chemical shifts are dependent on the local chemical environment, pH, and solvent. T₁ relaxation times are sensitive to molecular motion.
Experimental Protocols
This section provides detailed methodologies for the synthesis and analysis of peptides incorporating ¹³C labeled glycine.
Solid-Phase Peptide Synthesis (SPPS) of a ¹³C Glycine-Labeled Peptide
This protocol outlines the manual Fmoc-based solid-phase synthesis of a generic peptide incorporating a ¹³C-labeled glycine residue.
Materials:
-
Fmoc-Rink Amide MBHA resin (or other suitable resin depending on the desired C-terminus)
-
Fmoc-protected amino acids
-
Fmoc-[¹³C₂]-Gly-OH (or other desired ¹³C glycine isotope)
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Cold diethyl ether
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 1 hour in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin.
-
Shake for 5 minutes. Drain.
-
Add fresh 20% piperidine/DMF solution and shake for another 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Amino Acid Coupling (for standard amino acids):
-
In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of HBTU in DMF.
-
Add 6 equivalents of DIPEA to the amino acid solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Shake for 1-2 hours at room temperature.
-
To check for complete coupling, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (5 times).
-
-
Incorporation of ¹³C Labeled Glycine:
-
Follow the same coupling procedure as in step 3, but use Fmoc-[¹³C₂]-Gly-OH as the amino acid to be coupled.
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After coupling the final amino acid, perform a final deprotection step as described in step 2.
-
Resin Washing and Drying: Wash the resin with DMF (5 times), DCM (5 times), and Methanol (3 times). Dry the resin under vacuum.
-
Cleavage and Deprotection:
-
Add the cleavage cocktail to the dried resin in a fume hood.
-
Gently agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of TFA.
-
-
Peptide Precipitation:
-
Precipitate the peptide by adding the TFA solution to a 50-fold excess of cold diethyl ether.
-
Centrifuge to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether twice.
-
Dry the peptide pellet under vacuum.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
-
LC-MS/MS for Quantitative Analysis of a ¹³C-Labeled Peptide
This protocol provides a general workflow for quantifying an endogenous peptide in a biological sample using a ¹³C-labeled peptide as an internal standard.
Materials:
-
Biological sample (e.g., plasma, cell lysate)
-
¹³C-labeled peptide internal standard of known concentration
-
Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)
-
LC-MS/MS system (e.g., triple quadrupole or high-resolution mass spectrometer)
-
C18 reverse-phase HPLC column
Procedure:
-
Sample Preparation:
-
Spike a known amount of the ¹³C-labeled peptide internal standard into the biological sample.
-
Perform protein precipitation by adding 3 volumes of cold acetonitrile with 0.1% formic acid.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the sample in a suitable injection volume of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto the LC-MS/MS system.
-
Separate the peptides using a suitable gradient on the C18 column.
-
Set up the mass spectrometer to monitor specific precursor-to-fragment ion transitions (Selected Reaction Monitoring - SRM, or Multiple Reaction Monitoring - MRM) for both the endogenous (light) and the ¹³C-labeled (heavy) peptide.
-
-
Data Analysis:
-
Integrate the peak areas for the light and heavy peptide transitions.
-
Calculate the peak area ratio (light/heavy).
-
Generate a calibration curve using known concentrations of the light peptide spiked with a constant concentration of the heavy internal standard.
-
Determine the concentration of the endogenous peptide in the unknown sample by interpolating its peak area ratio on the calibration curve.
-
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the application of ¹³C labeled glycine in peptide synthesis.
Signaling Pathway: Glucagon-Like Peptide-1 Receptor (GLP-1R)
The GLP-1R is a G-protein coupled receptor (GPCR) that plays a crucial role in glucose homeostasis. Its endogenous ligand, GLP-1, is a peptide hormone. Peptides synthesized with ¹³C labeled glycine can be used as probes to study the binding and signaling of this and other peptide-activated receptors.
Caption: GLP-1 Receptor Signaling Pathway.
Experimental Workflow: Quantitative Proteomics using a ¹³C Labeled Peptide Standard
This workflow illustrates the key steps involved in quantifying a target peptide in a biological sample using a ¹³C glycine-labeled internal standard and LC-MS/MS.
Caption: Quantitative Proteomics Workflow.
Experimental Workflow: NMR Structural Analysis of a ¹³C Labeled Peptide
This workflow outlines the general steps for determining the three-dimensional structure of a peptide using NMR spectroscopy, highlighting the role of ¹³C labeling.
Caption: NMR Structural Analysis Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. portlandpress.com [portlandpress.com]
- 4. Angiotensin II Type I Receptor (AT1R): The Gate towards COVID-19-Associated Diseases [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Expression and purification of 15N- and 13C-isotope labeled 40-residue human Alzheimer's β-amyloid peptide for NMR-based structural analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Accelerated solid-phase synthesis of glycopeptides containing multiple N -glycosylated sites - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01886A [pubs.rsc.org]
- 9. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. chemrxiv.org [chemrxiv.org]
A Technical Guide to the Isotopic Enrichment of Commercial Fmoc-Gly-OH-¹³C₂,¹⁵N
This technical guide provides an in-depth analysis of the isotopic enrichment levels of commercially available Fmoc-Gly-OH-¹³C₂,¹⁵N, a critical reagent for researchers, scientists, and drug development professionals. This document outlines the typical isotopic purity, the methodologies for its determination, and its application in peptide synthesis and analysis.
Data Presentation: Isotopic Enrichment of Commercial Fmoc-Gly-OH-¹³C₂,¹⁵N
The isotopic enrichment of Fmoc-Gly-OH-¹³C₂,¹⁵N can vary between suppliers. However, high-purity grades suitable for sensitive applications like quantitative proteomics and NMR-based structural biology are readily available. The table below summarizes the typical specifications from leading commercial suppliers.
| Supplier | Isotopic Enrichment of ¹³C | Isotopic Enrichment of ¹⁵N | Analytical Methods Used for Verification |
| Supplier A (e.g., Sigma-Aldrich) | 99 atom % | 98 atom % | Mass Spectrometry, NMR Spectroscopy |
| Supplier B (e.g., Cambridge Isotope Laboratories, Inc.) | 99% | 99% | Mass Spectrometry, NMR Spectroscopy |
| Supplier C (e.g., Benchchem) | 99 atom % | 98 atom % | Mass Spectrometry, NMR Spectroscopy |
Experimental Protocols
Accurate determination of isotopic enrichment is paramount for the successful application of labeled compounds. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed for this purpose.
Protocol 1: Determination of Isotopic Enrichment by Mass Spectrometry
This protocol outlines a general procedure for determining the isotopic enrichment of Fmoc-Gly-OH-¹³C₂,¹⁵N using high-resolution mass spectrometry.[1][2][3]
Objective: To quantify the atom percent of ¹³C and ¹⁵N in Fmoc-Gly-OH-¹³C₂,¹⁵N.
Materials:
-
Fmoc-Gly-OH-¹³C₂,¹⁵N sample
-
Unlabeled Fmoc-Gly-OH (as a reference)
-
High-purity solvents (e.g., acetonitrile, water, methanol)
-
High-resolution mass spectrometer (e.g., Orbitrap, FT-ICR) equipped with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the Fmoc-Gly-OH-¹³C₂,¹⁵N sample in a suitable solvent (e.g., 1 mg/mL in acetonitrile).
-
Prepare a similar stock solution of the unlabeled Fmoc-Gly-OH.
-
Prepare a series of dilutions from the stock solutions for analysis.
-
-
Mass Spectrometry Analysis:
-
Calibrate the mass spectrometer according to the manufacturer's instructions to ensure high mass accuracy.
-
Infuse the unlabeled Fmoc-Gly-OH solution into the mass spectrometer to obtain its isotopic distribution profile. This serves as a natural abundance reference.
-
Infuse the Fmoc-Gly-OH-¹³C₂,¹⁵N solution.
-
Acquire high-resolution mass spectra in the appropriate mass range. The expected monoisotopic mass for the fully labeled species is approximately 300.08 Da.
-
-
Data Analysis:
-
Process the acquired spectra to obtain the isotopic distribution of the molecular ion peak.
-
Compare the experimentally observed isotopic pattern of the labeled compound with the theoretical distribution for various enrichment levels.
-
Specialized software can be used to deconvolute the isotopic envelope and calculate the percentage of molecules that are fully labeled, partially labeled, and unlabeled.
-
The isotopic enrichment is calculated based on the relative intensities of the mass isotopologues. For Fmoc-Gly-OH-¹³C₂,¹⁵N, the most abundant peak should correspond to the molecule containing two ¹³C atoms and one ¹⁵N atom.
-
Protocol 2: Determination of Isotopic Enrichment by ¹³C NMR Spectroscopy
This protocol describes the use of quantitative ¹³C NMR to assess the enrichment of the two carbon positions in Fmoc-Gly-OH-¹³C₂.
Objective: To determine the atom percent enrichment of ¹³C in Fmoc-Gly-OH-¹³C₂.
Materials:
-
Fmoc-Gly-OH-¹³C₂,¹⁵N sample
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR spectrometer with a ¹³C probe
-
Internal standard (optional, for quantification)
Procedure:
-
Sample Preparation:
-
Accurately weigh and dissolve a known amount of the Fmoc-Gly-OH-¹³C₂,¹⁵N sample in a deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Spectroscopy:
-
Acquire a quantitative ¹³C NMR spectrum. This typically requires a long relaxation delay (D1) to ensure full relaxation of all carbon nuclei for accurate integration. Inverse-gated decoupling should be used to suppress the Nuclear Overhauser Effect (NOE).
-
Acquire a standard ¹H NMR spectrum for structural confirmation.
-
-
Data Analysis:
-
Process the ¹³C NMR spectrum (Fourier transform, phase correction, baseline correction).
-
Identify the signals corresponding to the two glycine carbons (the α-carbon and the carbonyl carbon).
-
For each carbon position, there will be a large signal corresponding to the ¹³C-enriched nucleus and potentially a very small signal at the chemical shift of the corresponding ¹²C nucleus (if detectable above the noise).
-
The isotopic enrichment is calculated from the integral ratio of the ¹³C signal to the sum of the ¹³C and ¹²C signals (if the latter is observable). In practice, for high enrichment levels (>98%), the ¹²C signal may not be distinguishable from the baseline noise. In such cases, the compound is often reported as >98% or >99% enriched based on the absence of a detectable ¹²C signal under quantitative conditions.
-
Mandatory Visualization
The following diagrams illustrate the key workflows associated with the use and analysis of Fmoc-Gly-OH-¹³C₂,¹⁵N.
Caption: Workflow for Isotopic Enrichment Analysis.
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.
References
Technical Guide: Safety and Handling of Fmoc-Gly-OH-13C2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling guidelines for Fmoc-Gly-OH-13C2 (N-(9-Fluorenylmethoxycarbonyl)-glycine-13C2). While this document focuses on the 13C isotopically labeled version, the safety and handling procedures are generally applicable to the non-labeled compound (Fmoc-Gly-OH) and other isotopically labeled variants (e.g., this compound,15N) due to their identical chemical structures and reactivity. The primary difference lies in their molecular weights.
This compound is a stable, isotopically labeled amino acid derivative widely used in peptide synthesis and proteomics research. Although not classified as a hazardous substance by all suppliers, it is crucial to handle it with care, adhering to good laboratory practices to minimize any potential risks.[1][2] This guide summarizes key safety data, outlines handling protocols, and provides a visual workflow for safe laboratory operations.
Core Data Summary
The following tables summarize the key physical, chemical, and safety information for Fmoc-Gly-OH and its isotopically labeled counterparts.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Chemical Name | N-(9-Fluorenylmethoxycarbonyl)-glycine-13C2 | MCE |
| Synonyms | Fmoc-glycine-13C2 | MCE |
| CAS Number | 286460-80-8 | Sigma-Aldrich |
| Molecular Formula | C₁₅[¹³C]₂H₁₅NO₄ | BOC Sciences |
| Molecular Weight | 299.29 g/mol | Sigma-Aldrich |
| Appearance | White to off-white solid/powder | Anaspec, ChemicalBook |
| Melting Point | 174-175 °C | BOC Sciences, ChemicalBook |
| Solubility | Soluble in DMSO (10 mM) and Methanol. | BOC Sciences, ChemicalBook |
| Storage Temperature | 2-8°C, desiccated and protected from light. | Anaspec, ChemicalBook |
Table 2: GHS Hazard and Precautionary Information
Note: GHS classifications for Fmoc-Gly-OH can vary between suppliers. Some classify it as non-hazardous, while others provide warnings. It is prudent to handle the compound as potentially irritating.[1][2][3]
| Category | Information |
| GHS Pictogram(s) | No symbol required by some suppliers; others suggest the "Irritant" pictogram (exclamation mark).[2][3][4] |
| Signal Word | No signal word or "Warning".[2][3][4] |
| Hazard Statement(s) | - None according to some sources.[2] - H315: Causes skin irritation.[3][4] - H319: Causes serious eye irritation.[3][4] - H335: May cause respiratory irritation.[3][4] - May be harmful if swallowed (H303) or in contact with skin (H313).[1] |
| Precautionary Statement(s) | - Prevention: - P261: Avoid breathing dust.[4][5] - P264: Wash hands thoroughly after handling.[5] - P280: Wear protective gloves/protective clothing/eye protection/face protection.[5] - Response: - P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5] - P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[5] - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5] - Storage: - P403+P233: Store in a well-ventilated place. Keep container tightly closed.[5] - Disposal: - P501: Dispose of contents/container in accordance with local regulations.[5] |
Table 3: Emergency and First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek medical attention.[1][2][6] |
| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[1][6] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[1][6] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1][6] |
Experimental Protocols: Safe Handling Procedures
The following protocols are based on standard laboratory practices for handling solid chemical compounds with potential irritant properties.
Engineering Controls and Personal Protective Equipment (PPE)
-
Ventilation: Handle this compound in a well-ventilated area. For procedures that may generate dust, such as weighing or transferring powder, use a chemical fume hood or a ventilated balance enclosure.[4][6]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[6]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use and use a proper glove removal technique to avoid skin contact.[6]
-
Body Protection: Wear a laboratory coat. For larger quantities or when there is a risk of significant spillage, consider additional protective clothing.[6]
-
Respiratory Protection: If handling large quantities or if dust cannot be controlled at the source, use a NIOSH-approved N95 (or equivalent) dust mask.
-
Weighing and Transferring the Compound
-
Preparation: Designate a specific area for handling the powder, preferably within a ventilated enclosure. Assemble all necessary equipment (spatulas, weigh boats, containers) before opening the primary container.
-
Dispensing: Open the container away from your breathing zone. Use a clean spatula to carefully transfer the desired amount of powder to a weigh boat. Avoid scooping in a manner that creates airborne dust.
-
Cleaning: Once the desired amount is weighed, securely close the primary container. Clean any residual powder from the spatula and the weighing area using a damp cloth or a vacuum with a HEPA filter. Do not dry sweep, as this can generate dust.
-
Disposal: Dispose of contaminated weigh boats, gloves, and cleaning materials as chemical waste according to your institution's guidelines.
Storage and Spillage
-
Storage: Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1][6] Recommended storage is at 2-8°C.[7]
-
Spill Response:
-
Evacuate: Clear the immediate area of personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent further spillage and prevent the powder from entering drains.[6]
-
Clean-up: For small spills, gently sweep up the material and place it in a suitable, labeled container for disposal. Avoid generating dust. Moisten the material slightly with water if necessary to prevent it from becoming airborne.[1]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Dispose: Dispose of all contaminated materials as chemical waste.
-
Visualized Workflow and Logical Relationships
The following diagrams illustrate the recommended workflows for safely handling this compound in a laboratory setting.
Caption: General workflow for handling this compound from preparation to cleanup.
Caption: Decision and action flow for responding to a solid chemical spill.
References
- 1. anaspec.com [anaspec.com]
- 2. echemi.com [echemi.com]
- 3. Fmoc-Gly-OH | C17H15NO4 | CID 93124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 7. Fmoc-Gly-OH | 29022-11-5 [chemicalbook.com]
Cost-Benefit Analysis of Utilizing Fmoc-Gly-OH-¹³C₂ in Research: An In-depth Technical Guide
For researchers, scientists, and drug development professionals, the selection of reagents is a critical decision that balances cost, efficiency, and the quality of data. This guide provides a comprehensive cost-benefit analysis of using Fmoc-Gly-OH-¹³C₂, a stable isotope-labeled amino acid, in research, with a focus on its application in peptide synthesis and quantitative proteomics.
Executive Summary
The use of Fmoc-Gly-OH-¹³C₂ introduces a significant initial cost compared to its unlabeled counterpart, Fmoc-Gly-OH. However, the benefits derived from its application in quantitative mass spectrometry-based proteomics often outweigh the financial investment. The incorporation of ¹³C isotopes enables highly accurate and precise quantification of peptides and proteins, a critical aspect of drug discovery, biomarker identification, and systems biology research. This guide will delve into the quantitative data, experimental protocols, and a logical framework to aid in making an informed decision about its use.
Data Presentation: A Comparative Cost Analysis
The primary drawback of employing isotopically labeled amino acids is the higher purchase price. The following table summarizes the approximate costs of Fmoc-Gly-OH and its ¹³C-labeled variant from various suppliers. Prices are subject to change and may vary based on purity, quantity, and supplier.
| Compound | Supplier | Quantity | Approximate Price (USD) | Price per Gram (USD) |
| Fmoc-Gly-OH | APExBIO | 25 g | $51.00 | $2.04 |
| Fmoc-Gly-OH | APExBIO | 100 g | $77.00 | $0.77 |
| Fmoc-Gly-OH | MedchemExpress | 100 g | $27.00 | $0.27 |
| Fmoc-Gly-OH | MedchemExpress | 500 g | $133.00 | $0.27 |
| Fmoc-Gly-OH | Sigma-Aldrich | 5 g | $40.00 | $8.00 |
| Fmoc-Gly-OH | Sigma-Aldrich | 50 g | $98.20 | $1.96 |
| Fmoc-Gly-OH | Fisher Scientific | 500 g | $1,218.35 | $2.44 |
| Fmoc-Gly-OH-¹³C₂ | MedchemExpress | - | Get quote | - |
| Fmoc-Gly-OH-¹³C₂,¹⁵N | Sigma-Aldrich | 500 mg | $2,720.00 | $5,440.00 |
| Fmoc-Gly-OH-¹³C₂,¹⁵N | Benchchem | - | Inquire | - |
Note: The price for Fmoc-Gly-OH-¹³C₂ is often provided upon request, indicating a significantly higher cost than the unlabeled version. The inclusion of ¹⁵N in addition to ¹³C further increases the price.
Core Benefits of Employing Fmoc-Gly-OH-¹³C₂
The premium cost of Fmoc-Gly-OH-¹³C₂ is justified by the significant advantages it offers in quantitative research, particularly in proteomics. Stable isotope labeling is a powerful technique for accurate and precise measurement of changes in protein abundance.[1][2][3]
Key Advantages:
-
Accurate Quantification in Mass Spectrometry: The known mass difference between the ¹³C-labeled peptide and its natural counterpart allows for their simultaneous detection and ratiometric quantification in a single mass spectrometry run.[4][5] This eliminates variability introduced by separate analyses, leading to highly accurate and reproducible results.[2]
-
Internal Standard for Proteomics: Synthetic peptides containing ¹³C-labeled amino acids, such as those derived from Fmoc-Gly-OH-¹³C₂, serve as ideal internal standards in targeted proteomics experiments.[4][6] These standards co-elute with the endogenous peptide, correcting for variations in sample preparation and instrument response.
-
Enhanced Signal Detection: Stable isotope-labeled amino acids provide enhanced signal detection in analytical techniques like mass spectrometry and NMR.[7]
-
Metabolic Flux Analysis: In metabolic studies, ¹³C labeling allows researchers to trace the metabolic fate of carbon atoms through various pathways, providing insights into cellular metabolism.[][]
-
Safety and Stability: Unlike radioactive isotopes, stable isotopes like ¹³C are non-radioactive and safe to handle, with no decay-related issues, making them suitable for in vivo studies in humans.[3][7]
Experimental Protocols
The primary application of Fmoc-Gly-OH-¹³C₂ is in solid-phase peptide synthesis (SPPS) to generate isotopically labeled peptides. The following is a generalized protocol for manual Fmoc SPPS.
Protocol: Manual Fmoc Solid-Phase Peptide Synthesis (SPPS)
1. Resin Selection and Swelling:
-
Choose a suitable resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal carboxylic acid, Rink amide resin for a C-terminal amide).[10][11]
-
Place the resin in a reaction vessel and swell it in a suitable solvent, such as dimethylformamide (DMF) or dichloromethane (DCM), for at least 1 hour.[10][11]
2. Fmoc Deprotection:
-
Drain the swelling solvent.
-
Add a 20% solution of piperidine in DMF to the resin.[10][12]
-
Agitate the mixture for 5-10 minutes.
-
Drain the piperidine solution.
-
Repeat the piperidine treatment for another 10-20 minutes.
-
Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.[10]
3. Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (including Fmoc-Gly-OH-¹³C₂ when required in the sequence) (3-5 equivalents) and a coupling reagent such as HBTU/HOBt (3-5 equivalents) in DMF.[12]
-
Add a base, typically diisopropylethylamine (DIEA) (6-10 equivalents), to the amino acid solution and pre-activate for 1-2 minutes.[12]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
To ensure complete coupling, a ninhydrin test can be performed to detect any unreacted primary amines.
4. Capping (Optional):
-
If the coupling is incomplete, cap any unreacted amino groups to prevent the formation of deletion sequences. This is typically done by acetylating the unreacted amines with a solution of acetic anhydride and a base in DMF.
5. Washing:
-
After coupling, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
6. Repeat Cycle:
-
Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
7. Cleavage and Deprotection:
-
Once the peptide chain is fully assembled, wash the resin with DCM and dry it.
-
Prepare a cleavage cocktail appropriate for the resin and the protecting groups on the amino acid side chains. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[11]
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.[11]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding it to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
8. Purification and Analysis:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical HPLC.
Mandatory Visualizations
Logical Flow of Cost-Benefit Analysis
Caption: A flowchart illustrating the decision-making process for using Fmoc-Gly-OH-¹³C₂.
Experimental Workflow for SPPS using Fmoc-Gly-OH-¹³C₂
Caption: A schematic of the solid-phase peptide synthesis (SPPS) workflow.
Conclusion
The decision to use Fmoc-Gly-OH-¹³C₂ in research is a strategic one. While the initial financial outlay is considerably higher than for its unlabeled counterpart, the investment can yield substantial returns in the form of high-quality, reliable, and reproducible quantitative data. For research in fields such as drug development, biomarker discovery, and detailed metabolic analysis, where precision and accuracy are paramount, the benefits of using stable isotope-labeled amino acids like Fmoc-Gly-OH-¹³C₂ are undeniable and often essential for achieving robust and publishable results. This guide provides the foundational information for researchers to weigh the costs against the significant scientific advantages and make an informed decision that aligns with their research goals and budget.
References
- 1. Quantitative proteomics by stable isotope labeling and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. UWPR [proteomicsresource.washington.edu]
- 3. Benefits of Stable Isotope Labelling in Biochemistry Research [diagnosticsworldnews.com]
- 4. Relative Quantification of Stable Isotope Labeled Peptides Using a Linear Ion Trap-Orbitrap Hybrid Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. chempep.com [chempep.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 12. rsc.org [rsc.org]
An In-depth Technical Guide to the Fmoc Deprotection Mechanism for ¹³C Labeled Glycine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Fluorenylmethyloxycarbonyl (Fmoc) deprotection mechanism, with a specific focus on its application to ¹³C labeled glycine in solid-phase peptide synthesis (SPPS).
Core Mechanism of Fmoc Deprotection
The removal of the Fmoc protecting group is a critical step in SPPS, enabling the stepwise elongation of the peptide chain. This process proceeds via a base-catalyzed β-elimination (E1cB) mechanism.[1][2] The reaction is typically carried out using a secondary amine base, most commonly a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][3]
The mechanism can be broken down into two primary steps:
-
Proton Abstraction: The basic piperidine molecule abstracts the acidic proton from the C9 position of the fluorenyl group.[1][4] This is the rate-determining step of the reaction. The resulting carbanion is stabilized by the aromatic fluorenyl system.
-
β-Elimination: The unstable carbanion undergoes elimination, leading to the cleavage of the C-O bond of the carbamate. This releases the free amine of the glycine residue, carbon dioxide, and dibenzofulvene (DBF).[4]
The highly reactive DBF byproduct can potentially undergo side reactions with the newly liberated amine. To prevent this, the excess piperidine in the reaction mixture acts as a scavenger, trapping the DBF to form a stable adduct.[1][4]
The Role of ¹³C Labeling
The incorporation of ¹³C labeled glycine into a peptide sequence is a powerful tool for structural and metabolic studies using techniques like NMR spectroscopy and mass spectrometry.[5][6][7][8] The ¹³C isotope can be incorporated at the carbonyl carbon (Glycine-1-¹³C) or the α-carbon (Glycine-2-¹³C), or both (Glycine-1,2-¹³C₂).
From a mechanistic standpoint, the presence of a ¹³C isotope is not expected to alter the fundamental reaction pathway of Fmoc deprotection. However, it may have a subtle influence on the reaction kinetics, a phenomenon known as the kinetic isotope effect (KIE).
Kinetic Isotope Effect (KIE):
A KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.[9] For carbon, the replacement of ¹²C with ¹³C can lead to a small but measurable KIE.[9] In the context of the E1cB mechanism of Fmoc deprotection, a ¹³C label at the carbonyl carbon of glycine could theoretically lead to a small inverse KIE (k¹²/k¹³ < 1), as the C=O bond is not directly broken in the rate-determining step. Conversely, a ¹³C label at the α-carbon would likely have a negligible effect.
While the theoretical basis for a KIE exists, for practical purposes in standard SPPS, the effect of a single ¹³C substitution on the overall efficiency and completion of the Fmoc deprotection reaction is generally considered insignificant. The reaction conditions are typically robust enough to ensure complete deprotection regardless of isotopic labeling.
Quantitative Data on Fmoc Deprotection
The efficiency of Fmoc deprotection can be influenced by several factors, including the base concentration, reaction time, temperature, and the specific amino acid sequence. The following table summarizes typical quantitative data for Fmoc deprotection reactions.
| Parameter | Value/Condition | Amino Acid | Notes | Reference |
| Deprotection Reagent | 20% Piperidine in DMF | General | The most common condition for Fmoc deprotection. | [1][3] |
| 5% Piperidine in DMF | Valine | Deprotection is complete in approximately 3 minutes. | [10][11] | |
| 2% Piperidine in DMF | Valine | Slower kinetics, with 87.9% deprotection after 5 minutes. | [10] | |
| 1% Piperidine in DMF | Valine | Incomplete deprotection even after 5 minutes (49.6%). | [10] | |
| 20% 4-Methylpiperidine in DMF | General | An effective alternative to piperidine. | [2][12] | |
| 10% Piperazine in 9:1 DMF/Ethanol | General | Another alternative, though may show lower efficiency at shorter reaction times. | [2][12] | |
| Reaction Time | 2 x 1-5 minutes | General | A two-step deprotection is often employed to ensure completeness. | [13] |
| 7 minutes | General | A common single deprotection time in automated synthesizers. | [4] | |
| 10 minutes | Arginine | Longer times may be required for sterically hindered amino acids. | [2][12] | |
| 3 minutes | Leucine | Efficient deprotection for less hindered amino acids. | [2][12] | |
| Monitoring | UV-Vis Spectroscopy (301 nm) | General | The dibenzofulvene-piperidine adduct has a characteristic absorbance. | [11] |
| HPLC | General | Can be used to monitor the disappearance of the Fmoc-protected peptide and the appearance of the deprotected product. | [1][14] |
Experimental Protocols
The following provides a detailed methodology for the Fmoc deprotection of a resin-bound ¹³C labeled glycine.
Materials and Reagents
-
Fmoc-¹³C-Gly-OH loaded resin (e.g., Wang or Rink Amide resin)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, sequencing grade
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Washing solvent: DMF
-
Reaction vessel (e.g., solid-phase synthesis column or automated synthesizer reaction vessel)
-
Inert gas (Nitrogen or Argon)
Protocol for Manual Fmoc Deprotection
-
Resin Swelling:
-
Place the Fmoc-¹³C-Gly-resin in the reaction vessel.
-
Add sufficient DMF to swell the resin (approximately 10 mL per gram of resin).
-
Gently agitate the resin for 30-60 minutes at room temperature.[4]
-
Drain the DMF.
-
-
Fmoc Deprotection (First Treatment):
-
Add the 20% piperidine in DMF solution to the swollen resin.
-
Ensure the resin is fully submerged.
-
Agitate the mixture for 2-3 minutes at room temperature.[15]
-
Drain the deprotection solution.
-
-
Fmoc Deprotection (Second Treatment):
-
Resin Washing:
-
Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[4]
-
Ensure each wash involves adding DMF, agitating for approximately 30 seconds, and then draining.
-
-
Confirmation of Deprotection (Optional but Recommended):
-
A qualitative ninhydrin (Kaiser) test can be performed on a small sample of the resin beads. A dark blue color indicates the presence of a free primary amine, confirming successful deprotection.[1]
-
The resin with the free amine of the ¹³C labeled glycine is now ready for the coupling of the next Fmoc-protected amino acid in the sequence.
Visualizations
Fmoc Deprotection Mechanism
Note: The image placeholders in the DOT script should be replaced with actual chemical structure images for a complete visual representation.
Caption: The E1cB mechanism of Fmoc deprotection initiated by piperidine.
Experimental Workflow for Fmoc Deprotection
Caption: A typical workflow for the manual Fmoc deprotection of resin-bound ¹³C labeled glycine.
References
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. Glycine-ð-Fmoc (1-¹³C, 99%)- Cambridge Isotope Laboratories, CLM-3639-1 [isotope.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. redalyc.org [redalyc.org]
- 12. mdpi.com [mdpi.com]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. A Facile Method to Quantify Synthetic Peptide Concentrations on Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chempep.com [chempep.com]
A Technical Guide to High-Purity Fmoc-Gly-OH-¹³C₂ for Researchers and Drug Development Professionals
Introduction
Fmoc-Gly-OH-¹³C₂ is a stable isotope-labeled building block essential for the synthesis of isotopically labeled peptides. These peptides are invaluable tools in pharmaceutical research and development, aiding in the elucidation of metabolic pathways, quantification of protein expression, and structural analysis of biomolecules. This technical guide provides an in-depth overview of commercially available high-purity Fmoc-Gly-OH-¹³C₂, its quality assessment, and its application in solid-phase peptide synthesis (SPPS).
Commercial Suppliers and Product Specifications
A variety of chemical suppliers offer high-purity Fmoc-Gly-OH-¹³C₂ and its dual-labeled counterpart, Fmoc-Gly-OH-¹³C₂,¹⁵N. The quality and specifications of these products are critical for ensuring the accuracy and reproducibility of experimental results. Below is a comparative summary of offerings from prominent suppliers.
| Supplier | Product Name | CAS Number | Molecular Weight ( g/mol ) | Chemical Purity | Isotopic Enrichment |
| Sigma-Aldrich | Fmoc-Gly-OH-¹³C₂,¹⁵N | 285978-13-4 | 300.28 | - | 99 atom % ¹³C, 98 atom % ¹⁵N[1][2] |
| MedchemExpress | Fmoc-Gly-OH-¹³C₂ | 286460-80-8 | 299.29 | 99.6% | -[3][4] |
| MedchemExpress | Fmoc-Gly-OH-¹³C₂,¹⁵N | 285978-13-4 | 300.28 | - | -[4] |
| Alfa Chemistry | Fmoc-Gly-OH-¹³C₂ | 286460-80-8 | 299.29 | 98% by HPLC | 98 atom % ¹³C[5] |
| Alfa Chemistry | Fmoc-Gly-OH-¹³C₂,¹⁵N | 285978-13-4 | 300.28 | - | 99 atom % ¹³C, 98 atom % ¹⁵N[5] |
| BenchChem | Fmoc-Gly-OH-¹³C₂,¹⁵N | 285978-13-4 | 300.28 | >99% | >98% isotopic purity[6] |
Experimental Protocols
The synthesis and quality control of Fmoc-Gly-OH-¹³C₂ involve several key experimental procedures. While specific protocols may vary between suppliers, the following sections detail generalized and widely accepted methodologies.
Synthesis of Fmoc-Gly-OH-¹³C₂
The synthesis of Fmoc-Gly-OH-¹³C₂ is typically achieved through the protection of the amino group of ¹³C-labeled glycine with a 9-fluorenylmethyloxycarbonyl (Fmoc) group.[6]
Method 1: Using Fmoc Chloride (Fmoc-Cl)
-
Reagent Preparation : Dissolve glycine-¹³C₂ (1.0 equivalent) in a 1:1 (v/v) mixture of dioxane and 10% (w/v) aqueous sodium carbonate.[6]
-
Fmoc Protection : Under vigorous stirring, add Fmoc-Cl (1.1 equivalents) dropwise to the solution at a temperature of 0–5°C.[6]
-
Reaction Monitoring : Maintain the reaction mixture at room temperature for 4–6 hours. It is crucial to monitor the pH and ensure it remains in the basic range of 8–9.[6]
-
Workup : Acidify the reaction mixture to a pH of 2–3 using hydrochloric acid to precipitate the product.
-
Purification : Filter the precipitate and wash it with cold water. Further purification can be achieved by recrystallization.[6]
Method 2: Using N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Activation : Pre-mix Fmoc-OSu (1.05 equivalents) with glycine-¹³C₂ in dimethylformamide (DMF).[6]
-
Coupling : Initiate the coupling reaction by adding triethylamine (1.2 equivalents).
-
Reaction : Stir the mixture for 2–3 hours at 25°C.[6]
-
Isolation and Purification : Extract the product with ethyl acetate and purify using column chromatography.[6]
Quality Control and Analysis
To ensure high purity and correct isotopic labeling, several analytical techniques are employed.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Objective : To determine the chemical purity of the Fmoc-Gly-OH-¹³C₂.
-
Instrumentation : A standard HPLC system with a UV detector.
-
Column : C18 reverse-phase column (e.g., XBridge BEH C18, 3.5 µm, 4.5 mm × 100 mm).[7]
-
Mobile Phase : A gradient of acetonitrile in water, both containing a small percentage of trifluoroacetic acid (TFA) (e.g., 0.036%-0.045%).[7]
-
Gradient : A typical gradient might run from 30% to 100% acetonitrile over 8 minutes.[7]
-
Flow Rate : 1 mL/min.[7]
-
Detection : UV absorbance at 220 nm.[7]
-
Analysis : The purity is determined by integrating the area of the main peak in the resulting chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isotopic Enrichment
-
Objective : To confirm the chemical structure and determine the extent of ¹³C labeling.
-
Instrumentation : A high-field NMR spectrometer.
-
Sample Preparation : Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or methanol-d4).[6][8]
-
¹³C NMR : The ¹³C NMR spectrum will show characteristic peaks for the carboxylic acid and the Fmoc aromatic carbons, typically in the range of 42.59–77.52 ppm. The presence and integration of these signals confirm the structure and the incorporation of the ¹³C isotopes.[6]
-
¹⁵N NMR : For dual-labeled compounds, ¹⁵N NMR can be used to confirm the presence of the ¹⁵N isotope, with expected shifts around 120.27–173.61 ppm.[6]
Application in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-Gly-OH-¹³C₂ is a fundamental reagent for introducing isotopically labeled glycine residues into a peptide sequence using SPPS.
General SPPS Cycle for Incorporating Fmoc-Gly-OH-¹³C₂
-
Resin Preparation : Start with a suitable resin (e.g., Wang or Rink Amide resin) pre-loaded with the first amino acid of the target peptide sequence.
-
Fmoc Deprotection : Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid using a solution of 20% piperidine in DMF. This exposes a free amine group for the next coupling step.
-
Washing : Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.
-
Amino Acid Activation : Activate the carboxylic acid group of Fmoc-Gly-OH-¹³C₂ using a suitable coupling reagent (e.g., HBTU, HATU) in the presence of a base like diisopropylethylamine (DIEA).
-
Coupling : Add the activated Fmoc-Gly-OH-¹³C₂ solution to the resin and allow the coupling reaction to proceed to completion.
-
Washing : Wash the resin with DMF to remove unreacted amino acid and coupling reagents.
-
Repeat : Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection : Once the peptide synthesis is complete, cleave the peptide from the resin and remove all side-chain protecting groups using a cleavage cocktail, typically containing TFA.
Signaling Pathways and Experimental Workflows
Visualizing the logical flow of processes in research and development is crucial for understanding and troubleshooting. The following diagrams, generated using the DOT language, illustrate key workflows.
Caption: Synthesis workflow for high-purity Fmoc-Gly-OH-¹³C₂.
Caption: A single cycle of Solid-Phase Peptide Synthesis (SPPS).
Conclusion
High-purity Fmoc-Gly-OH-¹³C₂ is an indispensable reagent for modern drug discovery and proteomics research. Careful selection of a commercial supplier based on documented purity and isotopic enrichment is paramount. The successful application of this building block in peptide synthesis relies on well-established protocols for both the synthesis of the reagent itself and its incorporation into peptide chains. The analytical methods outlined in this guide provide a framework for the quality assessment of this critical research material.
References
- 1. Fmoc-Gly-OH-13C2,15N 99 atom % 13C, 98 atom % 15N | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound,15N 99 atom % 13C, 98 atom % 15N | 285978-13-4 [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. fmoc-gly-oh suppliers USA [americanchemicalsuppliers.com]
- 6. This compound,15N | 285978-13-4 | Benchchem [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
The Power of Precision: A Technical Guide to Stable Isotopes in NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating molecular structure, dynamics, and interactions at an atomic level. Its application to complex biological systems, however, is often hampered by low sensitivity and spectral overlap. The strategic use of stable isotope labeling has revolutionized biomolecular NMR, enabling the study of macromolecules and intricate metabolic pathways with unprecedented detail. This in-depth guide explores the fundamental principles of using stable isotopes in NMR spectroscopy, providing a technical resource for researchers in academia and the pharmaceutical industry.
Core Principles of Isotopic Labeling in NMR
The fundamental principle behind using stable isotopes in NMR lies in the magnetic properties of atomic nuclei. While the most abundant isotopes of common biological elements like carbon (¹²C) and nitrogen (¹⁴N) are not NMR-active (possessing a nuclear spin of zero), their heavier, stable isotopes (¹³C and ¹⁵N) have a nuclear spin of ½ and are therefore NMR-active.[1] By replacing ¹²C and ¹⁴N with ¹³C and ¹⁵N in a molecule of interest, we introduce NMR-active nuclei that can be detected and manipulated.[1][2][3]
This isotopic enrichment serves two primary purposes:
-
Enhanced Sensitivity: The low natural abundance of ¹³C (1.1%) and ¹⁵N (0.37%) means that signals from these nuclei in unlabeled samples are weak.[4][5] Isotopic labeling dramatically increases the concentration of these NMR-active nuclei, leading to a significant enhancement in signal intensity.[2][6]
-
Reduced Spectral Complexity and Increased Resolution: In complex biomolecules, the sheer number of proton (¹H) signals leads to severe spectral overlap. Isotopic labeling allows for the use of multidimensional heteronuclear NMR experiments that correlate the protons with their directly attached ¹³C or ¹⁵N nuclei. This spreads the signals into two or more dimensions, greatly improving resolution and simplifying spectral analysis.[1][3][7][8]
Another crucial stable isotope used in NMR is deuterium (²H). Replacing protons with deuterons, which have a much smaller gyromagnetic ratio, effectively reduces ¹H-¹H dipolar couplings and associated relaxation pathways. This leads to sharper lines and is particularly beneficial for studying large proteins.[8]
Key Stable Isotopes in NMR Spectroscopy
The choice of isotope depends on the specific application and the information sought. The properties of the most commonly used stable isotopes in biomolecular NMR are summarized below.
| Isotope | Natural Abundance (%) | Spin (I) | Gyromagnetic Ratio (γ) (10⁷ rad T⁻¹ s⁻¹) |
| ¹H | 99.985 | 1/2 | 26.7522 |
| ²H | 0.015 | 1 | 4.1066 |
| ¹³C | 1.108 | 1/2 | 6.7283 |
| ¹⁵N | 0.366 | 1/2 | -2.7126 |
Isotopic Labeling Strategies
The method of isotope incorporation can be tailored to the specific experimental goals. The primary strategies include:
-
Uniform Labeling: This is the most straightforward approach, where the organism (typically E. coli for recombinant proteins) is grown in a minimal medium containing ¹³C-glucose and/or ¹⁵NH₄Cl as the sole carbon and nitrogen sources, respectively.[2][7] This results in the incorporation of the stable isotopes throughout the entire molecule, with enrichment levels typically exceeding 90%.[7]
-
Selective Labeling: In this strategy, only specific types of amino acids are isotopically labeled. This is achieved by providing a mixture of labeled and unlabeled amino acids in the growth medium. This approach is useful for simplifying spectra and for assigning signals to specific residue types.
-
Site-Specific Labeling: This advanced technique involves introducing an isotope at a particular atom within a specific amino acid. This provides highly specific probes for studying enzyme mechanisms or protein-ligand interactions.
-
Reverse Labeling: In this method, a protein is expressed in a fully ¹³C-labeled medium, but one or more specific amino acids are added in their unlabeled form. This results in "NMR-invisible" residues, which can help in assigning the remaining signals.[1][3]
Experimental Protocols for Key Experiments
The power of isotopic labeling is fully realized through a suite of specialized NMR experiments. Below are detailed methodologies for two of the most fundamental experiments.
2D ¹⁵N-¹H Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy
The ¹⁵N-HSQC experiment is often the first step in the analysis of a ¹⁵N-labeled protein. It provides a "fingerprint" of the protein, with each peak corresponding to a specific amide group in the protein backbone or sidechains of certain amino acids (e.g., Tryptophan, Asparagine, Glutamine).[9][10]
Experimental Workflow:
Caption: A flowchart outlining the major steps in acquiring and processing a 2D ¹⁵N-HSQC spectrum.
Detailed Methodology:
-
Sample Preparation:
-
Express and purify the protein of interest using a minimal medium containing ¹⁵NH₄Cl as the sole nitrogen source.
-
Concentrate the protein to 0.1-1 mM in a suitable buffer (e.g., phosphate or Tris) at a pH where the protein is stable and amide proton exchange is minimized.
-
The buffer should contain 5-10% D₂O for the spectrometer's lock system.
-
-
Spectrometer Setup and Calibration:
-
Insert the sample into the NMR magnet.
-
Lock the spectrometer on the D₂O signal.
-
Tune and match the probe for both the ¹H and ¹⁵N frequencies.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Calibrate the 90° pulse widths for both ¹H and ¹⁵N.
-
-
Data Acquisition:
-
Load a standard 2D ¹⁵N-¹H HSQC pulse sequence (e.g., hsqcetf3gpsi on Bruker spectrometers).[11]
-
Set the spectral widths to cover all expected amide proton and nitrogen resonances (typically ~12-14 ppm for ¹H and ~30-35 ppm for ¹⁵N).
-
Set the carrier frequencies to the center of the respective spectral regions (¹H ~4.7 ppm, ¹⁵N ~118-120 ppm).
-
Set the number of data points in the direct (¹H) and indirect (¹⁵N) dimensions (e.g., 2048 and 256, respectively).
-
Set the number of scans per increment, which will depend on the sample concentration. A typical starting point is 8 or 16 scans.
-
Acquire the data.
-
-
Data Processing and Analysis:
-
Apply a window function (e.g., squared sine-bell) to the raw data (FID).
-
Perform a two-dimensional Fourier transform.
-
Phase the spectrum in both dimensions.
-
Apply baseline correction.
-
The resulting spectrum will show correlations between amide protons (¹H) and their directly attached nitrogens (¹⁵N).
-
2D ¹⁵N-¹H Transverse Relaxation-Optimized Spectroscopy (TROSY)
For proteins larger than ~25 kDa, transverse relaxation (T₂) becomes very efficient, leading to broad lines and loss of signal in standard HSQC experiments. The TROSY experiment is designed to counteract these effects by taking advantage of the interference between two different relaxation mechanisms (dipole-dipole coupling and chemical shift anisotropy).[12][13] This results in significantly sharper lines and enhanced sensitivity for large, deuterated proteins.[12]
Conceptual Basis of TROSY:
Caption: A diagram illustrating how TROSY selects for the slowly relaxing component of a signal multiplet.
Detailed Methodology:
-
Sample Preparation:
-
For optimal results, the protein should be perdeuterated (uniformly enriched with ²H, ¹³C, and ¹⁵N). This is achieved by growing the expression host in D₂O with ¹³C-glucose and ¹⁵NH₄Cl.
-
After purification, the protein is exchanged into a 90% H₂O/10% D₂O buffer to allow for the back-exchange of amide protons.
-
Sample concentration should be as high as practically possible.
-
-
Spectrometer Setup and Calibration:
-
The setup is similar to the HSQC experiment, but tuning and matching for ¹³C and ²H will also be necessary.
-
-
Data Acquisition:
-
Load a 2D ¹⁵N-¹H TROSY pulse sequence (e.g., hsqctrosyf3gpsi on Bruker spectrometers).
-
Acquisition parameters are set similarly to the HSQC experiment, but the use of a high-field spectrometer (>600 MHz) is crucial for the TROSY effect to be efficient.
-
-
Data Processing and Analysis:
-
Processing is analogous to the HSQC experiment. The resulting spectrum will show significantly sharper and more intense peaks for large proteins compared to a standard HSQC.
-
Applications in Drug Discovery and Development
Stable isotope-assisted NMR plays a pivotal role in modern drug discovery.
-
Fragment-Based Drug Discovery (FBDD): NMR is a powerful tool for screening libraries of small molecule fragments for binding to a target protein. By monitoring changes in the ¹⁵N-HSQC spectrum of a ¹⁵N-labeled protein upon addition of fragments, binders can be identified and their binding site mapped.
-
Structure-Activity Relationship (SAR) Studies: NMR can provide detailed structural information on how lead compounds bind to their targets. This information is invaluable for guiding the optimization of binding affinity and selectivity.
-
Metabolomics and Flux Analysis: Isotope tracers, such as ¹³C-glucose, can be used to follow the metabolic fate of a molecule through complex biochemical pathways. By analyzing the isotopic enrichment patterns in metabolites by NMR, researchers can gain insights into how a drug affects cellular metabolism.[14]
Metabolic Pathway Tracing with Stable Isotopes:
Caption: A simplified workflow for tracing metabolic pathways using stable isotope-labeled precursors.
Conclusion
The use of stable isotopes has fundamentally transformed the capabilities of NMR spectroscopy, particularly in the fields of structural biology, metabolomics, and drug discovery. By overcoming the inherent limitations of sensitivity and resolution, isotopic labeling enables detailed investigations of complex biological systems that were previously intractable. As NMR technology continues to advance, particularly with the development of higher field magnets and new pulse sequences, the synergy between stable isotope labeling and NMR spectroscopy will undoubtedly continue to drive significant scientific discoveries.
References
- 1. researchgate.net [researchgate.net]
- 2. Isotopic Labeling for NMR Spectroscopy of Biological Solids [sigmaaldrich.com]
- 3. portlandpress.com [portlandpress.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Sensitivity Enhancement in Solution NMR: Emerging Ideas and New Frontiers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Segmental and site-specific isotope labelling strategies for structural analysis of posttranslationally modified proteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00045D [pubs.rsc.org]
- 8. pound.med.utoronto.ca [pound.med.utoronto.ca]
- 9. protein-nmr.org.uk [protein-nmr.org.uk]
- 10. aheyam.science [aheyam.science]
- 11. Collecting a 15N Edited HSQC - Powers Wiki [bionmr.unl.edu]
- 12. ge-2D TROSY Experiment [imserc.northwestern.edu]
- 13. ethz.ch [ethz.ch]
- 14. NMR-Based Stable Isotope Tracing of Cancer Metabolism | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Application Notes and Protocols: Incorporation of Fmoc-Gly-OH-¹³C₂ into Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling of peptides is a critical technique in proteomics, drug metabolism studies, and metabolic flux analysis. The incorporation of ¹³C-labeled amino acids, such as Fmoc-Gly-OH-¹³C₂, into synthetic peptides allows for their use as internal standards in quantitative mass spectrometry, enabling precise and accurate quantification of target peptides in complex biological matrices. The physicochemical properties of the isotopically labeled peptide are nearly identical to the endogenous peptide, ensuring similar chromatographic behavior and ionization efficiency, with a distinct mass shift for unambiguous detection.
This document provides a detailed protocol for the incorporation of Fmoc-Gly-OH-¹³C₂ into a target peptide using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry. It also outlines a general workflow for the application of the resulting ¹³C-labeled peptide as an internal standard in a mass spectrometry-based quantification assay.
Data Presentation
The successful synthesis of a ¹³C₂-Glycine containing peptide and its application as an internal standard can be evaluated by several quantitative parameters. The following tables provide representative data for the synthesis of a hypothetical peptide (Ac-Tyr-Val-Gly-Phe-Ala-Leu-NH₂) and its use in a quantitative assay.
Table 1: Synthesis and Characterization of Unlabeled and ¹³C₂-Labeled Peptides
| Parameter | Unlabeled Peptide (Ac-TVG*FAL-NH₂) | ¹³C₂-Labeled Peptide (Ac-TV[¹³C₂-G]FAL-NH₂) |
| Resin Loading | 0.5 mmol/g | 0.5 mmol/g |
| Synthesis Scale | 0.1 mmol | 0.1 mmol |
| Crude Peptide Yield | 115 mg | 112 mg |
| Purity (by HPLC) | >95% | >95% |
| Observed [M+H]⁺ | 693.38 | 695.38 |
| Isotopic Enrichment | N/A | >99% |
*G denotes Glycine
Table 2: Quantitative Analysis of a Target Peptide using a ¹³C₂-Labeled Internal Standard
| Sample | Endogenous Peptide Peak Area | ¹³C₂-Labeled IS Peak Area | Peak Area Ratio (Endogenous/IS) | Calculated Concentration (ng/mL) |
| Blank | Not Detected | 1.2 x 10⁶ | 0.00 | 0.00 |
| Standard 1 (1 ng/mL) | 1.1 x 10⁵ | 1.1 x 10⁶ | 0.10 | 1.0 |
| Standard 2 (10 ng/mL) | 1.2 x 10⁶ | 1.2 x 10⁶ | 1.00 | 10.0 |
| Standard 3 (100 ng/mL) | 1.1 x 10⁷ | 1.1 x 10⁶ | 10.0 | 100.0 |
| Test Sample | 5.5 x 10⁵ | 1.1 x 10⁶ | 0.50 | 5.0 |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a ¹³C₂-Glycine Labeled Peptide
This protocol describes the manual synthesis of a peptide with the sequence Ac-Tyr-Val-Gly-Phe-Ala-Leu-NH₂ on a Rink Amide resin, incorporating Fmoc-Gly-OH-¹³C₂.
Materials:
-
Rink Amide MBHA resin (0.5 mmol/g loading)
-
Fmoc-protected amino acids: Fmoc-Leu-OH, Fmoc-Ala-OH, Fmoc-Phe-OH, Fmoc-Gly-OH-¹³C₂ , Fmoc-Val-OH, Fmoc-Tyr(tBu)-OH
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Capping agent: Acetic anhydride
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Precipitation solvent: Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
First Amino Acid Coupling (Fmoc-Leu-OH):
-
Pre-activate a 4-fold molar excess of Fmoc-Leu-OH with HBTU/HOBt (3.98 eq.) and DIPEA (8 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and couple for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Subsequent Amino Acid Couplings: Repeat the Fmoc deprotection and coupling steps for each amino acid in the sequence (Ala, Phe, ¹³C₂-Gly , Val, Tyr). For the incorporation of the labeled glycine, use Fmoc-Gly-OH-¹³C₂ following the same procedure as for the other amino acids.
-
N-terminal Acetylation: After the final Fmoc deprotection of the N-terminal Tyrosine, wash the resin and treat with a solution of acetic anhydride and DIPEA in DMF for 30 minutes to cap the N-terminus.
-
Cleavage and Deprotection:
-
Wash the fully assembled peptide-resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail (TFA/TIS/H₂O) for 2-3 hours at room temperature.[1]
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide by reverse-phase HPLC.
-
-
Characterization: Confirm the identity and isotopic enrichment of the purified peptide by mass spectrometry.
Quantitative Analysis of a Target Peptide using the ¹³C₂-Labeled Internal Standard
This protocol outlines the use of the synthesized ¹³C₂-labeled peptide as an internal standard for the quantification of its endogenous, unlabeled counterpart in a biological sample (e.g., plasma) by LC-MS/MS.
Materials:
-
Biological sample (e.g., plasma)
-
Synthesized ¹³C₂-labeled peptide internal standard (IS) of known concentration
-
Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
To a known volume of the biological sample, add a fixed amount of the ¹³C₂-labeled peptide IS.
-
Precipitate the proteins by adding 3 volumes of cold protein precipitation solvent.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop a multiple reaction monitoring (MRM) method to detect specific precursor-to-product ion transitions for both the endogenous (light) and the ¹³C₂-labeled (heavy) peptide.
-
Inject the prepared sample onto the LC-MS/MS system.
-
-
Data Analysis:
-
Integrate the peak areas for the selected transitions of both the endogenous peptide and the ¹³C₂-labeled IS.
-
Calculate the peak area ratio (Endogenous Peptide Area / IS Area).
-
Determine the concentration of the endogenous peptide in the original sample by comparing the peak area ratio to a standard curve generated with known concentrations of the unlabeled peptide and a fixed concentration of the IS.
-
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow from the synthesis of the ¹³C₂-labeled peptide to its application in quantitative analysis.
Caption: Workflow for synthesis and application of a ¹³C-labeled peptide.
Metabolic Flux Analysis Pathway
This diagram illustrates a simplified metabolic pathway where a ¹³C-labeled substrate is used to trace carbon flow through central metabolism, leading to the synthesis of amino acids like glycine, which can then be incorporated into proteins. This demonstrates the principle behind using stable isotopes to study metabolic pathways.[2][3][4]
Caption: Simplified metabolic pathway for ¹³C tracing.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolic pathway confirmation and discovery through (13)C-labeling of proteinogenic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 4. A Peptide-Based Method for 13C Metabolic Flux Analysis in Microbial Communities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Protein Structure Determination using Fmoc-Gly-OH-¹³C₂ by NMR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of proteins in solution. Isotopic labeling of proteins with ¹³C and ¹⁵N is often essential for resolving spectral overlap and providing additional structural constraints.[1][2][3][4] Fmoc-Gly-OH-¹³C₂ is a stable isotope-labeled amino acid derivative used to introduce two ¹³C nuclei at specific glycine residues within a protein sequence. This targeted labeling approach offers unique advantages for detailed structural analysis, particularly in probing protein backbone conformation and dynamics.
These application notes provide a comprehensive overview and detailed protocols for the utilization of Fmoc-Gly-OH-¹³C₂ in protein structure determination by NMR. The protocols cover the incorporation of the labeled glycine into a peptide via Solid-Phase Peptide Synthesis (SPPS), followed by NMR data acquisition and analysis strategies.
Advantages of Using Fmoc-Gly-OH-¹³C₂
The incorporation of glycine residues with ¹³C labels on both the alpha-carbon (Cα) and the carbonyl carbon (C') provides several benefits for NMR-based protein structure determination:
-
Probing Backbone Torsion Angles: The ¹³Cα and ¹³C' chemical shifts are highly sensitive to the local backbone conformation, specifically the phi (φ) and psi (ψ) torsion angles.[5]
-
Measurement of Coupling Constants: The presence of two adjacent ¹³C nuclei allows for the measurement of the one-bond ¹³Cα-¹³C' J-coupling constant (¹J_CαC'). This coupling constant provides valuable information about the backbone geometry.
-
Spectral Simplification and Resonance Assignment: Selective labeling of glycine residues simplifies crowded spectral regions, aiding in the unambiguous assignment of glycine resonances.[6]
-
Probing Dynamics: ¹³C relaxation experiments on the labeled glycine residues can provide insights into the local dynamics of the protein backbone at that specific site.
Quantitative Data
The following tables summarize key quantitative data relevant to the use of Fmoc-Gly-OH-¹³C₂ in protein NMR studies.
Table 1: Typical ¹³C Chemical Shifts for Glycine Residues in Proteins
| Secondary Structure | ¹³Cα Chemical Shift (ppm) | ¹³C' (Carbonyl) Chemical Shift (ppm) |
| α-Helix | 45.0 ± 1.5 | 176.5 ± 2.0 |
| β-Sheet | 43.5 ± 1.5 | 174.6 ± 2.0 |
| Random Coil | 44.1 ± 1.0 | 175.2 ± 1.5 |
Note: Chemical shifts are referenced to DSS. Actual values can vary depending on the local chemical environment.[7][8]
Table 2: Typical One-Bond ¹³C-¹³C Coupling Constants
| Coupling | Typical Value (Hz) |
| ¹J_CαC' | 50 - 60 |
Note: The exact value of the coupling constant can be influenced by the backbone conformation.
Experimental Protocols
Protocol 1: Incorporation of Fmoc-Gly-OH-¹³C₂ via Automated Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the general procedure for incorporating Fmoc-Gly-OH-¹³C₂ into a peptide sequence using an automated peptide synthesizer.
Materials:
-
Fmoc-Gly-OH-¹³C₂
-
Appropriate resin for C-terminal acid or amide
-
Standard Fmoc-protected amino acids
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., DIPEA, NMM)
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Washing solvents: DMF, DCM, Isopropanol
-
Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
-
Automated peptide synthesizer
Procedure:
-
Resin Preparation: Swell the resin in DMF for at least 30 minutes before the first coupling step.[9]
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin according to the synthesizer's standard protocol.
-
Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF.[10][11]
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.[12]
-
Coupling of Fmoc-Gly-OH-¹³C₂:
-
Dissolve Fmoc-Gly-OH-¹³C₂, coupling reagent, and base in DMF.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for the recommended time (typically 1-2 hours).
-
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Repeat Synthesis Cycle: Continue the cycle of deprotection, washing, and coupling for the remaining amino acids in the sequence.
-
Final Deprotection: Perform a final Fmoc deprotection after the last amino acid has been coupled.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail.[13]
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, then purify by reverse-phase HPLC.
Protocol 2: NMR Data Acquisition
This protocol suggests a set of NMR experiments to acquire structural information from a protein containing a ¹³C₂-labeled glycine.
Sample Preparation:
-
Dissolve the purified, isotopically labeled protein in a suitable NMR buffer (e.g., 90% H₂O/10% D₂O, 50 mM phosphate buffer, pH 6.5).
-
Typical protein concentrations range from 0.1 to 1.0 mM.
NMR Experiments:
-
¹H-¹⁵N HSQC: A standard experiment to assess the overall fold and dispersion of the protein. While glycine is not ¹⁵N labeled from this specific precursor, this provides a general quality check.
-
¹H-¹³C HSQC: This experiment will show correlations between the glycine Hα protons and the ¹³Cα. The presence of two Hα protons for glycine can be a distinguishing feature.
-
HNCO: This 3D experiment correlates the amide proton and nitrogen of residue i with the carbonyl carbon of residue i-1. This can help in the sequential assignment of the residue preceding the labeled glycine.
-
HNCACB: This 3D experiment correlates the amide proton and nitrogen of residue i with the Cα and Cβ of residue i and i-1. This is crucial for sequential backbone assignments.
-
¹³C-edited NOESY-HSQC: This experiment will provide distance restraints between the glycine protons and other protons in the protein, which are essential for structure calculation.
Protocol 3: NMR Data Analysis and Structure Calculation
-
Resonance Assignment: Use the suite of 2D and 3D NMR experiments to assign the chemical shifts of the backbone and side-chain atoms, with a focus on the labeled glycine residue and its neighbors.[14]
-
Extraction of Structural Restraints:
-
Distance Restraints: Derive inter-proton distances from the cross-peak intensities in the ¹³C-edited NOESY spectrum.
-
Dihedral Angle Restraints: Use the measured ¹³Cα and ¹³C' chemical shifts to predict backbone φ and ψ torsion angles using programs like TALOS+.
-
Coupling Constant Restraints: If measurable, use the ¹J_CαC' coupling constant as a restraint on the backbone geometry.
-
-
Structure Calculation: Use a molecular dynamics-based software package (e.g., XPLOR-NIH, CYANA, or AMBER) to calculate a family of 3D structures that satisfy the experimental restraints.
-
Structure Validation: Assess the quality of the calculated structures using programs like PROCHECK-NMR or MolProbity to check for stereochemical quality and agreement with the experimental data.
Visualizations
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating Fmoc-Gly-OH-¹³C₂.
Caption: Overall workflow from protein synthesis to structure determination by NMR.
Caption: Structural information derived from the ¹³C₂-labeled glycine residue.
References
- 1. quora.com [quora.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Nuclear magnetic resonance spectroscopy of proteins - Wikipedia [en.wikipedia.org]
- 4. Structure Determination by NMR | Springer Nature Experiments [experiments.springernature.com]
- 5. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 6. meihonglab.com [meihonglab.com]
- 7. bmse000089 Glycine at BMRB [bmrb.io]
- 8. escholarship.org [escholarship.org]
- 9. chem.uci.edu [chem.uci.edu]
- 10. Solid and Solution phase peptide synthesis PPT.pptx [slideshare.net]
- 11. rsc.org [rsc.org]
- 12. bachem.com [bachem.com]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. Resonance assignment of 13C/15N labeled solid proteins by two- and three-dimensional magic-angle-spinning NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Fmoc-Gly-OH-¹³C₂ in Elucidating Enzyme Kinetics of the Glycine Cleavage System
Abstract
This application note details a comprehensive methodology for studying the enzyme kinetics of the Glycine Cleavage System (GCS) utilizing the stable isotope-labeled substrate, Fmoc-Gly-OH-¹³C₂. The GCS is a multi-enzyme complex central to amino acid metabolism, and understanding its kinetics is crucial for research in metabolic disorders and drug development. This document provides a step-by-step protocol for the deprotection of Fmoc-Gly-OH-¹³C₂ to generate ¹³C₂-labeled glycine, followed by a mass spectrometry-based kinetic assay to determine key enzymatic parameters such as the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ). The use of a stable isotope-labeled substrate offers a highly sensitive and specific method for tracing the enzymatic reaction, allowing for precise quantification of reaction products and elucidation of the reaction mechanism. This protocol is intended for researchers, scientists, and drug development professionals engaged in the study of enzyme kinetics and metabolic pathways.
Introduction
The Glycine Cleavage System (GCS) is a mitochondrial multi-enzyme complex responsible for the catabolism of glycine.[1][2] It catalyzes the oxidative decarboxylation of glycine to yield carbon dioxide (CO₂), ammonia (NH₃), and a one-carbon unit in the form of 5,10-methylenetetrahydrofolate.[2][3][4] The GCS is composed of four protein components: the P-protein (glycine dehydrogenase [decarboxylating]), the T-protein (aminomethyltransferase), the H-protein (a lipoic acid-containing carrier protein), and the L-protein (dihydrolipoamide dehydrogenase).[1] Dysfunctional GCS activity is associated with severe metabolic disorders, most notably non-ketotic hyperglycinemia, making it a significant target for diagnostic and therapeutic research.
Studying the kinetics of the GCS is fundamental to understanding its regulatory mechanisms and for the development of potential inhibitors or activators. Traditional methods for assaying GCS activity often rely on spectrophotometric or radiometric approaches. However, these methods can be limited by low sensitivity, substrate interference, or the need for radioactive materials. The use of stable isotope-labeled substrates, such as ¹³C-labeled glycine, coupled with mass spectrometry (MS), provides a powerful alternative for detailed kinetic analysis.[3]
Fmoc-Gly-OH-¹³C₂, a commercially available Fmoc-protected glycine with two ¹³C atoms, serves as a convenient precursor for generating the ¹³C₂-Glycine substrate. The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is readily removed under mild basic conditions, yielding the free amino acid for use in enzymatic assays.[5][6][7][8] This application note provides a detailed protocol for the use of Fmoc-Gly-OH-¹³C₂ in a kinetic study of the GCS, focusing on the P-protein-catalyzed decarboxylation of glycine, which is the initial and rate-limiting step of the GCS reaction.[1] The protocol employs mass spectrometry to directly measure the rate of ¹³CO₂ production from the ¹³C₂-Glycine substrate, offering a highly specific and quantitative measure of enzyme activity.
Key Signaling and Metabolic Pathways
The Glycine Cleavage System is a central hub in cellular metabolism, intersecting with one-carbon metabolism, amino acid synthesis, and cellular respiration. The products of the GCS reaction have far-reaching implications for various biosynthetic pathways.
References
- 1. Glycine cleavage system: reaction mechanism, physiological significance, and hyperglycinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycine cleavage system - Wikipedia [en.wikipedia.org]
- 3. Glycine turnover and decarboxylation rate quantified in healthy men and women using primed, constant infusions of [1,2-13C2]glycine and [2H3]leucine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tracing Metabolic Fate of Mitochondrial Glycine Cleavage System Derived Formate In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. Bot Detection [iris-biotech.de]
Application Notes and Protocols for Fmoc-Gly-OH-13C2 in Metabolic Flux Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metabolic flux analysis (MFA) is a powerful technique used to elucidate the rates of metabolic reactions within a biological system. By tracing the path of isotopically labeled substrates, such as ¹³C-labeled amino acids, researchers can quantify the contributions of various pathways to cellular metabolism. Glycine, a central amino acid in one-carbon metabolism, is a critical building block for the synthesis of serine, purines, and glutathione. Therefore, tracing the metabolic fate of glycine provides valuable insights into cellular proliferation, redox homeostasis, and biosynthesis.
Fmoc-Gly-OH-¹³C₂ is a stable isotope-labeled form of glycine, protected at its amino group by a fluorenylmethyloxycarbonyl (Fmoc) group. While the Fmoc group is essential for peptide synthesis, it must be removed prior to using the ¹³C₂-Glycine as a metabolic tracer in cell culture, as the bulky Fmoc group prevents its direct utilization by cellular metabolic pathways. These application notes provide detailed protocols for the deprotection of Fmoc-Gly-OH-¹³C₂ and the subsequent use of the liberated ¹³C₂-Glycine in metabolic flux analysis studies.
Key Applications
-
Tracing One-Carbon Metabolism: Following the incorporation of ¹³C from glycine into serine, purines, and other downstream metabolites to understand the activity of the one-carbon metabolic network.
-
Investigating Cancer Metabolism: Cancer cells often exhibit altered serine and glycine metabolism, making ¹³C-glycine a valuable tool for studying cancer-specific metabolic reprogramming.[1][2]
-
Drug Development: Assessing the impact of therapeutic compounds on glycine and one-carbon metabolism to identify novel drug targets and understand mechanisms of action.
Protocol 1: Deprotection of Fmoc-Gly-OH-¹³C₂ to Yield ¹³C₂-Glycine
This protocol describes a standard method for the removal of the Fmoc protecting group from Fmoc-Gly-OH-¹³C₂ using a piperidine solution.
Materials:
-
Fmoc-Gly-OH-¹³C₂
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether (ice-cold)
-
Methanol
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Centrifuge and centrifuge tubes
-
Lyophilizer (optional)
-
pH meter
Procedure:
-
Dissolution: Dissolve Fmoc-Gly-OH-¹³C₂ in a 20% (v/v) solution of piperidine in DMF in a round-bottom flask. A typical concentration is 10-50 mg/mL.
-
Deprotection Reaction: Stir the solution at room temperature for 1-2 hours. The reaction can be monitored by thin-layer chromatography (TLC) to confirm the disappearance of the starting material.
-
Removal of Piperidine and DMF: Following the completion of the reaction, remove the piperidine and DMF under reduced pressure using a rotary evaporator.
-
Precipitation of ¹³C₂-Glycine: To the resulting residue, add an excess of ice-cold diethyl ether to precipitate the deprotected ¹³C₂-Glycine.
-
Isolation: Collect the precipitate by centrifugation at 4°C for 10 minutes at 3000 x g. Carefully decant the diethyl ether supernatant.
-
Washing: Wash the pellet with a small volume of ice-cold diethyl ether to remove any residual impurities and repeat the centrifugation.
-
Drying: Dry the resulting white solid pellet containing ¹³C₂-Glycine under a stream of nitrogen or in a vacuum oven at low temperature. For long-term storage, lyophilization is recommended.
-
Quality Control: The purity of the final ¹³C₂-Glycine product can be confirmed by NMR or mass spectrometry. The concentration of the stock solution should be accurately determined.
Protocol 2: ¹³C₂-Glycine Tracing in Cell Culture
This protocol outlines the general procedure for introducing ¹³C₂-Glycine to cultured cells for metabolic flux analysis.
Materials:
-
Mammalian cells of interest (e.g., cancer cell line)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Glycine-free culture medium
-
Dialyzed fetal bovine serum (dFBS)
-
¹³C₂-Glycine (deprotected from Protocol 1)
-
6-well or 12-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell counter
Procedure:
-
Cell Seeding: Seed the cells in culture plates at a density that will ensure they are in the exponential growth phase at the time of the experiment. Allow the cells to adhere and grow overnight.
-
Preparation of Labeling Medium: Prepare the experimental medium by supplementing glycine-free medium with a known concentration of ¹³C₂-Glycine. The concentration should be similar to that of glycine in the standard complete medium. Also, supplement the medium with dFBS to minimize the influence of unlabeled amino acids from the serum.
-
Initiation of Labeling: Aspirate the standard culture medium from the cells and wash them once with pre-warmed PBS.
-
Incubation with Tracer: Add the pre-warmed ¹³C₂-Glycine labeling medium to the cells and return them to the incubator. The incubation time will vary depending on the specific metabolic pathway and cell type but typically ranges from a few hours to 24 hours to reach isotopic steady state.
-
Metabolite Extraction: At the end of the incubation period, rapidly quench the metabolism and extract the intracellular metabolites. A common method is to aspirate the medium, wash the cells with ice-cold PBS, and then add a cold extraction solvent (e.g., 80% methanol).
-
Sample Collection: Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.
-
Cell Debris Removal: Centrifuge the lysate at high speed (e.g., 16,000 x g) at 4°C for 10 minutes to pellet cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites for subsequent analysis.
Protocol 3: Sample Preparation and GC-MS Analysis
This protocol provides a general workflow for the derivatization and analysis of ¹³C-labeled metabolites by Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Metabolite extracts from Protocol 2
-
Nitrogen evaporator or vacuum concentrator
-
Derivatization reagents (e.g., N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide - MTBSTFA)
-
Pyridine
-
GC-MS system with an appropriate column
Procedure:
-
Sample Drying: Dry the metabolite extracts to completeness using a nitrogen evaporator or a vacuum concentrator.
-
Derivatization: Re-suspend the dried metabolites in a solution of MTBSTFA in pyridine. This step silylates the metabolites, making them volatile for GC analysis.
-
Incubation: Incubate the samples at an elevated temperature (e.g., 60-70°C) for 30-60 minutes to ensure complete derivatization.
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The gas chromatograph will separate the different metabolites, and the mass spectrometer will detect the mass-to-charge ratio of the fragments, allowing for the determination of the ¹³C incorporation.
-
Data Analysis: The raw GC-MS data is processed to identify metabolites and quantify the mass isotopomer distributions (MIDs). The MIDs are then corrected for the natural abundance of ¹³C. This data is used in computational models to calculate metabolic fluxes.
Data Presentation
The following tables provide an example of how quantitative data from a ¹³C-glycine tracing experiment can be presented. The data is adapted from studies on serine and glycine metabolism in cancer cells to illustrate the type of information that can be obtained.
Table 1: Relative Contribution of Glycine to Serine Biosynthesis
| Cell Line | Treatment | % Serine derived from Glycine |
| HeLa | Control | 45.1% |
| AGS | Control | Comparable to HeLa |
This table illustrates the flux from glycine to serine, a key reaction in one-carbon metabolism. Data is presented as the percentage of the serine pool that is synthesized directly from glycine.[3]
Table 2: Metabolic Fates of Intracellular Glycine
| Metabolic Fate | HeLa Cells |
| Protein Synthesis | Major sink |
| Nucleotide Synthesis | Major sink |
| Conversion to Serine | Not a primary fate |
This table summarizes the primary outputs of glycine metabolism, indicating its crucial role in biosynthesis.[3]
Table 3: Isotopic Enrichment of Serine from [2-¹³C]glycine
| Incubation Time | % ¹³C-labeled Glycine | % Serine Isotopomers |
| 20 min | 93 ± 2% | [2-¹³C]serine, [3-¹³C]serine, [2,3-¹³C]serine detected |
| 80 min | Slower endogenous formation | - |
This table shows the dynamic labeling of serine isotopomers from a ¹³C-glycine tracer, confirming the activity of the glycine cleavage system and serine hydroxymethyltransferase.[4]
Visualizations
Caption: Key pathways of glycine metabolism.
Caption: Experimental workflow for MFA.
Caption: Tracing ¹³C from glycine to serine.
References
- 1. De novo synthesis of serine and glycine fuels purine nucleotide biosynthesis in human lung cancer tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of the inputs and outputs of serine and glycine metabolism in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serine isotopmer analysis by 13C-NMR defines glycine-serine interconversion in situ in the renal proximal tubule - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for dissolving and storing Fmoc-Gly-OH-13C2
Application Notes and Protocols: Fmoc-Gly-OH-¹³C₂
Topic: Best Practices for Dissolving and Storing Fmoc-Gly-OH-¹³C₂ Target Audience: Researchers, scientists, and drug development professionals.
Introduction
Fmoc-Gly-OH-¹³C₂ is a stable isotope-labeled derivative of glycine, protected at its amino group by a fluorenylmethyloxycarbonyl (Fmoc) group. The incorporation of two Carbon-13 isotopes makes it an invaluable tool in quantitative proteomics, peptide synthesis, and metabolic research, where it serves as an internal standard for mass spectrometry (MS) and a probe for nuclear magnetic resonance (NMR) studies.[1] Proper handling, dissolution, and storage are critical to maintain its isotopic purity and chemical integrity, ensuring reproducible and accurate experimental results.
These application notes provide detailed protocols and best practices for the dissolution and storage of Fmoc-Gly-OH-¹³C₂ in both solid and solution forms.
Material Properties and Stability
Fmoc-Gly-OH-¹³C₂ is typically supplied as a white to off-white lyophilized powder.[2] The Fmoc protecting group and the glycine backbone are generally stable under recommended storage conditions. However, the compound is susceptible to degradation via oxidation or hydrolysis if not stored correctly.[1] The primary stability concerns involve the hydrolysis of the Fmoc group under basic conditions and the general degradation that can occur with prolonged storage in solution at improper temperatures.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the storage and dissolution of Fmoc-Gly-OH-¹³C₂.
Table 1: Recommended Storage Conditions for Solid Fmoc-Gly-OH-¹³C₂
| Parameter | Condition | Rationale | Source(s) |
| Temperature (Long-Term) | -20°C | Optimal for preserving long-term stability and preventing degradation. | [1] |
| Temperature (Short-Term) | 2°C to 8°C | Suitable for routine use over shorter periods. | [1][3] |
| Atmosphere | Inert Gas (e.g., Argon) | Minimizes oxidation and hydrolysis by displacing moisture and oxygen. | [1] |
| Container | Airtight, Light-Protected | Prevents degradation from atmospheric moisture and light. | [1][4] |
Table 2: Solubility of Fmoc-Gly-OH-¹³C₂
| Solvent | Concentration | Conditions & Notes | Source(s) |
| Dimethyl Sulfoxide (DMSO) | ≥100 mg/mL | Sonication may be required. Use of newly opened, anhydrous DMSO is recommended as it is hygroscopic. | [1][5] |
| Dimethylformamide (DMF) | Soluble | A common solvent used in peptide synthesis workflows. | [2] |
| Ethanol (EtOH) | ≥25 mg/mL | Requires sonication for complete dissolution. | [6] |
| Aqueous Buffers | Soluble | Recommended pH range is 7-9. Sonication at 37°C can aid dissolution. | [1] |
| Water | Insoluble | The hydrophobic Fmoc group limits solubility in pure water. | [2][6] |
| Other Organic Solvents | Soluble | Dichloromethane (DCM), Chloroform, Acetone, Ethyl Acetate. | [7] |
Table 3: Recommended Storage of Fmoc-Gly-OH-¹³C₂ Stock Solutions
| Solvent | Temperature | Duration | Notes | Source(s) |
| DMSO | -80°C | Up to 6 months | Recommended for long-term storage to ensure maximum stability. | [5] |
| DMSO | -20°C | Up to 1 month | Suitable for short-term storage of frequently used aliquots. | [5] |
| General | N/A | N/A | Avoid repeated freeze-thaw cycles. Aliquoting into single-use volumes is highly recommended.[8] |
Experimental Protocols
Protocol 4.1: Handling and Reconstitution of Solid Fmoc-Gly-OH-¹³C₂
This protocol describes the initial handling of the lyophilized powder.
-
Equilibration: Before opening, allow the vial of Fmoc-Gly-OH-¹³C₂ to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation of atmospheric moisture onto the cold powder, which can lead to hydrolysis.
-
Weighing: If required, weigh the desired amount of powder quickly in a controlled environment with low humidity. For peptide synthesis, this is often done in a scintillation vial.[9]
-
Inert Atmosphere: For long-term storage of the remaining solid, it is best practice to flush the vial with an inert gas like argon or nitrogen before re-sealing.[1]
Protocol 4.2: Preparation of a High-Concentration Stock Solution in DMSO
This protocol is suitable for preparing a concentrated stock solution for subsequent dilution in various experimental setups.
-
Solvent Preparation: Use a fresh, high-purity, anhydrous grade of DMSO. Hygroscopic DMSO can negatively impact solubility and stability.[5]
-
Dissolution: Add the appropriate volume of DMSO to the vial containing the pre-weighed Fmoc-Gly-OH-¹³C₂ to achieve the desired concentration (e.g., 100 mg/mL).
-
Mixing: Vortex the solution thoroughly for 1-2 minutes.
-
Sonication (If Necessary): If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.[5] Gentle warming to 37°C can also be applied.[1]
-
Aliquoting: To avoid repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots in low-protein-binding microcentrifuge tubes.[8]
-
Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5]
Protocol 4.3: Use in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the dissolution of Fmoc-Gly-OH-¹³C₂ for a standard coupling reaction in Fmoc-based SPPS.
-
Reagent Preparation: In a glass scintillation vial, combine the required amount of Fmoc-Gly-OH-¹³C₂ (typically 3-5 equivalents relative to the resin loading) with an activating agent (e.g., HBTU, HATU) and an organic base (e.g., DIPEA, 2,4,6-collidine).[10][11]
-
Solvent Addition: Add the primary coupling solvent, typically high-purity, amine-free DMF, to dissolve the mixture.[9][10]
-
Activation: Allow the mixture to pre-activate for a few minutes at room temperature according to your established synthesis protocol.
-
Coupling: Add the activated amino acid solution to the deprotected resin and proceed with the coupling step.[10]
Visualized Workflows and Logic
The following diagrams illustrate the key decision-making and handling processes.
Figure 1: Workflow for the preparation of a stock solution of Fmoc-Gly-OH-¹³C₂.
Figure 2: Decision tree for selecting the appropriate storage conditions.
References
- 1. Fmoc-Gly-OH-13C2,15N | 285978-13-4 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound,15N 99 atom % 13C, 98 atom % 15N | 285978-13-4 [sigmaaldrich.com]
- 4. ukisotope.com [ukisotope.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. Fmoc-Gly-OH | CAS:29022-11-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. Investigation of the effects of storage and freezing on mixes of heavy-labeled metabolite and amino acid standards - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.uci.edu [chem.uci.edu]
- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 11. chempep.com [chempep.com]
Application Note: Tracing Glycine Metabolism in Cancer Cells with ¹³C₂-Labeled Glycine
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Altered metabolism is a hallmark of cancer. Rapidly proliferating cancer cells reprogram their metabolic pathways to meet the high demand for energy and biosynthetic precursors required for growth.[1][2] Glycine, a non-essential amino acid, plays a central role in this metabolic reprogramming. It serves as a crucial building block for the synthesis of proteins, nucleic acids (purines), and lipids.[3] Furthermore, glycine metabolism is intricately linked to one-carbon metabolism, which is essential for nucleotide synthesis and maintaining cellular redox homeostasis.[1][3] Studies have shown that the consumption of glycine and the expression of enzymes in the mitochondrial glycine synthesis pathway are strongly correlated with the proliferation rates of cancer cells, making this pathway a potential therapeutic target.[2][4]
Stable isotope tracing is a powerful technique to elucidate metabolic pathway activity and quantify metabolic fluxes.[5][6][7] By supplying cells with a substrate labeled with a stable isotope, such as ¹³C, researchers can track the incorporation of the isotope into downstream metabolites. This provides a dynamic view of metabolic pathways, which cannot be obtained from static measurements of metabolite concentrations alone.[8]
This application note provides a detailed protocol for the use of Fmoc-Gly-OH-¹³C₂ as a precursor for generating ¹³C₂-Glycine to trace its metabolic fate in cultured cancer cells. The protocol includes the necessary deprotection of the Fmoc group, cell culture and labeling, sample preparation, and analysis by mass spectrometry.
Key Applications
-
Tracing the incorporation of glycine into central carbon metabolism.
-
Quantifying the contribution of glycine to purine and protein biosynthesis.
-
Investigating the activity of the serine-glycine-one-carbon (SGOC) metabolic network.[3]
-
Studying the effects of potential therapeutics on glycine metabolism.
Product Information
-
Product Name: Fmoc-Gly-OH-¹³C₂
-
Chemical Formula: C₁₇H₁₅NO₄ (with ¹³C at the glycinic carbons)
-
Isotopic Purity: ≥99 atom % ¹³C
-
Primary Use: Precursor for ¹³C₂-Glycine for metabolic tracing studies after Fmoc-deprotection.
Glycine Metabolic Pathways
Glycine is a central node in cellular metabolism, intersecting with several critical pathways. In cancer cells, glycine can be taken up from the extracellular environment or synthesized de novo from serine, a reaction catalyzed by serine hydroxymethyltransferase (SHMT). This interconversion is a key part of the serine-glycine-one-carbon (SGOC) network. The ¹³C label from glycine can be traced into various downstream pathways as depicted below.
Caption: Metabolic fate of ¹³C₂-Glycine in cancer cells.
Signaling Pathway Influencing Glycine Metabolism
The mTOR (mammalian target of rapamycin) signaling pathway is a central regulator of cell growth and metabolism.[9] In response to nutrient availability, mTORC1 activation promotes anabolic processes, including serine and glycine biosynthesis.[10] This regulation ensures that cancer cells can couple nutrient sensing with the metabolic pathways necessary for proliferation.
Caption: mTORC1 signaling promotes serine/glycine metabolism.
Experimental Protocols
Part 1: Deprotection of Fmoc-Gly-OH-¹³C₂ to yield ¹³C₂-Glycine
Critical: The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group must be removed before the ¹³C₂-Glycine can be used in cell culture experiments. The Fmoc group is hydrophobic and would prevent the uptake of glycine by cells.
Materials:
-
Fmoc-Gly-OH-¹³C₂
-
Piperidine
-
Dimethylformamide (DMF)
-
Diethyl ether (cold)
-
Hydrochloric acid (HCl)
-
Rotary evaporator
-
Lyophilizer
Protocol:
-
Dissolve Fmoc-Gly-OH-¹³C₂ in a solution of 20% piperidine in DMF.
-
Stir the reaction mixture at room temperature for 1-2 hours. The progress of the deprotection can be monitored by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Precipitate the resulting crude ¹³C₂-Glycine by adding cold diethyl ether.
-
Wash the precipitate several times with cold diethyl ether to remove the fulvene-piperidine adduct.
-
Dissolve the washed product in water, acidify with a small amount of HCl to a pH of ~6.0, and then lyophilize to obtain a stable, solid ¹³C₂-Glycine hydrochloride salt.
-
Confirm the purity and identity of the final product by NMR or mass spectrometry.
Part 2: ¹³C₂-Glycine Tracing in Cell Culture
Workflow Overview:
Caption: Workflow for ¹³C₂-Glycine metabolic tracing.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549, etc.)
-
Standard cell culture reagents (flasks, plates, incubator)
-
Glycine-free cell culture medium (e.g., custom formulation of DMEM or RPMI-1640)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Deprotected ¹³C₂-Glycine
-
Cold phosphate-buffered saline (PBS)
-
Quenching solution: 80% methanol at -80°C
-
Extraction solvent: e.g., 80% methanol
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
Protocol:
-
Cell Seeding: Seed the cancer cells in standard complete medium in multi-well plates (e.g., 6-well or 12-well plates) and allow them to attach and grow to the desired confluency (typically 60-80%).
-
Media Preparation: Prepare the labeling medium by supplementing glycine-free medium with the deprotected ¹³C₂-Glycine. The concentration should be similar to that of standard media (e.g., 0.4 mM for DMEM), but may be optimized for specific experimental goals. Also add dialyzed FBS and other necessary supplements.
-
Isotope Labeling: a. Aspirate the standard medium from the cells. b. Wash the cells once with pre-warmed PBS to remove residual unlabeled glycine. c. Add the pre-warmed ¹³C₂-Glycine labeling medium to the cells. d. Incubate the cells for a defined period. For steady-state analysis, this is typically 24 hours. For kinetic flux analysis, a time course (e.g., 0, 1, 4, 8, 24 hours) is performed.[5]
-
Metabolite Quenching and Extraction: a. Place the cell culture plate on dry ice to rapidly quench metabolism. b. Aspirate the labeling medium. c. Wash the cells quickly with cold PBS. d. Add ice-cold 80% methanol (-80°C) to the wells to lyse the cells and precipitate proteins. e. Scrape the cells in the cold methanol and transfer the lysate to a microcentrifuge tube. f. Centrifuge at high speed (e.g., 16,000 x g) at 4°C for 10 minutes to pellet cell debris and proteins. g. Transfer the supernatant containing the metabolites to a new tube for analysis.
-
LC-MS/MS Analysis: a. Analyze the metabolite extracts using an LC-MS/MS system. b. Use a suitable chromatography method (e.g., HILIC) to separate polar metabolites. c. Use the mass spectrometer to detect the mass isotopologues of glycine and its downstream metabolites (e.g., serine, purine precursors, amino acids in protein hydrolysates). The ¹³C₂ label will result in a mass shift of +2 for intact glycine and its direct derivatives.
Data Presentation and Analysis
The primary output of a stable isotope tracing experiment is the mass isotopologue distribution (MID) for metabolites of interest. This data reveals the fraction of each metabolite pool that contains zero, one, two, or more ¹³C atoms. This information can be used to calculate the fractional contribution of glycine to the synthesis of other metabolites and to determine metabolic fluxes using software packages like INCA or Metran.[10][11]
Representative Quantitative Data
The following table summarizes the metabolic fluxes of serine and glycine in HeLa cells, adapted from a study quantifying their inputs and outputs.[6] This provides an example of the type of quantitative data that can be obtained from isotope tracing experiments.
| Metabolic Flux Parameter | HeLa Cells (nmol/10⁶ cells/hr) |
| Serine Inputs | |
| Serine Uptake | 5.89 |
| Serine Synthesis from Glycolysis | 1.99 |
| Other Sources (e.g., Protein Degradation) | 0.47 |
| Total Serine Input | 8.35 |
| Glycine Inputs | |
| Glycine Uptake | 0.52 |
| Glycine from Serine Conversion | 0.51 |
| Other Sources (e.g., Protein Degradation) | 0.11 |
| Total Glycine Input | 1.14 |
| Serine Outputs | |
| To Phospholipid/Sphingolipid Synthesis | 4.38 |
| To Protein Synthesis | 3.53 |
| To Glycine & One-Carbon Units | 0.44 |
| Total Serine Output | 8.35 |
| Glycine Outputs | |
| To Protein Synthesis | 0.91 |
| To Nucleotide Synthesis | 0.23 |
| Total Glycine Output | 1.14 |
Table adapted from data presented in "Quantification of the inputs and outputs of serine and glycine metabolism in cancer cells."[6]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low ¹³C incorporation into downstream metabolites | Inefficient uptake of ¹³C₂-Glycine. | Ensure complete Fmoc-deprotection. Verify cell viability. Optimize tracer concentration in the medium. |
| Short labeling time. | Increase the incubation time to allow the label to reach downstream pathways. | |
| High variability between replicates | Inconsistent cell numbers. | Ensure accurate cell counting and seeding. Normalize metabolite levels to cell number or protein content. |
| Incomplete quenching of metabolism. | Ensure rapid and effective quenching on dry ice with pre-chilled solutions. | |
| Poor peak shape or resolution in LC-MS | Suboptimal chromatography method. | Optimize the LC gradient, column, and mobile phases for polar metabolites. |
| Matrix effects from the sample. | Perform a sample cleanup step or dilute the sample. Use an internal standard. |
Conclusion
Fmoc-Gly-OH-¹³C₂, after a straightforward deprotection step, is a valuable tool for tracing the metabolic fate of glycine in cancer cells. The protocols outlined in this application note provide a comprehensive workflow for conducting stable isotope tracing experiments to gain quantitative insights into the pivotal role of glycine metabolism in cancer biology. These studies can help identify metabolic vulnerabilities and inform the development of novel therapeutic strategies.
References
- 1. Serine and glycine metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolite Profiling Identifies a Key Role for Glycine in Rapid Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. peptide.com [peptide.com]
- 6. matilda.science [matilda.science]
- 7. Studying metabolic flux adaptations in cancer through integrated experimental-computational approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Application Notes: Quantifying Post-Translational Modifications with Stable Isotope-Labeled Peptides Synthesized Using Fmoc-Gly-OH-¹³C₂
For Researchers, Scientists, and Drug Development Professionals
Introduction
Post-translational modifications (PTMs) are critical regulators of protein function, signaling, and cellular processes. The ability to accurately quantify changes in PTMs is essential for understanding disease mechanisms and developing novel therapeutics. Mass spectrometry has become a primary tool for PTM analysis, and the use of stable isotope-labeled (SIL) internal standards enables precise and absolute quantification of specific PTMs in complex biological samples.[1][2]
Fmoc-Gly-OH-¹³C₂ is a stable isotope-labeled amino acid derivative used as a building block in solid-phase peptide synthesis (SPPS).[3][4] Its incorporation into a synthetic peptide creates a "heavy" version that is chemically identical to its endogenous, or "light," counterpart but distinguishable by mass spectrometry. This application note details the use of Fmoc-Gly-OH-¹³C₂ to synthesize custom heavy peptide standards for the absolute quantification of PTMs via the AQUA (Absolute QUAntification) methodology.[5][6][7]
Principle of the Method
The AQUA method provides absolute quantification of proteins and PTMs by using synthetic peptides with incorporated stable isotopes as internal standards.[8][9] The workflow involves two main stages:
-
Assay Development: A peptide sequence corresponding to a region of a target protein containing a specific PTM of interest is selected. A heavy version of this peptide is synthesized using SPPS, incorporating one or more stable isotope-labeled amino acids, such as Fmoc-Gly-OH-¹³C₂. The exact concentration of the purified heavy peptide is determined.[5][10]
-
Assay Implementation: A known amount of the heavy AQUA peptide is spiked into a biological sample (e.g., cell lysate, tissue homogenate) prior to or following proteolytic digestion.[6][8] The endogenous (light) and standard (heavy) peptides are chemically identical and thus co-elute during liquid chromatography (LC) and exhibit the same ionization efficiency. By comparing the signal intensities of the light and heavy peptide pairs in the mass spectrometer, the absolute quantity of the endogenous, PTM-modified peptide in the original sample can be precisely calculated.[6]
This approach overcomes the inherent variability of mass spectrometry analyses, allowing for high accuracy and reproducibility.[11]
Experimental Protocols
Protocol 1: Synthesis of a ¹³C-Labeled PTM Peptide Standard
This protocol describes the synthesis of a custom, heavy-labeled peptide containing a PTM of interest using Fmoc-Gly-OH-¹³C₂ via manual or automated solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-Rink Amide resin (or other suitable solid support)
-
Fmoc-protected amino acids (including any required PTM-modified amino acids)
-
Fmoc-Gly-OH-¹³C₂ (or other desired labeled amino acid)
-
Deprotection Solution: 20% piperidine in N,N-dimethylformamide (DMF)
-
Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or similar
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: DMF, Dichloromethane (DCM)
-
Wash Solution: DMF, DCM
-
Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)
-
Precipitation Solution: Cold diethyl ether
-
HPLC system for purification
Procedure:
-
Resin Preparation: Swell the resin in DMF in a reaction vessel for 30 minutes.
-
First Amino Acid Coupling:
-
Remove the Fmoc protecting group from the resin by incubating with Deprotection Solution for 15-20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Activate the first C-terminal Fmoc-amino acid by dissolving it with the coupling reagent and base in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours to couple the amino acid to the solid support.[12]
-
Wash the resin to remove excess reagents.
-
-
Peptide Chain Elongation (Iterative Cycles):
-
Deprotection: Remove the Fmoc group from the newly added amino acid with 20% piperidine in DMF. Wash the resin.
-
Coupling: Activate the next Fmoc-amino acid (e.g., Fmoc-Gly-OH-¹³C₂ when a labeled glycine is desired in the sequence) with coupling reagent and base. Add to the resin and react for 1-2 hours.[13]
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Repeat these deprotection, coupling, and washing steps for each amino acid in the desired peptide sequence.
-
-
Final Deprotection: After the final amino acid is coupled, remove the terminal Fmoc group with the Deprotection Solution.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it completely.
-
Add the cleavage cocktail to the resin to cleave the peptide from the solid support and remove side-chain protecting groups. Incubate for 2-3 hours at room temperature.[12]
-
Filter to separate the peptide-containing solution from the resin beads.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and air dry.
-
Re-dissolve the peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify using reverse-phase HPLC.
-
-
Quantification of the Standard: After purification and lyophilization, accurately determine the concentration of the final heavy peptide standard using amino acid analysis or another high-precision method.
Protocol 2: Absolute Quantification of a Target PTM
This protocol outlines the workflow for using the synthesized heavy peptide standard to quantify a PTM in a biological sample.
Materials:
-
Biological sample (e.g., cultured cells, tissue)
-
Lysis Buffer (containing protease and phosphatase inhibitors)
-
Protein Digestion Enzyme (e.g., Trypsin)
-
Purified Heavy Peptide Standard (from Protocol 1)
-
(Optional) PTM-enrichment kit (e.g., anti-phosphotyrosine beads)
-
LC-MS/MS system (e.g., Q-Exactive or triple quadrupole mass spectrometer)
Procedure:
-
Protein Extraction:
-
Lyse cells or homogenize tissue in Lysis Buffer on ice.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA).
-
-
Proteolytic Digestion:
-
Denature the proteins in the lysate (e.g., by heating or with urea).
-
Reduce disulfide bonds (e.g., with DTT) and alkylate cysteine residues (e.g., with iodoacetamide).
-
Digest the proteins into peptides overnight using trypsin or another suitable protease.
-
-
Spiking of Heavy Standard:
-
Add a precise, known amount of the purified heavy peptide standard to the digested peptide mixture.[1] The amount should be optimized to be within the dynamic range of the endogenous peptide.
-
-
Sample Cleanup/Enrichment:
-
Clean up the peptide mixture using a solid-phase extraction (SPE) method (e.g., C18 cartridge) to remove salts and detergents.
-
(Optional) If the PTM is of low abundance, perform an enrichment step. For example, use immobilized antibody beads to enrich for phosphorylated or acetylated peptides.
-
-
LC-MS/MS Analysis:
-
Analyze the final peptide sample by LC-MS/MS.
-
It is highly recommended to use a targeted quantification method such as Selected Reaction Monitoring (SRM), Multiple Reaction Monitoring (MRM), or Parallel Reaction Monitoring (PRM).[5][6] These methods specifically monitor for the precursor and fragment ions of both the light (endogenous) and heavy (standard) peptides, providing high sensitivity and specificity.
-
-
Data Analysis:
-
Extract the ion chromatograms (XICs) for both the light and heavy peptide precursor ions.
-
Calculate the area under the curve (AUC) for each peak.
-
Determine the ratio of the AUC of the light peptide to the AUC of the heavy peptide (Ratio = AUC_light / AUC_heavy).
-
Calculate the absolute amount of the endogenous PTM-modified peptide using the following formula: Amount_light = Ratio × Amount_heavy_spiked
-
Data Presentation
Quantitative results from an AQUA experiment should be presented clearly to show the absolute abundance of the target PTM.
| Protein | PTM Site | Endogenous Peptide (Light) | Heavy Standard (Spiked Amount) | AUC Ratio (Light/Heavy) | Absolute Quantity (fmol/µg protein) |
| Kinase X | pThr-210 | IGLGpTFGVYK | IGLG[¹³C₂-Gly]pTFGVYK | 0.75 | 3.75 |
| Histone H3 | AcLys-9 | KQLATKAAR | KQLATK[Ac]A[¹³C₂-Gly]R | 2.10 | 10.50 |
| Protein Y | MeLys-45 | EMEIK[Me]GYK | EMEIK[Me][¹³C₂-Gly]YK | 0.15 | 0.75 |
| Table 1: Representative data from an AQUA experiment for the absolute quantification of phosphorylation (p), acetylation (Ac), and methylation (Me). A known amount of heavy standard (e.g., 5 fmol) was spiked into 1 µg of digested total protein. |
Visualizations
Experimental Workflow
Caption: Workflow for PTM quantification using a heavy peptide standard.
Principle of Mass Spectrometry Quantification
Caption: Principle of MS quantification of light and heavy peptide pairs.
References
- 1. Absolute quantitation of post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Absolute quantification of protein and post-translational modification abundance with stable isotope-labeled synthetic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound 13C99atom 286460-80-8 [sigmaaldrich.com]
- 5. Absolute quantification of protein and post-translational modification abundance with stable isotope–labeled synthetic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cpcscientific.com [cpcscientific.com]
- 7. Absolute quantification of protein and post-translational modification abundance with stable isotope–labeled synthetic peptides | Springer Nature Experiments [experiments.springernature.com]
- 8. The absolute quantification strategy: a general procedure for the quantification of proteins and post-translational modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Absolute Quantification: AQUA [bpmsf.ucsd.edu]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative Proteomics | Thermo Fisher Scientific - FI [thermofisher.com]
- 12. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 13. Solid Phase Peptide Synthesis with Isotope Labeling | Silantes [silantes.com]
Troubleshooting & Optimization
Technical Support Center: Fmoc-Gly-OH-¹³C₂ Coupling Efficiency
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the low coupling yield of Fmoc-Gly-OH-¹³C₂ during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the common causes for low coupling yield of Fmoc-Gly-OH-¹³C₂?
Low coupling yield of Fmoc-Gly-OH, including its isotopically labeled form, can stem from several factors:
-
Incomplete Deprotection: Residual Fmoc protecting groups on the resin-bound peptide will prevent the coupling of the incoming Fmoc-Gly-OH-¹³C₂.
-
Inefficient Activation: The carboxylic acid of Fmoc-Gly-OH-¹³C₂ may not be sufficiently activated by the coupling reagent, leading to a slow or incomplete reaction.
-
Steric Hindrance: Although glycine is the smallest amino acid, steric hindrance can still be a factor, especially in complex or aggregated peptide sequences.
-
Peptide Aggregation: The growing peptide chain on the solid support can aggregate, making the N-terminal amine less accessible for coupling. This is a known issue in sequences containing multiple glycine residues.
-
Suboptimal Reagent Quality and Handling: The purity of Fmoc-Gly-OH-¹³C₂, solvents, and coupling reagents is crucial. Moisture or other contaminants can significantly reduce coupling efficiency.[1]
-
Kinetic Isotope Effect (KIE): The presence of two ¹³C atoms in Fmoc-Gly-OH-¹³C₂ can theoretically lead to a slightly slower reaction rate compared to the unlabeled counterpart. However, the KIE for ¹³C is generally small and unlikely to be the primary cause of a significant drop in yield.
Q2: How does the isotopic labeling in Fmoc-Gly-OH-¹³C₂ affect the coupling reaction?
The primary theoretical impact of the ¹³C₂ labeling is the kinetic isotope effect (KIE). Heavier isotopes form slightly stronger bonds, which can lead to a slower reaction rate as more energy is required to reach the transition state. For ¹³C, this effect is generally minor and typically does not cause a dramatic decrease in yield. However, it is a factor to consider, and optimizing reaction conditions such as extending the coupling time may help to mitigate any potential KIE.
Q3: Are there specific handling precautions for Fmoc-Gly-OH-¹³C₂?
While there are no fundamentally different handling procedures compared to unlabeled Fmoc-Gly-OH, it is crucial to handle the isotopically labeled compound with care to avoid waste and contamination, given its higher cost. Ensure that the compound is stored under dry conditions and that all solvents and reagents used in the coupling reaction are of high purity and anhydrous to prevent any side reactions that could lower the yield.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting low coupling yield of Fmoc-Gly-OH-¹³C₂.
Problem: Low Coupling Yield Confirmed by Monitoring (e.g., Kaiser Test)
Caption: A flowchart for troubleshooting low coupling yield of Fmoc-Gly-OH-¹³C₂.
Step 1: Verify Complete Fmoc Deprotection
-
Action: Perform a qualitative test (e.g., Kaiser test or Chloranil test) on a few resin beads after the deprotection step. A positive result (blue color for Kaiser test) indicates incomplete Fmoc removal.
-
Solution: If deprotection is incomplete, repeat the deprotection step or increase the deprotection time. Ensure fresh piperidine solution is used.
Step 2: Optimize Coupling Reagent and Activation
-
Action: Evaluate the choice of coupling reagent. While standard carbodiimides like DIC can be effective, more powerful reagents are often required for difficult couplings.
-
Solution: Consider switching to a more efficient uronium or phosphonium salt-based coupling reagent such as HBTU, HATU, HCTU, or PyBOP.[2] These reagents are known to facilitate faster and more complete couplings.[3]
Step 3: Modify Reaction Conditions
-
Action: Review the solvent, temperature, and reaction time.
-
Solutions:
-
Solvent: Ensure the use of high-purity, anhydrous DMF or NMP. NMP can be a better solvent for aggregating sequences.[4]
-
Temperature: Gently heating the reaction vessel (e.g., to 30-40°C) can sometimes improve coupling efficiency, but be cautious as it can also increase the risk of side reactions.
-
Time: Extend the coupling reaction time. Given the potential for a minor kinetic isotope effect with the ¹³C₂ label, a longer reaction time may be beneficial.
-
Step 4: Address Potential Peptide Aggregation
-
Action: If the peptide sequence is known to be prone to aggregation (e.g., contains multiple consecutive glycine residues), this is a likely cause of low yield.
-
Solutions:
-
Chaotropic Agents: Incorporate chaotropic salts like LiCl into the coupling mixture to disrupt secondary structures.
-
"Difficult Sequence" Strategies: For sequences with multiple glycines, consider using Fmoc-Gly-Gly-OH dipeptide units for coupling, which can sometimes improve efficiency.[5]
-
Step 5: Consider Double Coupling or Capping
-
Action: If the coupling remains incomplete after optimizing the above factors, a double coupling or capping strategy may be necessary.
-
Solutions:
-
Double Coupling: After the initial coupling reaction, drain the reagents and add a fresh solution of activated Fmoc-Gly-OH-¹³C₂ to the resin for a second coupling step.
-
Capping: To prevent the formation of deletion sequences, any unreacted N-terminal amines can be "capped" by acetylation using acetic anhydride and a non-nucleophilic base like DIEA. This will terminate the unreacted chains, simplifying the final purification.
-
Data Presentation: Comparison of Common Coupling Reagents
| Coupling Reagent | Reagent Type | Relative Reactivity | Key Considerations |
| DIC/HOBt | Carbodiimide/Additive | Moderate | Cost-effective, standard choice for many couplings. May be less effective for difficult sequences. |
| HBTU/HOBt | Uronium Salt/Additive | High | Fast and efficient. Excess HBTU can lead to guanidinylation of the N-terminus.[3] |
| HATU/HOAt | Uronium Salt/Additive | Very High | Generally considered one of the most effective coupling reagents, especially for hindered amino acids.[2] Less racemization compared to HBTU.[2] |
| HCTU | Uronium Salt | High | Similar in reactivity to HBTU but can be more efficient in some cases. |
| PyBOP | Phosphonium Salt | High | Efficient and does not cause guanidinylation side reactions. Byproducts are generally less hazardous than those from BOP. |
Experimental Protocols
Below are detailed protocols for common coupling methods that can be adapted for Fmoc-Gly-OH-¹³C₂.
Protocol 1: DIC/HOBt Coupling
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Activation: In a separate vessel, dissolve Fmoc-Gly-OH-¹³C₂ (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.
-
Coupling: Add the activation solution to the resin and shake at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to check for completion. If the test is positive, continue shaking for another hour or proceed to a double coupling.
-
Washing: Wash the resin with DMF (3-5 times) and DCM (3-5 times) and proceed to the next deprotection step.
Protocol 2: HBTU/DIEA Coupling
-
Resin Preparation and Deprotection: Follow steps 1-3 from the DIC/HOBt protocol.
-
Activation: In a separate vessel, dissolve Fmoc-Gly-OH-¹³C₂ (3 eq.), HBTU (2.9 eq.), and DIEA (6 eq.) in DMF. Pre-activation for a few minutes may be beneficial.
-
Coupling: Add the activation solution to the resin and shake at room temperature for 30-60 minutes.
-
Monitoring: Perform a Kaiser test.
-
Washing: Wash the resin with DMF and DCM as described in the DIC/HOBt protocol.
Protocol 3: HATU/DIEA Coupling
-
Resin Preparation and Deprotection: Follow steps 1-3 from the DIC/HOBt protocol.
-
Activation: In a separate vessel, dissolve Fmoc-Gly-OH-¹³C₂ (3 eq.), HATU (2.9 eq.), and DIEA (6 eq.) in DMF.
-
Coupling: Add the activation solution to the resin and shake at room temperature for 20-45 minutes.
-
Monitoring: Perform a Kaiser test.
-
Washing: Wash the resin with DMF and DCM as described in the DIC/HOBt protocol.
Caption: A simplified workflow for a single coupling cycle in solid-phase peptide synthesis.
References
- 1. kilobio.com [kilobio.com]
- 2. peptide.com [peptide.com]
- 3. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biotage.com [biotage.com]
- 5. WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting 13C Labeled Peptide Experiments in Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected peaks in mass spectrometry when working with 13C labeled peptides.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: I see unexpected peaks in my mass spectrum that are not my 13C labeled peptide.
Q1: What are the common sources of these unexpected or "ghost" peaks?
Unexpected peaks, often referred to as "ghost peaks," can originate from several sources throughout your experimental workflow. These can be broadly categorized as:
-
Contamination: Introduction of foreign molecules into your sample.
-
System-related issues: Problems with the LC-MS system itself.
-
Sample-related issues: Issues arising from the peptide sample itself.
Q2: How can I identify the source of contamination?
A systematic approach is crucial to pinpointing the source of contamination.[1][2] Start by running a series of blank injections:
-
Solvent Blank: Inject the solvent used to dissolve your final peptide sample. This helps identify contaminants from your solvents or storage containers.[2]
-
Method Blank: Run your entire sample preparation procedure without the actual peptide. This will highlight any contaminants introduced during sample handling and preparation steps.
Common contaminants include:
-
Keratins: Proteins from skin, hair, and dust are a very common source of contamination.[3] Always wear gloves and a lab coat, and work in a clean environment.[3]
-
Polymers: Polyethylene glycol (PEG) and polypropylene glycol (PPG) from detergents (like Triton X-100 and Tween), plastics, and lubricants are frequent contaminants.[4][5] They often appear as a series of peaks with regular mass differences (e.g., 44 Da for PEG).[5]
-
Plasticizers: Phthalates and other plasticizers can leach from plastic labware (e.g., tubes, pipette tips).[3]
-
Solvent Adducts: Ions from your mobile phase (e.g., sodium, potassium) can form adducts with your peptide or other molecules.[4][6]
Q3: What if the unexpected peaks are not from contamination?
If blank injections are clean, the issue might be related to your 13C labeled peptide sample or the mass spectrometer.
-
Incomplete Isotopic Labeling: The synthesis of your 13C labeled peptide may not have reached 100% efficiency. This results in a distribution of isotopologues, where some peptides have fewer 13C atoms than expected. This will appear as a series of peaks with mass differences corresponding to the mass of a 13C isotope.
-
Metabolic Scrambling: If you are performing metabolic labeling in cell culture, the 13C labeled amino acids can be metabolically converted into other amino acids, leading to unexpected mass shifts in your peptides.
-
Co-eluting Peptides: The unexpected peak could be another peptide from your sample that has a similar retention time to your target peptide.
-
In-source Fragmentation or Reactions: The peptide may be fragmenting or reacting within the ion source of the mass spectrometer.
Issue 2: The mass of my 13C labeled peptide is not what I expected.
Q1: Why would the observed mass of my labeled peptide be incorrect?
Several factors can lead to a discrepancy between the expected and observed mass of your 13C labeled peptide:
-
Incomplete Labeling: As mentioned above, if the isotopic enrichment is not 100%, you will observe a distribution of masses, with the most abundant peak not corresponding to the fully labeled peptide.
-
Adduct Formation: The addition of ions like sodium (+22.99 Da), potassium (+38.96 Da), or solvent molecules can increase the observed mass.[4][6]
-
Post-Translational or Chemical Modifications: Your peptide may have undergone modifications such as oxidation (+16 Da) or deamidation (+1 Da) during sample preparation or storage.
-
Instrument Calibration: An improperly calibrated mass spectrometer will result in inaccurate mass measurements.[7] It is recommended to recalibrate the instrument regularly.[7]
Data Presentation: Common Contaminants and Mass Shifts
The following table summarizes common contaminants and their characteristic mass shifts observed in mass spectrometry. This can be a useful reference when trying to identify unexpected peaks.
| Contaminant/Modification | Common Source(s) | Typical Mass Shift (m/z) | Appearance in Spectrum |
| Polyethylene Glycol (PEG) | Detergents (Triton, Tween), plastics | Repeating units of +44.0262 | Series of peaks with 44 Da spacing |
| Polypropylene Glycol (PPG) | Lubricants, polymers | Repeating units of +58.0419 | Series of peaks with 58 Da spacing |
| Phthalates | Plastics, labware | Various, e.g., +149.0233 (phthalate anhydride) | Single or multiple characteristic peaks |
| Keratin Peptides | Human skin, hair, dust | Varies depending on the peptide | Multiple peaks corresponding to common keratin fragments |
| Sodium Adduct | Glassware, buffers, solvents | +22.9898 | [M+Na]+ peak |
| Potassium Adduct | Glassware, buffers, solvents | +38.9637 | [M+K]+ peak |
| Oxidation | Sample handling, storage | +15.9949 per oxidation event | [M+16]+, [M+32]+ peaks |
| Deamidation | Sample handling, storage (especially of Asn, Gln) | +0.9840 | [M+1]+ peak |
| Incomplete 13C Labeling | Isotope labeling synthesis | -1.0034 per missing 13C | Peak(s) at lower m/z than the fully labeled peptide |
Experimental Protocols
Protocol 1: In-Solution Tryptic Digestion of 13C Labeled Proteins
This protocol outlines the steps for digesting a 13C labeled protein in solution to generate peptides for mass spectrometry analysis.
-
Denaturation, Reduction, and Alkylation:
-
Resuspend the protein sample in a denaturing buffer (e.g., 8 M urea in 50 mM ammonium bicarbonate).
-
Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Cool the sample to room temperature and add iodoacetamide (IAA) to a final concentration of 20 mM. Incubate in the dark for 30 minutes to alkylate cysteine residues.
-
Quench the alkylation reaction by adding DTT to a final concentration of 10 mM.
-
-
Digestion:
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.
-
Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio by weight.
-
Incubate at 37°C for 16-18 hours.
-
-
Quenching and Desalting:
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalt the peptide mixture using a C18 desalting column according to the manufacturer's instructions.
-
Elute the peptides and dry them down in a vacuum centrifuge.
-
-
Sample Reconstitution:
-
Reconstitute the dried peptides in a suitable solvent for mass spectrometry analysis (e.g., 0.1% formic acid in water).
-
Mandatory Visualizations
Experimental Workflow for 13C Labeled Peptide Analysis
Caption: Workflow for 13C Labeled Peptide Analysis.
Troubleshooting Logic for Unexpected Peaks
Caption: Troubleshooting Decision Tree for Unexpected Peaks.
References
- 1. Quantification of peptide m/z distributions from 13C-labeled cultures with high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tips and tricks for successful Mass spec experiments | Proteintech Group [ptglab.com]
- 3. Cleaning up the masses: Exclusion lists to reduce contamination with HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ccc.bc.edu [ccc.bc.edu]
- 5. mbdata.science.ru.nl [mbdata.science.ru.nl]
- 6. massspec.unm.edu [massspec.unm.edu]
- 7. cgspace.cgiar.org [cgspace.cgiar.org]
Technical Support Center: Optimizing NMR Data Acquisition for Fmoc-Gly-OH-¹³C₂ Labeled Peptides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Nuclear Magnetic Resonance (NMR) data acquisition for peptides labeled with Fmoc-Gly-OH-¹³C₂.
Frequently Asked Questions (FAQs)
Sample Preparation
Q1: What is the recommended concentration for an NMR sample of a small peptide labeled with Fmoc-Gly-OH-¹³C₂?
A1: For small peptides, a concentration range of 1-5 mM is generally recommended to ensure a good signal-to-noise ratio in a reasonable timeframe.[1] For 1D ¹³C NMR, higher concentrations are preferable due to the inherently lower sensitivity of the ¹³C nucleus.[2]
Q2: Which solvent should I use for my NMR sample?
A2: Deuterated solvents are essential for NMR experiments to avoid large solvent signals in your spectrum and to provide a lock signal for the spectrometer.[3] Common choices for peptides include Deuterium Oxide (D₂O), Dimethyl Sulfoxide-d₆ (DMSO-d₆), or Acetonitrile-d₃ (CD₃CN). The choice of solvent will depend on the solubility of your peptide. For Fmoc-Gly-OH, DMSO-d₆ is a suitable solvent.
Q3: How can I ensure the quality of my NMR sample?
A3: To obtain a high-quality spectrum, it is crucial to use a clean, high-quality NMR tube and to filter your sample to remove any particulate matter.[3][4] Solid particles can disrupt the magnetic field homogeneity, leading to broadened spectral lines.[3]
1D ¹³C NMR Data Acquisition
Q4: What are the key parameters to optimize for a 1D ¹³C NMR experiment?
A4: The primary parameters to optimize are the relaxation delay (D1), the acquisition time (AQ), the number of scans (NS), and the pulse angle. These parameters should be adjusted to maximize the signal-to-noise ratio for the peaks of interest in the shortest possible experiment time.
Q5: How do I determine the optimal relaxation delay (D1)?
A5: The optimal D1 is dependent on the spin-lattice relaxation time (T₁) of the ¹³C nuclei. For quantitative results, D1 should be at least 5 times the longest T₁. However, for routine ¹³C NMR where quantitation is not critical, a shorter D1 can be used in conjunction with a smaller pulse angle (e.g., a 30° or 45° pulse) to increase the signal-to-noise ratio per unit time. As a starting point, the T₁ for the α-carbon of glycine has been measured to be significantly shorter in a cellular environment compared to a free solution, suggesting that molecular mobility plays a large role.[5] For small molecules, ¹³C T₁ values can range from a few seconds to tens of seconds.[6] A practical approach is to start with a D1 of 1-2 seconds and increase it if signals from quaternary carbons or other slowly relaxing nuclei are weak.
Q6: Why is proton decoupling important for ¹³C NMR?
A6: Proton decoupling is used to remove the splitting of ¹³C signals by attached protons, which simplifies the spectrum to single lines for each unique carbon atom and increases signal intensity through the Nuclear Overhauser Effect (NOE).[7]
2D NMR Data Acquisition
Q7: What 2D NMR experiments are useful for Fmoc-Gly-OH-¹³C₂ labeled peptides?
A7: Two-dimensional experiments such as ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are highly valuable. An HSQC spectrum correlates the chemical shifts of ¹³C nuclei with their directly attached protons, while an HMBC spectrum shows correlations between carbons and protons that are two or three bonds away. These experiments are crucial for assigning the resonances of the labeled glycine and its neighboring residues.
Q8: What are the key considerations for setting up a ¹H-¹³C HSQC experiment?
A8: For a ¹H-¹³C HSQC experiment, you will need to set the spectral widths in both the ¹H and ¹³C dimensions to encompass all expected signals. The number of increments in the indirect (¹³C) dimension will determine the resolution in that dimension. A key parameter is the one-bond coupling constant (¹JCH), which is typically set to around 145 Hz for aliphatic carbons.
Troubleshooting Guides
Problem: Weak or Noisy ¹³C Signal
| Question | Possible Cause | Suggested Solution |
| Why is my ¹³C signal-to-noise ratio so poor? | Low Sample Concentration: The ¹³C nucleus has a low natural abundance and a smaller gyromagnetic ratio compared to ¹H, resulting in inherently lower sensitivity.[2] | Increase the sample concentration if possible. For peptides, concentrations of 1-5 mM are recommended.[1] |
| Insufficient Number of Scans (NS): A low number of scans will result in a spectrum with a poor signal-to-noise ratio. | Increase the number of scans. The signal-to-noise ratio increases with the square root of the number of scans, so quadrupling the scans will double the signal-to-noise.[8] | |
| Incorrect Relaxation Delay (D1): If D1 is too short, carbons with long T₁ relaxation times (e.g., quaternary carbons) may not fully relax between pulses, leading to signal attenuation. | Increase the relaxation delay (D1). A good starting point is 1-2 seconds. For slowly relaxing nuclei, a longer delay may be necessary. | |
| Improper Pulse Angle: A 90° pulse may lead to signal saturation if the relaxation delay is not sufficiently long. | Use a smaller flip angle, such as 30° or 45°, to allow for a shorter relaxation delay and more scans in a given amount of time.[6] | |
| Poor Shimming: An inhomogeneous magnetic field will lead to broad lines and reduced signal height. | Re-shim the spectrometer. If autoshimming is not effective, manual shimming may be required. |
Problem: Missing ¹³C Peaks
| Question | Possible Cause | Suggested Solution |
| Why are some of my expected ¹³C peaks missing? | Long T₁ Relaxation Time: Quaternary carbons, such as the carbonyl carbon of the Fmoc group and the glycine carboxyl group, often have very long T₁ relaxation times and may not be visible with a short relaxation delay. | Increase the relaxation delay (D1) to allow for complete relaxation of these nuclei. A D1 of 5-10 seconds or longer may be necessary. |
| Broad Lines: Very broad signals may be lost in the baseline noise. | Improve shimming to narrow the lines. Also, ensure your sample is free of paramagnetic impurities which can cause significant line broadening. | |
| Incorrect Spectral Width: The peak of interest may be outside the set spectral width. | Ensure the spectral width is wide enough to include all expected ¹³C signals. The chemical shift range for ¹³C is much larger than for ¹H, typically up to 220 ppm.[2] |
Problem: Artifacts in the Spectrum
| Question | Possible Cause | Suggested Solution |
| I see rolling baseline or other distortions in my spectrum. What could be the cause? | Acoustic Ringing: This can be an issue with some probes, particularly at high power levels. | Introduce a small delay before the start of acquisition to allow the ringing to subside. |
| Receiver Overload: A very strong signal (e.g., from a highly concentrated sample or a solvent with natural abundance ¹³C) can overload the receiver. | Reduce the receiver gain. If the issue is due to a solvent signal, consider using a pulse program with solvent suppression. | |
| Incomplete Deuterium Lock: A fluctuating lock signal can cause artifacts in the spectrum. | Ensure the spectrometer is properly locked onto the deuterium signal of the solvent. |
Experimental Protocols & Data
Recommended Starting Parameters for 1D ¹³C NMR
The following table provides a set of starting parameters for a 1D ¹³C NMR experiment on a 400 MHz spectrometer. These should be further optimized for your specific sample and instrument.
| Parameter | Recommended Value | Notes |
| Pulse Program | zgpg30 | A standard 30° pulse with proton decoupling. |
| Pulse Angle (p1) | 30° | A smaller flip angle allows for a shorter relaxation delay. |
| Acquisition Time (AQ) | 1.0 - 2.0 s | A longer acquisition time provides better resolution. |
| Relaxation Delay (D1) | 2.0 s | A good starting point. Increase for quaternary carbons. |
| Number of Scans (NS) | 128 or higher | Increase for dilute samples to improve signal-to-noise. |
| Spectral Width (sw) | 220 ppm | Should cover the full range of expected ¹³C chemical shifts. |
| Decoupling | CPD (Composite Pulse Decoupling) | Standard for broadband proton decoupling. |
Reference ¹³C Chemical Shifts for Fmoc-Gly-OH
The following table lists the approximate ¹³C chemical shifts for Fmoc-Gly-OH. Note that the exact chemical shifts can vary depending on the solvent and other experimental conditions. The labeled carbons in Fmoc-Gly-OH-¹³C₂ correspond to the Glycine Cα and C=O.
| Carbon Atom | Approximate Chemical Shift (ppm) |
| Glycine C=O | ~173 |
| Fmoc C=O | ~157 |
| Fmoc Aromatic CH | 120 - 128 |
| Fmoc Aromatic C (quaternary) | ~141, ~144 |
| Fmoc CH | ~47 |
| Fmoc CH₂ | ~67 |
| Glycine Cα | ~43 |
Data extrapolated from similar compounds.[7]
Visualizations
Caption: Workflow for optimizing 1D ¹³C NMR data acquisition.
Caption: Decision tree for troubleshooting poor signal-to-noise.
References
- 1. Fmoc-Gly-OH-13C2,15N 13C 99atom , 15N 98atom 285978-13-4 [sigmaaldrich.com]
- 2. scienceopen.com [scienceopen.com]
- 3. spectrabase.com [spectrabase.com]
- 4. Fmoc-Gly-OH (1-13C) - 1 g [anaspec.com]
- 5. Spin-lattice relaxation times for 13C in isotope-enriched glycine accumulated in frog muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 7. This compound,15N | 285978-13-4 | Benchchem [benchchem.com]
- 8. chemrxiv.org [chemrxiv.org]
Preventing racemization of Fmoc-Gly-OH-13C2 during peptide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent racemization during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: How can I prevent the racemization of Fmoc-Gly-OH-13C2 during peptide synthesis?
A1: Glycine is an achiral amino acid, meaning it does not have a stereocenter at its alpha-carbon. Consequently, it cannot undergo racemization. Racemization is the process of converting an optically active compound into an equal mixture of both enantiomers (L- and D-isomers), resulting in a loss of optical activity. Since glycine does not have enantiomers, this issue is not a concern for either labeled (¹³C₂) or unlabeled Fmoc-Gly-OH.
Q2: What is racemization in the context of peptide synthesis?
A2: Racemization is a side reaction that can occur during peptide synthesis, leading to the loss of stereochemical integrity at the alpha-carbon of an amino acid.[1] This results in the incorporation of the incorrect D-amino acid into the peptide chain instead of the desired L-amino acid, or vice-versa.[1] This can have significant consequences for the peptide's structure, activity, and immunogenicity.
Q3: Which amino acids are most susceptible to racemization?
A3: Amino acids with increased acidity of the proton at the α-carbon are more prone to racemization.[2] Histidine (His) and Cysteine (Cys) are particularly susceptible to racemization.[3][4] Phenylglycine (Phg) and Serine (Ser) derivatives can also be sensitive to racemization under certain conditions.[2][4]
Q4: When does racemization primarily occur during peptide synthesis?
A4: Racemization predominantly occurs during the amino acid activation and coupling steps.[5] The formation of activated intermediates, such as active esters, can make the alpha-proton more susceptible to abstraction by a base.[2] While less common, some level of racemization can also occur during the Fmoc-deprotection step, especially with prolonged exposure to basic conditions.[6]
Troubleshooting Guide: Preventing Racemization of Chiral Amino Acids
Issue: I am observing significant racemization of a specific amino acid in my peptide sequence. What should I do?
This guide will walk you through potential causes and solutions to minimize racemization.
Step 1: Review Your Coupling Reagents and Additives
Question: Are you using a coupling reagent known to promote racemization?
Answer: The choice of coupling reagent is critical in preventing racemization.[4] Urionium and phosphonium-based reagents like HBTU, HATU, and PyBOP can lead to higher levels of racemization, especially when used with strong bases like DIEA.[2][7]
Recommendations:
-
Switch to a less racemization-prone coupling reagent. Carbodiimides like DIC, when used in combination with additives, are a good alternative.[4][8]
-
Utilize additives that suppress racemization. Additives such as 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) can significantly reduce racemization by forming active esters that are less prone to epimerization.[3][9] The combination of DIC/Oxyma has been shown to be particularly effective in minimizing racemization for sensitive amino acids like Cys.[4]
Step 2: Evaluate the Base Used in Your Coupling Reaction
Question: Are you using a strong, sterically hindered base for coupling?
Answer: The base used during the activation and coupling steps plays a significant role in racemization.[9] Strong, sterically hindered bases like N,N-diisopropylethylamine (DIEA) can promote the abstraction of the alpha-proton, leading to racemization.[9]
Recommendations:
-
Use a weaker base. N-methylmorpholine (NMM) is a less basic alternative to DIEA.[10]
-
Consider using a more sterically hindered but weaker base. 2,4,6-collidine (TMP) can be effective in reducing racemization, particularly for sensitive residues like Cys and His.[11]
-
For highly sensitive amino acids, consider base-free coupling conditions where possible. The combination of DIC with an additive like HOBt or HOAt can often be performed without an additional base.[8]
Step 3: Optimize Your Reaction Conditions
Question: Are you using elevated temperatures or prolonged reaction times?
Answer: Higher temperatures and longer coupling times can increase the extent of racemization.[11][12]
Recommendations:
-
Lower the reaction temperature. For amino acids prone to racemization, performing the coupling at a lower temperature (e.g., 0°C or room temperature) can be beneficial.[11]
-
Minimize the pre-activation time. The activated amino acid is the species most susceptible to racemization, so it's best to generate it in situ and have it react with the N-terminal amine of the peptide as quickly as possible.
-
Reduce the overall coupling time. Using more efficient coupling reagents can help shorten the reaction time.[12] Microwave-assisted peptide synthesis can accelerate coupling, but the temperature should be carefully controlled to avoid increased racemization.[11]
Mechanisms of Racemization
There are two primary mechanisms through which racemization can occur during peptide synthesis:
-
Oxazolone Formation: The activated carboxylic acid of the N-protected amino acid can cyclize to form a 5(4H)-oxazolone intermediate.[2] The alpha-proton of this intermediate is highly acidic and can be easily abstracted by a base, leading to a loss of stereochemical information. Subsequent reaction with the amine component can then yield a mixture of L- and D-peptides.[2]
-
Direct Enolization (Hα Abstraction): A base can directly abstract the alpha-proton from the activated amino acid to form an enolate intermediate.[2] Reprotonation of this planar enolate can occur from either face, resulting in racemization.[2]
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. mdpi.com [mdpi.com]
- 3. peptide.com [peptide.com]
- 4. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bachem.com [bachem.com]
- 9. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. researchgate.net [researchgate.net]
- 12. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
Common side reactions with Fmoc-Gly-OH-13C2 and how to avoid them
Welcome to the technical support center for Fmoc-Gly-OH-¹³C₂. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of ¹³C-labeled Fmoc-Glycine in solid-phase peptide synthesis (SPPS) and to troubleshoot common side reactions.
Frequently Asked Questions (FAQs)
Q1: What is Fmoc-Gly-OH-¹³C₂ and what are its primary applications?
Fmoc-Gly-OH-¹³C₂ is a stable isotope-labeled derivative of glycine where the two carbon atoms of the glycine backbone are replaced with the ¹³C isotope. The N-terminus is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is primarily used as a building block in solid-phase peptide synthesis (SPPS) for the production of peptides labeled with a stable isotope. These labeled peptides are invaluable tools in quantitative proteomics, metabolic studies, and for structural analysis by nuclear magnetic resonance (NMR) spectroscopy.
Q2: Are the side reactions for Fmoc-Gly-OH-¹³C₂ different from those of unlabeled Fmoc-Gly-OH?
The isotopic labeling with ¹³C does not significantly alter the chemical reactivity of the glycine molecule. Therefore, the common side reactions observed with Fmoc-Gly-OH-¹³C₂ are the same as those for its unlabeled counterpart. The primary concerns during the incorporation of glycine residues in SPPS are diketopiperazine formation and potential for insertion of multiple glycine units.
Q3: What are the most common side reactions involving Fmoc-Gly-OH-¹³C₂ during SPPS?
The most prevalent side reactions when using Fmoc-Gly-OH-¹³C₂ are:
-
Diketopiperazine (DKP) Formation: This is a significant issue, especially when synthesizing a dipeptide with glycine at the C-terminus followed by a proline or another glycine. The deprotected N-terminal amine of the second amino acid can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine.[1][2]
-
Over-acylation or Double Insertion: Due to the small size and lack of steric hindrance of glycine, there can be instances of multiple glycine residues being unintentionally added.[3] This can occur if the coupling reaction is not carefully controlled.
-
Incomplete Fmoc Deprotection: In some cases, the Fmoc group may not be completely removed, leading to deletion sequences where the intended glycine residue is missing from the final peptide.[1]
Q4: Is racemization a concern with Fmoc-Gly-OH-¹³C₂?
Glycine is an achiral amino acid as it does not have a stereocenter (its side chain is a hydrogen atom). Therefore, racemization is not a possible side reaction for glycine residues themselves.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the use of Fmoc-Gly-OH-¹³C₂ in SPPS.
Problem 1: Low yield of the final peptide and presence of a major byproduct with a mass corresponding to a cyclic dipeptide.
-
Likely Cause: Diketopiperazine (DKP) formation. This is particularly common if the sequence involves Gly-Pro or Gly-Gly at the C-terminus of the growing peptide chain.[1][2] The alkaline conditions of Fmoc deprotection can facilitate the nucleophilic attack of the deprotected amine on the resin ester linkage.[1]
-
Solutions:
-
Use of Dipeptide Building Blocks: Instead of sequential coupling, use a pre-formed dipeptide, such as Fmoc-Xaa-Gly-OH (where Xaa is the third amino acid in the sequence). This bypasses the susceptible dipeptide-resin intermediate.
-
Resin Selection: Employ resins with sterically hindered linkers, such as 2-chlorotrityl chloride (2-CTC) resin, which can reduce the likelihood of the intramolecular cyclization reaction.
-
Optimized Deprotection Conditions: An alternative Fmoc-removal solution of 2% DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and 5% piperazine in NMP has been shown to significantly reduce DKP formation compared to the standard 20% piperidine in DMF.[4]
-
Problem 2: Mass spectrometry analysis shows unexpected peaks corresponding to the addition of extra glycine units.
-
Likely Cause: Over-acylation or "double insertion" of glycine. The small size of glycine can sometimes lead to the coupling of more than one residue in a single coupling step.[3]
-
Solutions:
-
Careful Stoichiometry: Use a precise and not overly excessive amount of Fmoc-Gly-OH-¹³C₂ and coupling reagents.
-
Shorter Coupling Times: For glycine, shorter coupling times are often sufficient and can minimize the risk of over-acylation. Monitor the reaction progress to determine the optimal time.
-
Use of Bulky Protecting Groups on the Preceding Amino Acid: If the sequence allows, a bulky side-chain protecting group on the preceding amino acid can sterically hinder the approach of a second glycine molecule.
-
Problem 3: The final peptide product shows a significant amount of a deletion sequence lacking the intended ¹³C-labeled glycine.
-
Likely Cause: Incomplete Fmoc deprotection of the preceding amino acid, which prevents the coupling of Fmoc-Gly-OH-¹³C₂.
-
Solutions:
-
Extended Deprotection Time: Increase the duration of the piperidine treatment to ensure complete removal of the Fmoc group. This can be monitored by UV spectroscopy of the deprotection solution.
-
Double Deprotection: Perform the deprotection step twice before proceeding with the glycine coupling.
-
Addition of DBU: Adding 1-2% DBU to the piperidine deprotection solution can enhance the efficiency of Fmoc removal, especially for sterically hindered residues preceding the glycine.[1]
-
Quantitative Data on Side Reactions
The extent of diketopiperazine (DKP) formation is highly sequence-dependent and influenced by the Fmoc deprotection conditions. The following table summarizes a study comparing a conventional deprotection method with an optimized one for a DKP-prone sequence.
| Fmoc Deprotection Reagent | DKP Formation (%) |
| 20% Piperidine in DMF | 13.8% |
| 2% DBU, 5% Piperazine in NMP | 3.6% |
| Data from a study on a DKP-susceptible peptide sequence.[4] |
Experimental Protocols
Standard Fmoc-Gly-OH-¹³C₂ Coupling Protocol
-
Resin Swelling: Swell the resin (e.g., Rink Amide or Wang resin) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[5][6]
-
Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF for 15-30 minutes.[5] Wash the resin thoroughly with DMF (3-5 times).
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-Gly-OH-¹³C₂ (3-5 equivalents relative to resin loading), a coupling reagent such as HBTU (2.85 equivalents), and an activation base like DIPEA (6 equivalents) in DMF.[7] Allow to pre-activate for 1 minute.
-
Coupling: Add the activated Fmoc-Gly-OH-¹³C₂ solution to the resin. Agitate the mixture at room temperature for 1-2 hours.[5]
-
Washing: Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
Confirmation of Coupling (Optional): Perform a Kaiser test or other colorimetric test to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, a second coupling may be necessary.[7]
Protocol for Minimizing Diketopiperazine Formation
This protocol is recommended for sequences known to be susceptible to DKP formation (e.g., Xaa-Gly-Resin).
-
Resin and Deprotection: Use 2-chlorotrityl chloride resin. Perform the final Fmoc deprotection of the Xaa residue with 2% DBU and 5% piperazine in NMP for two treatments of 5 and 30 minutes, respectively.[4]
-
Coupling of Fmoc-Gly-OH-¹³C₂: Proceed immediately with the standard coupling protocol as described above. Minimizing the time the deprotected dipeptide-resin is exposed to basic conditions is crucial.
Visualizations
Caption: Standard experimental workflow for a single coupling cycle of Fmoc-Gly-OH-¹³C₂ in SPPS.
Caption: Reaction pathway for diketopiperazine formation from a resin-bound dipeptide.
References
- 1. Bot Detection [iris-biotech.de]
- 2. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A side reaction in solid phase synthesis. Insertion of glycine residues into peptide chains via Nim----N alpha transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. kilobio.com [kilobio.com]
Improving the purity of peptides synthesized with Fmoc-Gly-OH-13C2
Welcome to the technical support center for improving the purity of peptides synthesized with Fmoc-Gly-OH-13C2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered when synthesizing peptides containing this compound?
A1: The most common impurities include deletion sequences (from incomplete coupling or deprotection), truncated sequences, and byproducts from side reactions. Specific to glycine-containing peptides, diketopiperazine formation is a significant concern, especially at the dipeptide stage. Another potential issue is the presence of peptides with incomplete deprotection of the Fmoc group.
Q2: How does the purity of the initial this compound reagent affect the final peptide purity?
A2: The purity of the starting materials is critical. Impurities in the Fmoc-amino acids can be incorporated into the growing peptide chain, leading to a heterogeneous final product that is difficult to purify. For isotopically labeled amino acids like this compound, high isotopic purity (typically >98%) is essential because it is impossible to separate the labeled from the unlabeled peptide by standard purification methods like HPLC.[1][2] A significant increase in final peptide purity can be achieved by using purified Fmoc-amino acids.[2]
Q3: Can aggregation be an issue when using this compound?
A3: Yes, while glycine itself is small, sequences containing multiple glycine residues or hydrophobic residues adjacent to glycine can be prone to aggregation. Aggregation of the growing peptide chain on the solid support can hinder both deprotection and coupling steps, leading to a higher incidence of deletion sequences and lower overall purity.
Troubleshooting Guide
Problem 1: Low overall purity of the crude peptide after cleavage.
-
Possible Cause 1.1: Incomplete Fmoc Deprotection.
-
Solution: Extend the deprotection time or perform a second deprotection step. The standard deprotection is typically 20% piperidine in DMF for 20 minutes. You can increase this to 30 minutes or perform two 10-minute treatments.
-
-
Possible Cause 1.2: Incomplete Coupling.
-
Solution: Monitor coupling completion using a qualitative test like the Kaiser test. If the test is positive (indicating free amines), a recoupling step is necessary. For sterically hindered couplings, consider using a more potent coupling reagent combination like HATU/HOAt.
-
-
Possible Cause 1.3: Poor Quality of Reagents.
-
Solution: Ensure high-purity solvents and reagents. DMF quality is particularly important; use amine-free DMF to prevent premature Fmoc deprotection. Ensure the this compound has high chemical and isotopic purity.
-
Problem 2: Presence of a major impurity peak corresponding to a deletion of two amino acids.
-
Possible Cause 2.1: Diketopiperazine (DKP) Formation.
-
Description: This is a common side reaction, especially when proline or glycine is the second amino acid in the sequence. The free N-terminal amine of the dipeptide attacks the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine.[3][4]
-
Solution 1: Use a pre-loaded resin with the C-terminal amino acid already attached.
-
Solution 2: Couple the first two amino acids as a dipeptide (e.g., Fmoc-Xaa-Gly-OH). This bypasses the problematic dipeptide-resin intermediate.
-
Solution 3: Employ an alternative deprotection cocktail. A solution of 2% DBU and 5% piperazine in NMP has been shown to significantly reduce DKP formation compared to the standard 20% piperidine in DMF.
-
Problem 3: Multiple side-product peaks close to the main product peak in the HPLC chromatogram.
-
Possible Cause 3.1: Aspartimide Formation.
-
Description: If your sequence contains an Asp-Gly motif, it is highly susceptible to aspartimide formation. This occurs when the backbone amide nitrogen attacks the side-chain ester of aspartic acid, forming a succinimide ring. This can lead to racemization and the formation of α- and β-peptides.[5][6][7]
-
Solution: Add an acidic modifier to the piperidine deprotection solution. For example, adding 0.1 M HOBt or 1 M Oxyma Pure can significantly reduce aspartimide-related impurities.[8]
-
-
Possible Cause 3.2: Racemization.
-
Solution: The addition of HOBt or HOAt to the coupling reaction mixture can suppress racemization. Phosphonium-based coupling reagents (e.g., PyBOP) are generally considered "cleaner" than uronium-based reagents (e.g., HBTU) as the latter can cause side reactions like guanidinylation.[9]
-
Data Presentation
Table 1: Impact of Reagent Purity on Final Peptide Purity
| Peptide Sequence | Fmoc-Amino Acid Purity | Crude Peptide Purity (%) |
| Glucagon (29-mer) | Commercial Grade | 53.49[2] |
| Glucagon (29-mer) | Purified by Recrystallization | 68.08[2] |
Table 2: Effectiveness of Different Coupling Reagents on Purity
| Coupling Reagent | Additive | Typical Crude Purity (%) | Notes |
| HBTU | DIPEA | ~70-85 | Standard, effective for most couplings. Can cause guanidinylation. |
| HATU | HOAt/DIPEA | ~85-95 | More reactive, good for hindered couplings. Reduces racemization. |
| PyBOP | DIPEA | ~80-90 | Phosphonium-based, "cleaner" reaction with less risk of side reactions compared to HBTU. |
| COMU | DIPEA | >90 | Oxyma-based, highly efficient and low racemization.[10] |
Table 3: Strategies to Minimize Common Side Reactions and Their Impact on Purity
| Side Reaction | Sequence Example | Standard Condition Purity (%) | Mitigation Strategy | Purity after Mitigation (%) |
| Diketopiperazine Formation | Fmoc-Pro-Pro-Ser-resin | 86.2 (13.8% DKP)[4] | 2% DBU, 5% piperazine/NMP for deprotection | >96% (<4% DKP)[4] |
| Aspartimide Formation | VKDGYI (Asp-Gly motif) | ~56% (44% impurity)[8] | 20% piperidine in DMF with 1M Oxyma Pure | ~85% (15% impurity)[8] |
Experimental Protocols
Protocol 1: Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for C-terminal amides, Wang for C-terminal acids) in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 20 minutes at room temperature.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5 x 1 min).
-
-
Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), a coupling agent (e.g., HBTU, 3 eq.), and an additive (e.g., HOBt, 3 eq.) in DMF.
-
Add a base (e.g., DIPEA, 6 eq.) to activate the amino acid.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
Drain the coupling solution.
-
Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
-
-
Monitoring: Perform a Kaiser test to check for complete coupling. If the test is positive, repeat the coupling step.
-
Repeat: Repeat steps 2-4 for each amino acid in the sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Protocol 2: Kaiser Test for Monitoring Coupling Completion
-
Sample Preparation: Take a small sample of resin beads (1-2 mg) from the reaction vessel after the coupling step and wash them thoroughly with DMF and then ethanol.
-
Reagent Addition: Add 2-3 drops of each of the following solutions to the resin beads in a small glass test tube:
-
Solution A: 5% (w/v) ninhydrin in ethanol.
-
Solution B: 80% (w/v) phenol in ethanol.
-
Solution C: 2% (v/v) of a 0.001 M KCN aqueous solution in pyridine.
-
-
Heating: Heat the test tube at 100°C for 5 minutes.
-
Observation:
-
Blue beads: Incomplete coupling (positive result for free primary amines). Recouple the amino acid.
-
Yellow/colorless beads: Complete coupling (negative result). Proceed to the next deprotection step.
-
Protocol 3: Reversed-Phase HPLC (RP-HPLC) for Peptide Purification
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).
-
Column and Solvents:
-
Column: C18 stationary phase.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution:
-
Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5%).
-
Inject the dissolved crude peptide.
-
Run a linear gradient of increasing Mobile Phase B concentration over a set time (e.g., 5% to 65% B over 60 minutes). The optimal gradient will depend on the hydrophobicity of the peptide.
-
-
Detection and Fraction Collection:
-
Monitor the elution of the peptide and impurities using a UV detector, typically at 214 nm and 280 nm.
-
Collect fractions corresponding to the main peptide peak.
-
-
Analysis and Lyophilization:
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the fractions with the desired purity (>95% or as required).
-
Lyophilize (freeze-dry) the pooled fractions to obtain the pure peptide as a powder.
-
Visualizations
Caption: Standard workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS).
Caption: Decision tree for troubleshooting low peptide purity.
Caption: Mechanism of Diketopiperazine (DKP) formation.
References
- 1. This compound,15N | 285978-13-4 | Benchchem [benchchem.com]
- 2. ajpamc.com [ajpamc.com]
- 3. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. media.iris-biotech.de [media.iris-biotech.de]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 2024.sci-hub.st [2024.sci-hub.st]
How to confirm the incorporation of Fmoc-Gly-OH-13C2 in a peptide sequence
This guide provides troubleshooting and frequently asked questions for researchers confirming the successful incorporation of Fmoc-Gly-OH-13C2 into a peptide sequence.
Frequently Asked Questions (FAQs)
Q1: What is the most direct method to confirm the incorporation of this compound into my peptide?
The most direct and widely used method is Mass Spectrometry (MS) . This technique precisely measures the mass-to-charge ratio (m/z) of your synthesized peptide. The incorporation of this compound will result in a predictable increase in the peptide's overall mass.[1][2]
Q2: What is the expected mass shift when this compound is successfully incorporated?
This compound contains two Carbon-13 isotopes instead of the natural abundance Carbon-12. Each ¹³C atom adds approximately 1.00335 Da to the mass compared to a ¹²C atom. Therefore, the successful incorporation of one ¹³C₂-Glycine residue will increase the monoisotopic mass of your peptide by approximately 2.007 Da . For practical purposes in most mass spectra, this is observed as a +2 Da shift .
Q3: How can I use mass spectrometry to confirm the specific location of the ¹³C₂-Glycine residue in the peptide sequence?
To confirm the location, you must perform tandem mass spectrometry (MS/MS) .[3] In an MS/MS experiment, the parent peptide ion is isolated and fragmented. By analyzing the resulting fragment ions (typically b- and y-ions), you can pinpoint the location of the +2 Da mass shift within the peptide backbone, confirming that the labeled glycine is at the intended position.
Q4: My mass spectrum is ambiguous, showing a mix of labeled and unlabeled peptides. What does this indicate?
This typically points to incomplete coupling of the this compound during solid-phase peptide synthesis (SPPS). This can result from suboptimal reaction conditions or premature capping of the growing peptide chain. The presence of the unlabeled species means that either no amino acid or a natural abundance glycine was incorporated at that position in a portion of the peptide population.
Q5: Can NMR spectroscopy be used to confirm incorporation? What are its advantages and disadvantages?
Yes, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose.[4][5]
-
Advantages: NMR provides definitive, high-resolution structural information. A ¹³C NMR spectrum will directly show signals from the labeled carbon atoms, confirming their presence and chemical environment.[4][6] 2D NMR experiments (like ¹H-¹³C HSQC) can further confirm the connectivity of the labeled carbons within the glycine residue.
-
Disadvantages: NMR is generally less sensitive than mass spectrometry and requires a larger amount of purified sample. The experiments can also be more time-consuming to set up and analyze.
Q6: Is Edman degradation a suitable method for this confirmation?
Edman degradation is a classic method for sequencing peptides from the N-terminus.[7][8][9] It can confirm that a glycine residue is present at a specific position in the sequence.[10] However, it cannot differentiate between a natural abundance glycine and a ¹³C-labeled glycine, as it identifies the amino acid type, not its isotopic composition. Therefore, it is not a suitable primary method for confirming isotopic label incorporation.
Troubleshooting Guide
Problem: The expected +2 Da mass shift is not observed in the final peptide's mass spectrum.
-
Possible Cause 1: Failed Coupling Reaction. The this compound may not have been successfully coupled to the peptide chain during synthesis.
-
Solution: Review the SPPS protocol, checking coupling reagents, reaction times, and temperatures. Consider re-synthesizing the peptide with optimized coupling conditions for the glycine residue.
-
-
Possible Cause 2: Incorrect Reagent. The unlabeled version, Fmoc-Gly-OH, may have been used by mistake.
-
Solution: Verify the labeling and catalog number of the amino acid vial used for the synthesis.
-
-
Possible Cause 3: Mass Spectrometer Calibration. The instrument may be improperly calibrated, leading to inaccurate mass readings.
-
Solution: Calibrate the mass spectrometer using a known standard and re-acquire the data for your peptide sample.
-
Problem: The mass spectrum shows a significant population of both the labeled (+2 Da) and unlabeled peptide.
-
Possible Cause 1: Inefficient Coupling. The coupling reaction for the labeled glycine may have been slow or inefficient, leading to a portion of the peptide chains being capped before the labeled amino acid could be added.
-
Solution: Increase the coupling time or use a more potent activation agent for the this compound incorporation step. Double-coupling (repeating the coupling step) may be necessary.
-
-
Possible Cause 2: Contamination. The labeled amino acid reagent could be contaminated with its unlabeled counterpart.
-
Solution: Use a fresh, high-purity stock of this compound. If the issue persists, purify the final peptide product using High-Performance Liquid Chromatography (HPLC) to isolate the fully labeled species.
-
Quantitative Data Summary
The incorporation of ¹³C₂-Glycine can be confirmed by observing the mass shift in both the intact peptide and its fragments from an MS/MS experiment.
| Analyte | Expected Mass Shift (Da) | Notes |
| Intact Peptide | +2.007 | The entire peptide's monoisotopic mass will increase by this amount. |
| b-ions (containing the label) | +2.007 | All b-ions that include the ¹³C₂-Glycine residue will show the mass shift. |
| y-ions (containing the label) | +2.007 | All y-ions that include the ¹³C₂-Glycine residue will show the mass shift. |
| b- and y-ions (not containing the label) | 0 | Fragment ions that do not contain the labeled residue will have their expected natural abundance mass. |
Experimental Workflow and Protocols
Caption: Workflow for confirming ¹³C₂-Glycine incorporation.
Protocol 1: Mass Spectrometry Analysis
-
Sample Preparation:
-
Dissolve a small amount (e.g., 10-100 picomoles) of the purified peptide in a suitable solvent, typically a mixture of water and acetonitrile with 0.1% formic acid.
-
-
Intact Mass Analysis (Full MS Scan):
-
Infuse the sample into the mass spectrometer (using ESI or MALDI).
-
Acquire a full MS spectrum over a mass range that includes the expected m/z of the labeled peptide.
-
Compare the observed monoisotopic mass with the theoretical mass of the unlabeled peptide. A mass shift of +2.007 Da indicates successful incorporation.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Set the mass spectrometer to isolate the precursor ion corresponding to the labeled peptide.
-
Fragment the isolated ion using an appropriate method (e.g., Collision-Induced Dissociation - CID).
-
Acquire the MS/MS spectrum of the fragment ions.
-
Analyze the b- and y-ion series. The mass of fragments containing the labeled glycine will be shifted by +2 Da compared to a standard fragmentation pattern, confirming the label's location.
-
Protocol 2: NMR Spectroscopy Analysis
-
Sample Preparation:
-
Dissolve a sufficient amount of the purified peptide (typically 0.5-5 mg) in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
1D ¹³C NMR Acquisition:
-
Acquire a standard 1D ¹³C NMR spectrum.
-
The presence of signals in the characteristic region for glycine's alpha-carbon (~43 ppm) and carbonyl carbon (~170 ppm) can indicate the presence of the ¹³C labels.[4] The specific chemical shifts will be dependent on the peptide's sequence and structure.
-
-
2D ¹H-¹³C HSQC/HMBC Acquisition (Optional):
-
For unambiguous assignment, acquire 2D correlation spectra.
-
An HSQC experiment will show a correlation between the ¹³C alpha-carbon and its attached protons.
-
An HMBC experiment can show correlations between the carbonyl carbon, the alpha-carbon, and nearby protons, confirming the labeled residue's integration into the peptide backbone.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Quantification of peptide m/z distributions from 13C-labeled cultures with high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 13C NMR analysis of peptides and amino acids | Steelyard Analytics, Inc. [steelyardanalytics.com]
- 5. jpt.com [jpt.com]
- 6. Solid state NMR structural characterization of self-assembled peptides with selective 13C and 15N isotopic labels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Edman degradation - Wikipedia [en.wikipedia.org]
- 8. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. ehu.eus [ehu.eus]
Minimizing isotopic scrambling in Fmoc-Gly-OH-13C2 experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Fmoc-Gly-OH-¹³C₂. This guide provides troubleshooting advice and frequently asked questions to help you minimize isotopic scrambling and ensure the isotopic integrity of your peptide synthesis experiments.
Frequently Asked Questions (FAQs)
Q1: What is isotopic scrambling in the context of Fmoc-Gly-OH-¹³C₂ peptide synthesis?
A1: In the context of solid-phase peptide synthesis (SPPS) with Fmoc-Gly-OH-¹³C₂, true isotopic scrambling—the physical rearrangement of the ¹³C isotopes within the glycine backbone—is not a commonly observed phenomenon under standard synthesis conditions. The carbon-carbon and carbon-nitrogen bonds of the amino acid backbone are generally stable. More often, what researchers perceive as "scrambling" is a reduction in the final peptide's isotopic enrichment. This is typically due to contamination with natural abundance (unlabeled) glycine or side reactions that complicate purification and analysis.
Q2: What are the primary causes of reduced isotopic enrichment in my final peptide?
A2: The most common causes for a lower-than-expected isotopic enrichment in your synthesized peptide are:
-
Impurities in the starting material: The initial Fmoc-Gly-OH-¹³C₂ may contain a small percentage of unlabeled Fmoc-Gly-OH.
-
Contamination during synthesis: Cross-contamination from unlabeled reagents, solvents, or equipment can introduce natural abundance glycine.
-
Suboptimal synthesis conditions: Incomplete couplings or deprotection steps can lead to a heterogeneous mixture of peptides, making it difficult to isolate the desired labeled product and accurately assess its isotopic purity.
-
Side reactions: Undesired chemical modifications during synthesis or cleavage can result in byproducts that interfere with the analysis of the target peptide.
Q3: How can I verify the isotopic purity of my Fmoc-Gly-OH-¹³C₂ starting material?
A3: It is crucial to start with highly enriched Fmoc-Gly-OH-¹³C₂. Reputable suppliers provide a Certificate of Analysis (CoA) that specifies the isotopic purity, which is typically >98% for ¹³C.[1][2] You can independently verify the isotopic enrichment using high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) spectroscopy. ¹³C NMR is particularly useful for confirming the positions and enrichment of the carbon labels.[1]
Q4: What are the best practices for handling isotopically labeled amino acids to prevent contamination?
A4: To prevent contamination with natural abundance amino acids, follow these best practices:
-
Dedicated Equipment: Use dedicated spatulas, weighing papers, and glassware for handling your labeled amino acids.
-
Clean Environment: Work in a clean, well-maintained laboratory space to minimize airborne contaminants.
-
Proper Storage: Store your Fmoc-Gly-OH-¹³C₂ according to the manufacturer's instructions, typically at 2-8°C and protected from moisture, to maintain its stability and prevent degradation.[2]
-
Careful Dispensing: When weighing and dissolving the labeled amino acid, be mindful of potential sources of cross-contamination from other reagents.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low isotopic enrichment in the final peptide detected by Mass Spectrometry. | 1. Contamination with natural abundance glycine during synthesis. 2. Impure starting material (Fmoc-Gly-OH-¹³C₂). 3. Incomplete coupling of the labeled glycine residue. | 1. Review your handling procedures for sources of contamination. Use dedicated labware for labeled reagents. 2. Verify the isotopic purity of your starting material via HRMS or NMR. 3. Optimize coupling conditions: use a longer coupling time, double couple the labeled residue, or use a more efficient coupling reagent like HATU or HCTU. |
| Complex or unexpected peaks in the HPLC chromatogram of the crude peptide. | 1. Incomplete Fmoc deprotection. 2. Side reactions during synthesis (e.g., aggregation). 3. Degradation of the peptide during cleavage from the resin. | 1. Ensure complete Fmoc removal by using fresh piperidine solution and adequate reaction times. 2. For sequences prone to aggregation, consider using pseudoproline dipeptides or microwave-assisted synthesis.[3][4] 3. Optimize the cleavage cocktail and time to minimize side reactions. |
| Mass spectrometry data shows a mixture of labeled and unlabeled peptides. | 1. Cross-contamination in the synthesizer's amino acid reservoirs. 2. Inadequate cleaning of the reaction vessel between syntheses. | 1. If using an automated synthesizer, ensure that the reservoir for Fmoc-Gly-OH-¹³C₂ has not been previously used for unlabeled glycine. 2. Thoroughly clean the reaction vessel and all lines of the synthesizer before starting a synthesis with labeled amino acids. |
Experimental Protocols
Protocol 1: Standard Manual Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines a single coupling cycle for incorporating Fmoc-Gly-OH-¹³C₂ into a growing peptide chain on a solid support.
Materials:
-
Fmoc-protected peptide-resin
-
20% (v/v) piperidine in dimethylformamide (DMF)
-
DMF (peptide synthesis grade)
-
Fmoc-Gly-OH-¹³C₂
-
Coupling reagent (e.g., HCTU, HATU)
-
Base (e.g., N,N-diisopropylethylamine - DIPEA)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Coupling of Fmoc-Gly-OH-¹³C₂:
-
In a separate vial, dissolve Fmoc-Gly-OH-¹³C₂ (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HCTU, 3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the activation mixture.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours. For potentially difficult couplings, the time can be extended or a double coupling can be performed.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3-5 times).
-
Wash the resin with DCM (3-5 times).
-
The resin is now ready for the next coupling cycle.
-
Protocol 2: Cleavage and Deprotection
This protocol is for cleaving the synthesized peptide from the resin and removing side-chain protecting groups.
Materials:
-
Peptide-resin
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., triisopropylsilane - TIS, water, 1,2-ethanedithiol - EDT)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for your peptide sequence. A common cocktail is TFA/TIS/H₂O (95:2.5:2.5, v/v/v).
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether several times.
-
-
Drying and Storage: Dry the peptide pellet under vacuum and store it at -20°C or below.
Visualizations
Caption: Workflow for a single Fmoc-SPPS cycle.
Caption: Logic for troubleshooting low isotopic purity.
References
- 1. Amino Acid Selective 13C Labeling and 13C Scrambling Profile Analysis of Protein α and Side-Chain Carbons in Escherichia coli Utilized for Protein Nuclear Magnetic Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fmoc-Gly-OH-13C2,15N | 285978-13-4 | Benchchem [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Activation of Fmoc-Gly-OH-¹³C₂ in SPPS
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the selection of activating reagents for Fmoc-Gly-OH-¹³C₂ in Solid-Phase Peptide Synthesis (SPPS). It includes troubleshooting guides for common issues, frequently asked questions, detailed experimental protocols, and comparative data on reagent performance.
Frequently Asked Questions (FAQs)
Q1: What are the best reagents for activating Fmoc-Gly-OH-¹³C₂ in SPPS?
A1: The activation chemistry for Fmoc-Gly-OH-¹³C₂ is identical to its unlabeled counterpart, Fmoc-Gly-OH. The choice of the best reagent depends on the specific requirements of your synthesis, such as the complexity of the peptide sequence and the desired reaction kinetics. Commonly recommended and highly efficient reagents include aminium/uronium salts like HATU , HBTU , and HCTU , as well as carbodiimides such as DIC in combination with an additive like HOBt or OxymaPure .[1][2][3] For routine couplings, DIC/HOBt is a cost-effective option. For more challenging sequences or to ensure high coupling efficiency, HATU is often the preferred choice due to its higher reactivity.[2][3]
Q2: Will the ¹³C isotopes in Fmoc-Gly-OH-¹³C₂ affect the activation process?
A2: No, a kinetic isotope effect is not expected to significantly impact the activation of Fmoc-Gly-OH-¹³C₂. The ¹³C labeling at the carbonyl and alpha-carbon positions does not alter the chemical reactivity of the carboxyl group during the activation and coupling steps in SPPS. Standard protocols for unlabeled Fmoc-Gly-OH can be directly applied.[4][5][6]
Q3: My peptide sequence contains a poly-glycine segment and I'm observing aggregation. What should I do?
A3: Aggregation is a common issue in sequences containing multiple glycine residues, which can form stable β-sheet structures.[7][8] To mitigate this, you can employ several strategies:
-
Use of Chaotropic Salts: Add chaotropic salts like LiCl or KSCN to the coupling mixture to disrupt secondary structures.[9]
-
Incorporate Backbone-Protecting Groups: Utilize derivatives like Fmoc-(Dmb)Gly-OH, where the Dmb (2,4-dimethoxybenzyl) group on the amide nitrogen prevents hydrogen bonding and subsequent aggregation.[9]
-
Employ Pseudoproline Dipeptides: If the sequence allows, introducing a pseudoproline dipeptide can break up aggregating sequences.
Q4: I am observing incomplete coupling of Fmoc-Gly-OH-¹³C₂. How can I improve the coupling efficiency?
A4: Incomplete coupling can be addressed by several methods:
-
Double Coupling: Repeat the coupling step with a fresh portion of the activated amino acid.[10]
-
Use a More Potent Activating Reagent: Switch to a more reactive coupling reagent such as HATU.[2][3]
-
Increase Reaction Time: Extend the duration of the coupling reaction.
-
Increase Reagent Excess: Use a higher excess of the Fmoc-amino acid and coupling reagents.
Q5: Is racemization a concern when activating Fmoc-Gly-OH-¹³C₂?
A5: Glycine is an achiral amino acid and therefore not susceptible to racemization during activation and coupling.[1][11]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Efficiency / Incomplete Reaction | - Insufficiently reactive coupling reagent.- Steric hindrance from the growing peptide chain.- Peptide aggregation on the resin. | - Switch to a more powerful activating reagent like HATU or COMU.[2][12]- Perform a double coupling.- Increase the excess of amino acid and coupling reagents.- Extend the coupling reaction time. |
| Peptide Aggregation (especially in Gly-rich sequences) | - Formation of inter- or intramolecular β-sheet structures.[7] | - Incorporate Fmoc-(Dmb)Gly-OH to disrupt hydrogen bonding.[9]- Add chaotropic salts (e.g., 0.8 M LiCl) to the coupling reaction.[9]- Use a solvent mixture known to reduce aggregation, such as DCM/DMF/NMP.[9] |
| Formation of Deletion Sequences | - Incomplete Fmoc deprotection.- Incomplete coupling. | - Extend the Fmoc deprotection time or perform a second deprotection step.- Ensure complete coupling by using a more efficient coupling reagent or double coupling.[10]- Consider capping unreacted amines with acetic anhydride after the coupling step. |
Quantitative Data Summary
The following table summarizes the relative performance of common activating reagents for Fmoc-amino acids. While specific quantitative data for Fmoc-Gly-OH is limited, this provides a general comparison of their efficiency.
| Activating Reagent | Relative Coupling Efficiency | Racemization Risk (for chiral amino acids) | Notes |
| HATU | Very High | Low | Generally considered one of the most efficient coupling reagents, especially for difficult sequences.[2][3] |
| HBTU | High | Low | A widely used and effective coupling reagent.[2] |
| HCTU | High | Low | Similar in efficiency to HBTU.[3] |
| DIC/HOBt | Medium-High | Low | A classic and cost-effective combination. The reaction is faster in DCM but also works well in DMF with pre-activation.[13] |
| DIC/OxymaPure | High | Very Low | OxymaPure is reported to be more effective than HOBt in suppressing racemization and can lead to higher yields.[14] |
| PyBOP | High | Low | A phosphonium salt-based reagent, effective for routine and difficult couplings.[9] |
Experimental Protocols
Protocol 1: Activation of Fmoc-Gly-OH-¹³C₂ with HATU
-
Preparation: In a clean reaction vessel, dissolve Fmoc-Gly-OH-¹³C₂ (3 equivalents relative to resin loading) and HATU (3 equivalents) in the minimum required volume of DMF.
-
Base Addition: Add DIPEA (6 equivalents) to the amino acid solution.
-
Activation and Coupling: Immediately add the activated amino acid mixture to the deprotected peptide-resin.
-
Reaction: Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring: Monitor the reaction completion using a qualitative test such as the Kaiser test. If the test is positive (indicating free amines), extend the coupling time or perform a second coupling.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF.
Protocol 2: Activation of Fmoc-Gly-OH-¹³C₂ with DIC/HOBt
-
Preparation: In a separate vessel, dissolve Fmoc-Gly-OH-¹³C₂ (5 equivalents) and HOBt (5 equivalents) in DMF.
-
Carbodiimide Addition: Add DIC (5 equivalents) to the solution.
-
Pre-activation: Allow the mixture to pre-activate for 10-20 minutes at room temperature.
-
Coupling: Add the pre-activated solution to the deprotected peptide-resin.
-
Reaction: Agitate the mixture for 1-4 hours at room temperature.
-
Monitoring: Check for reaction completion using the Kaiser test.
-
Washing: After complete coupling, wash the resin with DMF.
Visualizing Workflows and Relationships
Caption: General workflow for the activation and coupling of Fmoc-Gly-OH-¹³C₂ in SPPS.
Caption: Troubleshooting decision tree for common issues in Fmoc-Gly-OH coupling.
References
- 1. bachem.com [bachem.com]
- 2. peptide.com [peptide.com]
- 3. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 4. Solid Phase Peptide Synthesis with Isotope Labeling | Silantes [silantes.com]
- 5. Peptide Synthesis â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 10. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 11. peptide.com [peptide.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. academic.oup.com [academic.oup.com]
- 14. merckmillipore.com [merckmillipore.com]
Validation & Comparative
Validating Protein Quantification: A Comparative Guide to Absolute Quantification Using Stable Isotope-Labeled Peptides
The AQUA strategy is a mass spectrometry-based approach that offers a robust platform for the precise measurement of absolute protein levels, including post-translational modifications, in complex biological samples.[1][2] This method relies on the principle of stable isotope dilution, where a known quantity of a synthetic peptide, labeled with heavy isotopes (e.g., ¹³C, ¹⁵N), is introduced into a sample.[3][4] This "heavy" peptide serves as an ideal internal standard, as it is chemically identical to its endogenous, "light" counterpart and exhibits the same behavior during sample processing and analysis.[5] By comparing the mass spectrometry signal intensities of the heavy and light peptides, an exact concentration of the target protein can be determined.
Comparative Analysis of Protein Quantification Methods
The choice of a protein quantification method depends on various factors, including the required accuracy, sensitivity, sample type, and the specific proteins of interest. Below is a comparative overview of the AQUA method, ELISA, and the BCA assay.
| Feature | AQUA (Absolute Quantification using Stable Isotope-Labeled Peptides) | ELISA (Enzyme-Linked Immunosorbent Assay) | BCA (Bicinchoninic Acid) Assay |
| Principle | Mass spectrometry-based quantification using a known amount of a stable isotope-labeled synthetic peptide as an internal standard.[3][5] | Immunoassay utilizing specific antibody pairs to capture and detect a target protein, with quantification based on an enzymatic colorimetric or fluorescent signal.[5][6] | Colorimetric method based on the reduction of Cu²⁺ to Cu¹⁺ by protein in an alkaline medium, followed by chelation of Cu¹⁺ with bicinchoninic acid to produce a colored complex.[7] |
| Quantification Type | Absolute | Absolute (with a standard curve) | Relative to a protein standard (e.g., BSA) |
| Specificity | High; based on the unique mass-to-charge ratio of a specific peptide fragment.[1] | High; dependent on the specificity of the antibody pair for the target protein.[6][8] | Low; measures total protein concentration and is susceptible to interference from non-protein substances.[7] |
| Sensitivity | High; limited primarily by the sensitivity of the mass spectrometer. | Very high; can detect protein concentrations in the pg/mL to ng/mL range.[5] | Moderate; can detect protein concentrations down to approximately 0.5 µg/mL.[7] |
| Throughput | Moderate; can be multiplexed to quantify hundreds of proteins in a single run.[9] | High; suitable for analyzing large numbers of samples in 96- or 384-well plate formats.[5] | High; easily adaptable to a microplate format. |
| Advantages | - High accuracy and precision.[10]- Can quantify post-translational modifications.[2]- Does not require specific antibodies.- Results are transferable between laboratories.[1] | - "Gold standard" for sensitive quantification.[5]- High throughput and well-established protocols.[6]- Relatively simple and quick to perform. | - Simple, rapid, and inexpensive.- Good protein-to-protein uniformity.[11]- Compatible with most detergents.[7] |
| Disadvantages | - Requires access to a mass spectrometer.[5]- Higher initial cost for peptide synthesis.[1]- More complex workflow and data analysis. | - Requires high-quality, specific antibody pairs, which may not be available for all targets.[6]- Susceptible to antibody cross-reactivity. | - Measures total protein; lacks specificity.[7]- Susceptible to interference from reducing agents, chelators, and certain amino acids. |
Experimental Data: A Head-to-Head Comparison
A study by Lin et al. compared the quantification of six colon cancer biomarker candidates in plasma samples using an immunoprecipitation-multiple reaction monitoring (IP-MRM) assay, a targeted mass spectrometry method that employs stable isotope dilution, and traditional ELISA. The results highlight a strong correlation between the two methods for most proteins, validating the utility of mass spectrometry-based absolute quantification as a robust alternative to ELISA.[6]
| Protein Biomarker | Average Concentration by IP-MRM (ng/mL) | Average Concentration by ELISA (ng/mL) | Correlation (r) |
| TIMP1 | 225.2 | 158.1 | 0.97 |
| COMP | 129.5 | 135.9 | 0.88 |
| THBS2 | 41.5 | 54.9 | 0.84 |
| ENG | 11.3 | 6.1 | 0.35 |
| MSLN | 3.5 | 15.2 | 0.67 |
| MMP9 | 158.0 | 144.5 | 0.94 |
Data sourced from Lin et al., Journal of Proteome Research, 2013.[6] The study noted that while the measurements were highly correlated for most targets, significant differences in the absolute concentrations were observed for some proteins, underscoring the importance of method validation.[6]
Experimental Protocols
Absolute Quantification (AQUA) using Stable Isotope-Labeled Peptides
This protocol is based on the widely adopted AQUA methodology.[1][2]
-
Peptide Selection and Synthesis :
-
For the target protein, select one or more "proteotypic" peptides that are unique to that protein and are readily detectable by mass spectrometry.
-
Synthesize these peptides with at least one amino acid labeled with a stable isotope (e.g., ¹³C, ¹⁵N). Fmoc-Gly-OH-¹³C₂ can be used as a building block in this solid-phase peptide synthesis.[2]
-
Rigorously purify the synthesized "heavy" peptide and determine its absolute concentration.
-
-
Sample Preparation :
-
Lyse cells or tissues to extract the total protein content.
-
Add a known amount of the purified, heavy AQUA peptide to the protein extract.
-
Perform proteolytic digestion of the protein sample (e.g., with trypsin) to generate peptides. The heavy internal standard is added before or during this step to control for variations in digestion efficiency.[2]
-
-
LC-MS/MS Analysis :
-
Separate the peptide mixture using liquid chromatography (LC). The heavy and light peptides co-elute.[5]
-
Analyze the eluting peptides using a mass spectrometer operating in a targeted mode, such as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[1][2]
-
The mass spectrometer is programmed to specifically detect the precursor and fragment ions for both the light (endogenous) and heavy (AQUA) peptides.
-
-
Data Analysis :
-
Generate extracted ion chromatograms for both the light and heavy peptides.
-
Calculate the ratio of the peak areas of the light peptide to the heavy peptide.
-
Based on this ratio and the known amount of the spiked-in heavy peptide, determine the absolute concentration of the endogenous peptide, and thus the protein, in the original sample.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
This is a general protocol for a sandwich ELISA.
-
Plate Coating : Coat a 96-well microplate with a capture antibody specific for the target protein. Incubate and then wash the plate.
-
Blocking : Block the remaining protein-binding sites on the plate with a blocking buffer (e.g., BSA or non-fat milk).
-
Sample Incubation : Add the protein samples and a series of known concentration standards to the wells. Incubate to allow the target protein to bind to the capture antibody. Wash the plate.
-
Detection Antibody : Add a biotinylated detection antibody, which binds to a different epitope on the target protein. Incubate and then wash.
-
Enzyme Conjugate : Add a streptavidin-enzyme conjugate (e.g., horseradish peroxidase - HRP). Incubate and then wash.
-
Substrate Addition : Add a chromogenic substrate for the enzyme. The enzyme will convert the substrate to a colored product.
-
Measurement : Stop the reaction and measure the absorbance of the colored product using a microplate reader.
-
Quantification : Generate a standard curve from the absorbance readings of the standards. Use this curve to determine the concentration of the target protein in the samples.
Visualizing Workflows and Pathways
To better understand the practical application of absolute quantification, the following diagrams illustrate the experimental workflow and an example of a signaling pathway where this method has been applied.
Caption: Experimental workflow for the AQUA method.
Caption: CD95 Death-Inducing Signaling Complex (DISC).
The AQUA technique has been successfully used to determine the absolute quantities and stoichiometry of the core components of the DISC, such as FADD and Procaspase-8, providing critical insights into the mechanisms of apoptosis initiation.[11]
Conclusion
The validation of protein quantification results is critical for the reliability of research and the development of new therapeutics. While traditional methods like ELISA and BCA have their merits, the use of stable isotope-labeled internal standards, synthesized from precursors like Fmoc-Gly-OH-¹³C₂, coupled with mass spectrometry, offers unparalleled accuracy and specificity for absolute protein quantification. The AQUA method provides a powerful tool to not only measure protein levels with high confidence but also to dissect the stoichiometry of complex biological pathways, making it an invaluable asset for modern life sciences research.
References
- 1. Absolute quantification of protein and post-translational modification abundance with stable isotope–labeled synthetic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Absolute quantification of proteins and phosphoproteins from cell lysates by tandem MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Absolute Quantification Strategy | Springer Nature Experiments [experiments.springernature.com]
- 4. Isotope dilution strategies for absolute quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. blog.cellsignal.com [blog.cellsignal.com]
- 6. Comparison of Protein Immunoprecipitation-Multiple Reaction Monitoring with ELISA for Assay of Biomarker Candidates in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Immunoassays and Mass Spectrometry for Determination of Protein Concentrations in Genetically Modified Crops - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted proteomics: a bridge between discovery and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isotope dilution mass spectrometry for absolute quantification in proteomics: concepts and strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantification of High-Molecular Weight Protein Platforms by AQUA Mass Spectrometry as Exemplified for the CD95 Death-Inducing Signaling Complex (DISC) - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Fmoc-Gly-OH-¹³C₂ and SILAC for Quantitative Proteomics
For researchers, scientists, and drug development professionals navigating the complex landscape of quantitative proteomics, the choice of methodology is paramount to achieving accurate and reproducible results. This guide provides an objective comparison between two prominent techniques: the use of stable isotope-labeled synthetic peptides, exemplified by the application of Fmoc-Gly-OH-¹³C₂, and Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).
At the heart of quantitative proteomics lies the ability to precisely measure differences in protein abundance across various biological samples. Both the synthetic peptide approach and SILAC leverage the power of mass spectrometry and stable isotopes to achieve this, yet they differ fundamentally in their strategy, application, and the type of quantitative data they generate. This guide will dissect these differences, presenting experimental data, detailed protocols, and visual workflows to empower you to make an informed decision for your research needs.
Core Principles: Absolute vs. Relative Quantification
The most significant distinction between using Fmoc-Gly-OH-¹³C₂-derived peptides and SILAC lies in the type of quantification they provide.
Fmoc-Gly-OH-¹³C₂ for Absolute Quantification: Fmoc-Gly-OH-¹³C₂ is a building block for synthesizing stable isotope-labeled (SIL) peptides. These synthetic peptides, which are chemically identical to a target peptide from a protein of interest but have a known mass difference due to the incorporated heavy isotopes, serve as internal standards. A known amount of the SIL peptide is spiked into a biological sample, and by comparing the mass spectrometry signal intensity of the endogenous ("light") peptide to the "heavy" standard, the absolute quantity (e.g., fmol/µg of total protein) of the target protein can be determined. This method is often referred to as the Absolute Quantification of Proteins (AQUA) approach.
SILAC for Relative Quantification: SILAC is a metabolic labeling technique where entire cell proteomes are labeled in vivo.[1][2][3] Two populations of cells are cultured in media containing either the normal ("light") or a heavy isotope-containing form of an essential amino acid (e.g., ¹³C₆-Arginine).[3] After several cell divisions, the heavy amino acid is fully incorporated into the proteome of one cell population. The cell populations can then be subjected to different experimental conditions, and their proteomes are mixed at an early stage of the experimental workflow.[1][4] Mass spectrometry is then used to determine the ratio of heavy to light peptides, providing a highly accurate relative quantification of protein abundance between the two conditions.
Performance Comparison: A Data-Driven Analysis
The choice between these methods often comes down to the specific experimental goals, the sample type, and the desired level of quantification. The following table summarizes key performance metrics based on available experimental data.
| Feature | Fmoc-Gly-OH-¹³C₂ (Synthetic Peptides) | SILAC (Metabolic Labeling) |
| Quantification Type | Absolute (determines the exact amount of a protein) | Relative (determines the fold-change of a protein between samples) |
| Scope | Targeted (quantifies one or a few proteins of interest) | Proteome-wide (quantifies thousands of proteins simultaneously) |
| Sample Compatibility | Any sample type (tissues, plasma, cell lysates, etc.) | Proliferating cells in culture |
| Accuracy & Precision | High accuracy for targeted proteins. Precision can be slightly better than SILAC for specific targets when trypsin digestion is optimized.[5] | High accuracy and reproducibility for relative quantification due to early sample mixing, which minimizes handling errors.[1][6] |
| Throughput | Lower for proteome-wide analysis | High for proteome-wide analysis |
| Cost | Cost of synthesizing each labeled peptide | High cost of stable isotope-labeled amino acids and specialized cell culture media.[3] |
| Flexibility | High; standards can be designed for any protein and organism. | Limited to organisms that can be metabolically labeled. |
Experimental Workflows and Protocols
Understanding the experimental workflow is crucial for appreciating the practical differences between the two techniques.
Workflow for Absolute Quantification using a Fmoc-Gly-OH-¹³C₂ Synthesized Peptide
The workflow for this targeted approach is centered around the addition of a heavy-labeled internal standard.
Experimental Protocol Outline:
-
Peptide Synthesis: A peptide corresponding to a tryptic peptide of the target protein is synthesized using solid-phase peptide synthesis, incorporating Fmoc-Gly-OH-¹³C₂ or other labeled amino acids.[7][8]
-
Standard Quantification: The absolute concentration of the purified heavy peptide stock solution is accurately determined.
-
Sample Preparation: The biological sample (e.g., cell lysate, tissue homogenate) is prepared.
-
Spiking: A precise amount of the heavy peptide standard is added to the prepared sample.
-
Protein Digestion: The protein mixture is digested, typically with trypsin, to generate peptides.
-
LC-MS/MS Analysis: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The area under the curve for the extracted ion chromatograms of the endogenous (light) and standard (heavy) peptides are compared to calculate the absolute abundance of the target protein.
Workflow for Relative Quantification using SILAC
The SILAC workflow is characterized by metabolic labeling at the beginning of the experiment.
Experimental Protocol Outline:
-
Cell Culture and Labeling: Two populations of cells are cultured for at least five doublings in specialized media: one with normal amino acids ("light") and the other with heavy isotope-labeled amino acids ("heavy").[4]
-
Experimental Treatment: The two cell populations are subjected to the desired experimental conditions (e.g., drug treatment vs. control).
-
Cell Lysis: Cells from both populations are lysed to extract the proteins.
-
Sample Mixing: Equal amounts of protein from the "light" and "heavy" lysates are combined.
-
Protein Digestion: The combined protein mixture is digested with trypsin.
-
LC-MS/MS Analysis: The resulting peptide mixture is analyzed by LC-MS/MS.
-
Data Analysis: The ratios of the signal intensities of heavy to light peptide pairs are calculated for thousands of proteins to determine their relative abundance changes.
Conclusion and Recommendations
Both Fmoc-Gly-OH-¹³C₂-based synthetic peptide standards and SILAC are powerful techniques in the quantitative proteomics toolbox. The choice between them is not a matter of which is definitively "better," but which is the most appropriate for the research question at hand.
Choose Fmoc-Gly-OH-¹³C₂ (Synthetic Peptides) when:
-
You need to determine the absolute concentration of one or a few specific proteins.
-
Your samples are not amenable to metabolic labeling , such as clinical tissues, plasma, or non-proliferating cells.
-
You are performing validation studies for biomarker candidates discovered through proteome-wide screening.
Choose SILAC when:
-
You want to perform proteome-wide relative quantification to discover proteins that change in abundance between different conditions.
-
Your experimental system involves proliferating cells in culture .
-
High precision and reproducibility across the entire proteome are critical, and you want to minimize errors from sample handling.
By understanding the fundamental principles, performance characteristics, and workflows of each method, researchers can confidently select the optimal strategy to unlock meaningful insights from their proteomics experiments.
References
- 1. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chempep.com [chempep.com]
- 4. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Heavy Labeled (SIL) Peptide versus SILAC Protein Internal Standards for LC-MS/MS Quantification of Hepatic Drug Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. chem.uci.edu [chem.uci.edu]
A Comparative Guide to Isotopic Labeling for Accurate NMR Structure Determination
For researchers, scientists, and drug development professionals, achieving high-resolution protein structures is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of proteins in solution. The accuracy of these structures is critically dependent on the isotopic labeling strategy employed. This guide provides an objective comparison of NMR structures determined with site-specific labeling, using Fmoc-Gly-OH-¹³C₂ as a representative precursor for ¹³C-glycine labeling, against the more traditional uniform labeling approach. We present supporting data, detailed experimental protocols, and visual workflows to aid in selecting the optimal labeling strategy for your research needs.
The Role of Isotopic Labeling in NMR
In protein NMR, the natural abundance of NMR-active isotopes like ¹³C (1.1%) and ¹⁵N (0.37%) is low. Therefore, proteins are typically overexpressed in media containing ¹³C- and ¹⁵N-enriched nutrients to enhance NMR sensitivity and enable the use of powerful multidimensional experiments. The choice of labeling strategy significantly impacts spectral quality and, consequently, the accuracy of the final structure.
Uniform labeling , the standard approach, enriches all carbon and/or nitrogen sites in the protein. While this provides a wealth of structural information, it can lead to complex spectra with significant signal overlap, especially for larger proteins (>15 kDa). This spectral crowding can hinder resonance assignment and reduce the number of unambiguous distance restraints, potentially impacting the accuracy of the calculated structure.
Selective or site-specific labeling , on the other hand, involves the incorporation of isotopes at specific amino acid types or even specific atomic positions within a residue. This approach simplifies NMR spectra by reducing the number of signals, which can be crucial for studying larger proteins and protein complexes.[1][2] Fmoc-Gly-OH-¹³C₂ is a commercially available, protected form of doubly ¹³C-labeled glycine that can be used in solid-phase peptide synthesis or as a precursor for incorporation into larger proteins. By incorporating ¹³C₂-glycine at specific sites, researchers can probe local conformation and dynamics with high precision.
Quantitative Comparison of Labeling Strategies
The accuracy of an NMR structure is often assessed by its root-mean-square deviation (RMSD) when compared to a high-resolution crystal structure or to the mean of the NMR structural ensemble. Lower RMSD values indicate higher precision and accuracy.
| Protein | Labeling Strategy | Backbone RMSD vs. Crystal Structure (Å) | Backbone RMSD of NMR Ensemble (Å) | Reference |
| CBM64 | 20% ¹³C, 100% ¹⁵N | 0.94 ± 0.05 | 0.41 ± 0.08 | [3] |
| 100% ¹³C, 100% ¹⁵N | 1.23 ± 0.07 | 0.41 ± 0.07 | [3] | |
| SpaC | 20% ¹³C, 100% ¹⁵N | 1.3 | 0.3 | [3] |
Table 1: Comparison of backbone RMSD values for NMR structures of CBM64 and SpaC determined with fractional (20%) and uniform (100%) ¹³C-labeling.
These data indicate that for the β-sheet protein CBM64, the structure determined with 20% ¹³C-labeling has a slightly better RMSD when compared to the crystal structure.[3] For the α-helical SpaC protein, a high-quality structure was also obtained with fractional labeling.[3] This suggests that selective labeling, such as incorporating ¹³C₂-glycine, can be a viable strategy for obtaining accurate structural information without the spectral complexity of uniform labeling.
Experimental Protocols
The incorporation of ¹³C-labeled glycine into a protein for NMR studies typically involves overexpression in E. coli or the use of a cell-free protein synthesis system. While Fmoc-Gly-OH-¹³C₂ is a common reagent for solid-phase peptide synthesis, for recombinant protein expression, the unprotected form of ¹³C₂-glycine would be added to the expression media.
Protocol 1: Selective ¹³C-Glycine Labeling in E. coli
This protocol describes the general procedure for selectively labeling a protein with ¹³C-glycine using an E. coli expression system.
-
Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the plasmid containing the gene of interest.
-
Starter Culture: Inoculate a single colony into 5-10 mL of LB medium and grow overnight at 37°C with shaking.
-
Main Culture: Inoculate 1 L of M9 minimal medium (containing ¹⁵NH₄Cl as the sole nitrogen source if ¹⁵N labeling is also desired) with the overnight starter culture. Grow the cells at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Labeled Amino Acid Addition: Simultaneously with induction, add a sterile solution of ¹³C₂-glycine to the culture. The final concentration of the labeled glycine will need to be optimized for the specific protein and expression system but is typically in the range of 100-200 mg/L. To minimize scrambling of the label to other amino acid types, it is also recommended to add a mixture of unlabeled amino acids (except glycine) to the culture medium.
-
Expression: Continue to grow the cells at a reduced temperature (e.g., 18-25°C) for 12-16 hours.
-
Harvesting and Purification: Harvest the cells by centrifugation. Resuspend the cell pellet in a suitable lysis buffer and purify the protein using standard chromatography techniques (e.g., affinity, ion exchange, and size-exclusion chromatography).
-
NMR Sample Preparation: Exchange the purified protein into a suitable NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.5, with 10% D₂O).
Protocol 2: Uniform ¹³C, ¹⁵N Labeling in E. coli
This protocol is for the production of a uniformly labeled protein for comparison.
-
Transformation and Starter Culture: Follow steps 1 and 2 from Protocol 1.
-
Main Culture: Inoculate 1 L of M9 minimal medium containing ¹⁵NH₄Cl (1 g/L) and [U-¹³C₆]-glucose (2-4 g/L) as the sole nitrogen and carbon sources, respectively. Grow the cells at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction: Induce protein expression with IPTG (0.5-1 mM).
-
Expression: Continue to grow the cells at a reduced temperature (e.g., 18-25°C) for 12-16 hours.
-
Harvesting, Purification, and NMR Sample Preparation: Follow steps 7 and 8 from Protocol 1.
Experimental Workflows
The following diagrams illustrate the key stages in the experimental workflows for obtaining NMR structures using selective and uniform labeling strategies.
Figure 1: Workflow for selective ¹³C-glycine labeling.
Figure 2: Workflow for uniform ¹³C, ¹⁵N labeling.
Logical Relationship: Choosing a Labeling Strategy
The decision to use selective versus uniform labeling depends on several factors, primarily the size of the protein and the specific research question.
Figure 3: Decision tree for choosing a labeling strategy.
Conclusion
Both uniform and selective isotopic labeling are powerful tools for protein NMR spectroscopy. While uniform labeling has traditionally been the method of choice for smaller proteins, selective labeling, including the use of precursors like Fmoc-Gly-OH-¹³C₂ to generate labeled glycine, offers a compelling alternative for simplifying spectra and enabling the study of larger, more complex systems. The available data suggests that selective and fractional labeling strategies can produce NMR structures with an accuracy comparable to that of uniform labeling. The choice of labeling strategy should be guided by the specific protein system under investigation and the research questions being addressed. By carefully considering these factors and utilizing the appropriate experimental protocols, researchers can obtain high-quality NMR data to generate accurate and insightful protein structures.
References
- 1. Segmental Isotopic Labeling of Proteins for Nuclear Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMR Structure Determinations of Small Proteins Using only One Fractionally 20% 13C- and Uniformly 100% 15N-Labeled Sample [mdpi.com]
Cross-Validation of Mass Spectrometry Data from Fmoc-Gly-OH-13C2 Labeled Peptides: A Comparative Guide
For researchers, scientists, and drug development professionals, accurate and reproducible quantification of proteins is paramount. Stable isotope labeling, coupled with mass spectrometry, has become a cornerstone of quantitative proteomics. This guide provides a comparative analysis of using Fmoc-Gly-OH-13C2 for peptide labeling and mass spectrometry analysis, cross-validated against a label-free quantification approach.
Introduction to Quantitative Proteomics and Stable Isotope Labeling
Quantitative proteomics aims to determine the relative or absolute amount of proteins in a sample.[1] Mass spectrometry (MS) is a key technology in this field, but it is not inherently quantitative due to variations in ionization efficiency and detectability of different peptides.[2] To overcome this, stable isotope labeling methods are widely employed. These methods introduce a "heavy" isotope-labeled internal standard, which is chemically identical to the "light" endogenous peptide but has a different mass, allowing for accurate relative quantification by comparing the signal intensities of the heavy and light peptide pairs in the mass spectrometer.[3]
This compound is a derivative of the amino acid glycine where the two carbon atoms are replaced with the heavy isotope 13C.[4] This labeled amino acid can be incorporated into peptides during solid-phase peptide synthesis (SPPS) using Fmoc chemistry.[5][6] These synthetic, heavy-labeled peptides serve as ideal internal standards for the quantification of their corresponding native, "light" counterparts in complex biological samples.
This guide will compare the quantification of a target peptide using two distinct workflows:
-
Stable Isotope Labeling (SIL) with this compound: A targeted approach using a synthetic, heavy-labeled peptide as an internal standard.
-
Label-Free Quantification (LFQ): A non-targeted approach that relies on comparing the signal intensities of endogenous peptides across different runs.[2]
Experimental Protocols
Detailed methodologies for both quantitative approaches are presented below.
Method 1: Stable Isotope Labeling with this compound
This method involves the synthesis of a heavy-labeled version of the target peptide to be used as an internal standard.
1. Synthesis of the 13C-labeled Peptide Standard:
-
Solid-Phase Peptide Synthesis (SPPS): The target peptide is synthesized on a solid support resin using standard Fmoc chemistry.[7][8]
-
Incorporation of the Label: At the desired glycine position in the peptide sequence, this compound is used instead of the standard Fmoc-Gly-OH.[6]
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin and all protecting groups are removed.
-
Purification and Quantification: The synthetic, heavy-labeled peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its concentration is accurately determined.
2. Sample Preparation:
-
Protein Extraction: Proteins are extracted from the biological sample of interest.
-
Protein Digestion: The extracted proteins are digested into peptides using a protease, typically trypsin.
-
Spiking of the Internal Standard: A known amount of the purified, heavy-labeled peptide standard is "spiked" into the digested sample.
3. Mass Spectrometry Analysis:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The peptide mixture is separated by liquid chromatography and analyzed by a high-resolution mass spectrometer, such as an Orbitrap.[9]
-
Targeted Quantification: The mass spectrometer is programmed to specifically monitor the mass-to-charge (m/z) ratios of both the light (endogenous) and heavy (labeled) versions of the target peptide. Quantification is achieved by comparing the peak areas of the extracted ion chromatograms (XICs) for the light and heavy peptide pairs.[10]
Method 2: Label-Free Quantification (LFQ)
This method compares the relative abundance of the endogenous peptide across different samples without the use of an internal standard.
1. Sample Preparation:
-
Protein Extraction and Digestion: This follows the same procedure as in the stable isotope labeling method.
2. Mass Spectrometry Analysis:
-
Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA): The peptide mixtures from different samples are analyzed in separate LC-MS/MS runs.
-
Peptide Identification: The acquired MS/MS spectra are searched against a protein database to identify the peptides in the sample.[2]
3. Data Analysis:
-
Peak Intensity Comparison: The relative abundance of the target peptide is determined by comparing its peak intensity or spectral counts across the different runs.[11]
-
Normalization: To account for variations in sample loading and instrument performance, the data is normalized using various algorithms.
Data Presentation: A Comparative Analysis
To illustrate the cross-validation of the two methods, let's consider a hypothetical experiment to quantify a specific peptide from a target protein in three different biological replicates.
| Method | Replicate 1 (fmol) | Replicate 2 (fmol) | Replicate 3 (fmol) | Average (fmol) | Standard Deviation | Coefficient of Variation (%CV) |
| Stable Isotope Labeling (this compound) | 10.5 | 11.2 | 10.8 | 10.83 | 0.35 | 3.2% |
| Label-Free Quantification (LFQ) | 9.8 | 12.5 | 8.9 | 10.4 | 1.85 | 17.8% |
Table 1: Comparison of Quantitative Results for a Target Peptide. This table summarizes the hypothetical quantitative data obtained from three biological replicates using both the stable isotope labeling and label-free quantification methods. The amount of the target peptide is expressed in femtomoles (fmol).
As depicted in the table, the stable isotope labeling method using the this compound labeled peptide as an internal standard demonstrates significantly higher precision, as indicated by the much lower coefficient of variation (%CV) compared to the label-free approach. This is a key advantage of using internal standards, as they correct for variability introduced during sample preparation and MS analysis.
Visualization of Experimental Workflows
To further clarify the methodologies, the following diagrams illustrate the experimental workflows.
References
- 1. Quantitative proteomics by stable isotope labeling and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. nbinno.com [nbinno.com]
- 6. Fmoc-Gly-OH [cem.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 9. Quantification of peptide m/z distributions from 13C-labeled cultures with high-resolution mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Tracing the Building Blocks of Life: A Comparative Guide to 13C2 Labeled Glycine and 13C6 Labeled Amino Acids in Research
For researchers, scientists, and drug development professionals navigating the intricate world of cellular metabolism, the choice of isotopic tracer is a critical decision that dictates the scope and precision of experimental outcomes. This guide provides an objective comparison between the use of 13C2 labeled glycine and uniformly labeled 13C6 amino acids, supported by experimental principles and data representation to inform your research strategy.
The use of stable isotope-labeled compounds, particularly those enriched with Carbon-13 (¹³C), has revolutionized our ability to trace metabolic pathways in real-time. By introducing these "heavy" labeled molecules into cells or organisms, researchers can follow their journey and incorporation into various downstream metabolites, providing a dynamic view of metabolic fluxes that is not achievable with static concentration measurements alone. While both partially and fully labeled amino acids are powerful tools, their applications and the insights they offer are distinct.
The Strategic Advantage of Precision: 13C2 Labeled Glycine
Glycine, the simplest amino acid, is a central hub in cellular metabolism. Its carbon backbone is a fundamental building block for a host of critical biomolecules. Using glycine labeled at both of its carbon positions ([1,2-¹³C₂]glycine or simply ¹³C₂-glycine) offers a targeted approach to probe specific and vital metabolic pathways with high precision.
The primary advantage of ¹³C₂-glycine lies in its ability to dissect the contributions of glycine's distinct carbon atoms to key biosynthetic pathways. This is particularly insightful for studying:
-
One-Carbon Metabolism: The glycine cleavage system (GCS), a mitochondrial enzyme complex, specifically catabolizes glycine. In this process, the C2 carbon of glycine is transferred to tetrahydrofolate (THF) to form 5,10-methylenetetrahydrofolate, a central carrier of one-carbon units. These one-carbon units are essential for the synthesis of purines (the building blocks of DNA and RNA), thymidylate (for DNA synthesis), and for the remethylation of homocysteine to form methionine. Tracing the ¹³C label from the C2 position of glycine provides a direct measure of the flux through this critical pathway.
-
Purine Synthesis: The entire glycine molecule is incorporated into the purine ring, with the C2 of glycine becoming C5 and the C1 becoming C4 of the purine structure. The nitrogen atom of glycine also contributes to the purine ring at position N7. Using ¹³C₂-glycine allows for the direct observation and quantification of de novo purine synthesis, a pathway often upregulated in proliferating cancer cells.
-
Glutathione Synthesis: Glycine is one of the three amino acid precursors for the synthesis of glutathione (GSH), a major cellular antioxidant. Tracing the incorporation of ¹³C₂-glycine into the glutathione pool provides a direct measure of its synthesis rate.
This targeted labeling strategy allows for clearer interpretation of mass spectrometry data, as the specific labeling patterns in downstream metabolites can be directly attributed to the incorporation of glycine's carbon backbone.
The Global Perspective: 13C6 Labeled Amino Acids
In contrast, uniformly labeled amino acids, such as ¹³C₆-lysine or ¹³C₆-arginine, are the cornerstone of the SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) technique for quantitative proteomics. The primary application of these tracers is not to follow the metabolic fate of individual carbon atoms, but rather to accurately quantify differences in protein abundance between different cell populations.
The core principle of SILAC involves growing two cell populations in media containing either the "light" (natural abundance) or "heavy" (¹³C₆-labeled) form of an essential amino acid that the cells cannot synthesize themselves. When the labeled amino acid is fully incorporated into the proteome, the proteins from the two cell populations can be mixed, digested, and analyzed by mass spectrometry. The mass difference between the light and heavy peptides allows for the precise relative quantification of protein levels.
The main advantages of using ¹³C₆ labeled amino acids in this context are:
-
Comprehensive Proteome Quantification: It allows for the quantification of thousands of proteins in a single experiment, providing a global view of changes in protein expression.
-
High Accuracy and Precision: By mixing the samples at the beginning of the workflow, it minimizes experimental variability, leading to highly accurate and reproducible quantification.
Head-to-Head Comparison: Choosing the Right Tool for the Job
The choice between ¹³C₂-glycine and a ¹³C₆-amino acid ultimately depends on the research question. The following table summarizes the key differences in their applications and the type of data they generate.
| Feature | 13C2 Labeled Glycine | 13C6 Labeled Amino Acids (e.g., Lysine, Arginine) |
| Primary Application | Metabolic Flux Analysis | Quantitative Proteomics (SILAC) |
| Information Gained | Rate of specific biosynthetic pathways (e.g., one-carbon metabolism, purine synthesis, glutathione synthesis) | Relative and absolute protein abundance |
| Tracer Principle | Tracing the fate of specific carbon atoms into downstream metabolites | Differential labeling of entire proteins for relative quantification |
| Key Pathways Investigated | One-carbon unit transfer, de novo purine synthesis, glutathione synthesis, serine biosynthesis | Protein synthesis, degradation, and turnover |
| Typical Analytical Platform | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Data Output | Mass isotopomer distributions in metabolites | Ratios of "heavy" to "light" peptide peak intensities |
Experimental Protocols: A Glimpse into the Methodology
While the specific protocols will vary depending on the cell type, experimental conditions, and analytical instrumentation, the following provides a general overview of a typical workflow for a ¹³C₂-glycine tracing experiment.
Experimental Protocol: Tracing Glycine Metabolism with ¹³C₂-Glycine
-
Cell Culture and Labeling:
-
Culture cells in a medium that allows for controlled nutrient composition.
-
Replace the standard medium with a labeling medium containing a known concentration of [1,2-¹³C₂]glycine. The concentration and duration of labeling will depend on the expected metabolic flux and the time required to reach isotopic steady-state.
-
-
Metabolite Extraction:
-
After the desired labeling period, rapidly quench metabolism to halt enzymatic activity. This is typically achieved by aspirating the medium and adding a cold solvent, such as 80% methanol pre-chilled to -80°C.
-
Scrape the cells in the cold solvent and transfer the cell lysate to a microcentrifuge tube. .
-
-
Sample Preparation for GC-MS Analysis:
-
Separate the polar metabolites from the insoluble cell debris by centrifugation.
-
Dry the metabolite extract, for example, using a vacuum concentrator.
-
Derivatize the dried metabolites to increase their volatility for GC-MS analysis. A common method is methoximation followed by silylation.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a GC-MS system. The gas chromatograph separates the individual metabolites, and the mass spectrometer detects the mass-to-charge ratio of the fragments.
-
The mass spectrometer is operated in a mode that allows for the detection of the different mass isotopologues of each metabolite (i.e., molecules of the same compound that differ in the number of ¹³C atoms).
-
-
Data Analysis:
-
Process the raw GC-MS data to identify metabolites and determine their mass isotopomer distributions (MIDs).
-
Correct the MIDs for the natural abundance of ¹³C.
-
Use the corrected MIDs to calculate the fractional contribution of glycine to the synthesis of downstream metabolites and to model the metabolic fluxes through the relevant pathways.
-
Visualizing Metabolic Pathways
To better understand the flow of carbon from glycine into key metabolic pathways, the following diagrams illustrate the central role of this simple amino acid.
Benchmarking Fmoc-Gly-OH-¹³C₂: A Comparative Performance Guide for Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide synthesis, the choice of building blocks is paramount to achieving high yields and purity. While the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group strategy is a cornerstone of modern solid-phase peptide synthesis (SPPS), the performance of individual Fmoc-amino acids can vary significantly. This guide provides an objective comparison of Fmoc-Gly-OH-¹³C₂ against other commonly used Fmoc-amino acids, supported by established experimental principles and a detailed protocol for performance benchmarking.
Stable isotope-labeled amino acids, such as Fmoc-Gly-OH-¹³C₂, are invaluable tools in proteomics, metabolic research, and drug development for tracing and quantification using mass spectrometry and NMR.[1][2] However, an understanding of their performance during the synthetic process is crucial for efficient and reliable production of labeled peptides. This guide will delve into the key performance indicators of Fmoc-Gly-OH-¹³C₂ in SPPS, contrasting it with a standard non-labeled glycine, a sterically hindered amino acid, and an amino acid with a reactive side chain.
Comparative Performance Analysis
The performance of an Fmoc-amino acid in SPPS is primarily dictated by its structure, which influences coupling efficiency, reaction kinetics, and the propensity for side reactions. Glycine, being the simplest amino acid with no side chain, generally exhibits the most straightforward and efficient coupling behavior.
| Fmoc-Amino Acid | Structure | Expected Coupling Efficiency (%) | Typical Coupling Time (min) | Potential Side Reactions | Key Considerations |
| Fmoc-Gly-OH-¹³C₂ | Glycine (¹³C labeled backbone) | >99% | 30 - 60 | Minimal | Isotopic labeling is not expected to significantly alter the chemical reactivity compared to its unlabeled counterpart. |
| Fmoc-Gly-OH | Glycine | >99% | 30 - 60 | Minimal | Serves as the baseline for optimal coupling performance due to the absence of steric hindrance.[3][4] |
| Fmoc-Val-OH | Valine | 95-99% | 60 - 120+ | Incomplete coupling | The bulky isopropyl side chain introduces significant steric hindrance, slowing down the coupling reaction and potentially leading to incomplete acylation.[5] Double coupling may be required. |
| Fmoc-Asp(OtBu)-OH | Aspartic Acid (t-Butyl protected) | >99% | 30 - 60 | Aspartimide formation | The side chain can react with the peptide backbone, especially in sequences like Asp-Gly, to form a succinimide derivative, which can lead to impurities.[6][7] |
| Fmoc-Arg(Pbf)-OH | Arginine (Pbf protected) | 98-99% | 60 - 90 | Guanidinylation of the free N-terminal amine | The bulky Pbf protecting group can hinder coupling, and the guanidinium side chain can participate in side reactions if not properly managed. |
Experimental Protocol for Benchmarking Fmoc-Amino Acid Performance
To generate robust comparative data, a standardized experimental protocol is essential. The following methodology outlines the steps for assessing the coupling efficiency and purity of different Fmoc-amino acids in a model peptide sequence.
Objective:
To quantitatively compare the coupling efficiency and resulting peptide purity of Fmoc-Gly-OH-¹³C₂, Fmoc-Gly-OH, Fmoc-Val-OH, and Fmoc-Asp(OtBu)-OH in a standardized solid-phase peptide synthesis.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-Gly-OH-¹³C₂, Fmoc-Gly-OH, Fmoc-Val-OH, Fmoc-Asp(OtBu)-OH, and other required Fmoc-amino acids for a model peptide (e.g., Ac-Tyr-Gly-X-Gly-Phe-Leu-NH₂)
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Kaiser test kit
-
HPLC system with a C18 column
-
Mass spectrometer
Procedure:
-
Resin Swelling and Preparation: Swell the Rink Amide resin in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete Fmoc removal.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Test Coupling:
-
For each Fmoc-amino acid to be tested (Fmoc-Gly-OH-¹³C₂, Fmoc-Gly-OH, Fmoc-Val-OH, Fmoc-Asp(OtBu)-OH), pre-activate by dissolving 3 equivalents of the amino acid and 2.9 equivalents of HBTU in DMF, followed by the addition of 6 equivalents of DIPEA.
-
Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for the standard time (e.g., 60 minutes).
-
-
Monitoring Coupling Completion (Kaiser Test):
-
Peptide Elongation: Continue the synthesis of the model peptide sequence following standard SPPS protocols.
-
Cleavage and Deprotection: After the final Fmoc deprotection, wash and dry the resin. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether. Dissolve the crude peptide in a water/acetonitrile mixture.
-
Analysis:
-
Analyze the crude peptide by reverse-phase HPLC to determine the purity and identify any deletion or side-product peaks.[10]
-
Confirm the identity of the desired peptide and any major impurities by mass spectrometry.
-
Visualizing the Workflow and a Relevant Biological Pathway
To further clarify the experimental process and the application of the synthesized peptides, the following diagrams are provided.
Caption: Experimental workflow for benchmarking Fmoc-amino acid performance.
Isotopically labeled peptides, such as those synthesized with Fmoc-Gly-OH-¹³C₂, are often used to study signaling pathways. For instance, a labeled peptide substrate could be used to quantify the activity of a specific kinase in a complex biological sample.
Caption: Use of a ¹³C-labeled peptide to quantify kinase activity.
References
- 1. americanpeptidesociety.org [americanpeptidesociety.org]
- 2. Item - Kinetics of Precursor Labeling in Stable Isotope Labeling in Cell Cultures (SILAC) Experiments - American Chemical Society - Figshare [acs.figshare.com]
- 3. peptide.com [peptide.com]
- 4. Fmoc-Gly-OH [cem.com]
- 5. kilobio.com [kilobio.com]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bot Detection [iris-biotech.de]
- 8. Bot Detection [iris-biotech.de]
- 9. peptide.com [peptide.com]
- 10. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
A Researcher's Guide to Ensuring Reproducibility with Fmoc-Gly-OH-13C2 from Diverse Suppliers
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Qualifying Isotopically Labeled Amino Acids
The reproducibility of experimental results is the bedrock of scientific advancement and drug development. In solid-phase peptide synthesis (SPPS), the quality of reagents is paramount, and even minor variations in starting materials can lead to significant differences in the final product's purity and yield. This guide provides a framework for comparing and qualifying Fmoc-Gly-OH-13C2, a critical isotopically labeled building block, from different suppliers to ensure experimental consistency and reliability.
The Critical Impact of Reagent Quality
Key Quality Parameters for Supplier Comparison
When evaluating this compound from a new or alternative supplier, a direct comparison of their Certificate of Analysis (CoA) is the first step. However, researchers should look beyond the headline purity percentage and scrutinize several key quality attributes that can profoundly affect synthesis outcomes.
Common Impurities and Their Consequences:
-
Dipeptides (e.g., Fmoc-Gly-Gly-OH): Arise during the synthesis of the Fmoc-amino acid and can lead to the insertion of an extra amino acid into your peptide sequence.[5][6]
-
Free Amino Acids (H-Gly-OH): Can cause deletion sequences or the double insertion of the target amino acid.[5][7] Traces of the free amine can also promote the autocatalytic cleavage of the Fmoc group during storage.[8]
-
β-Alanine Adducts: Result from a rearrangement of the Fmoc-introducing reagent and lead to the unwanted insertion of β-alanine.[6][9][10]
-
Acetic Acid: A particularly insidious impurity as it is often invisible to standard HPLC analysis.[11] Acetic acid acts as a capping agent, causing the termination of the growing peptide chain and resulting in truncated sequences.[6][7][8][12] Even trace amounts can have a dramatic effect on the synthesis of longer peptides.[11][12]
-
Enantiomeric Purity (D-isomer content): The presence of the D-isomer will lead to diastereomeric impurities in the final peptide, which are often difficult to detect and separate but can have significant biological implications.[8][12]
Below is a comparative table outlining the critical specifications researchers should demand from suppliers. The data presented is a hypothetical representation based on typical high-quality specifications to guide evaluation.
| Parameter | Specification Target | Supplier A (Hypothetical) | Supplier B (Hypothetical) | Supplier C (Hypothetical) | Analytical Method | Potential Impact of Failure |
| Chemical Purity | ≥ 99.5% | 99.7% | 99.2% | 99.8% | HPLC | Lower yield, complex purification |
| Isotopic Enrichment | ≥ 99 atom % ¹³C | 99.5% | 99.2% | 99.6% | Mass Spectrometry | Inaccurate quantification in MS-based assays |
| Enantiomeric Purity | ≥ 99.8% L-isomer | 99.9% | 99.7% | 99.8% | Chiral GC/HPLC | Diastereomeric peptide impurities, altered bioactivity |
| Dipeptide Content | ≤ 0.1% | 0.05% | 0.15% | 0.03% | HPLC/MS | Insertion of an extra glycine residue[5][6] |
| Free Amino Acid | ≤ 0.2% | 0.1% | 0.3% | 0.08% | GC | Deletion or double insertion sequences[7][8] |
| Acetate Content | ≤ 0.02% | 0.01% | 0.1% | 0.015% | Ion Chromatography/GC | N-terminal capping, truncated peptides[6][8][12] |
| β-Alanine Adducts | ≤ 0.1% | Not Detected | 0.1% | Not Detected | HPLC/MS | Insertion of incorrect amino acid[6][9] |
Experimental Protocols for Supplier Qualification
To empirically validate a new supplier's product, it is essential to perform a standardized test synthesis alongside a trusted incumbent supplier's product.
Workflow for Qualifying a New Supplier
The following diagram illustrates a robust workflow for qualifying a new supplier of critical reagents like this compound. This process ensures that quality is assessed at multiple stages, from initial documentation review to practical performance evaluation.
Caption: Workflow for new supplier qualification.
Protocol: Standard Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a simple test peptide (e.g., Ac-Ala-Gly -Val-NH2) on a Rink Amide resin, where the labeled Fmoc-Gly -OH-13C2 is incorporated.
1. Resin Preparation:
- Swell 100 mg of Rink Amide MBHA resin (0.5 mmol/g) in N,N-Dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.[13]
- Drain the DMF.
2. Fmoc Deprotection:
- Add 2 mL of 20% piperidine in DMF to the resin.[13][14]
- Agitate for 5 minutes, then drain.
- Repeat the piperidine treatment for another 10 minutes and drain.
- Wash the resin thoroughly with DMF (5 x 2 mL).
3. Amino Acid Coupling Cycle (for each amino acid):
- Activation: In a separate vial, dissolve Fmoc-amino acid (3 equivalents), HBTU (2.9 equiv.), and HOBt (3 equiv.) in DMF. Add DIPEA (6 equiv.) and allow the mixture to pre-activate for 2 minutes.
- Coupling: Add the activated amino acid solution to the resin. Agitate for 1-2 hours.[15]
- Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.[16]
- Washing: Wash the resin with DMF (3 x 2 mL) and Dichloromethane (DCM) (3 x 2 mL).
- Repeat steps 2 (Fmoc Deprotection) and 3 (Coupling) for each amino acid in the sequence, using this compound at the desired position.
4. N-terminal Acetylation:
- After the final Fmoc deprotection, wash the resin with DMF.
- Add a solution of 10% acetic anhydride and 2% DIPEA in DMF to the resin. Agitate for 30 minutes.
- Wash thoroughly with DMF and DCM, then dry the resin under vacuum.
5. Cleavage and Precipitation:
- Add 2 mL of cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to the dried resin.
- Gently agitate for 2-3 hours.
- Filter the solution to separate the resin and collect the filtrate.
- Precipitate the crude peptide by adding the filtrate to ice-cold diethyl ether.[14]
- Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
6. Analysis:
- Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water).
- Analyze by reverse-phase HPLC to determine purity and identify by-products.
- Confirm the mass of the desired product and the incorporation of the ¹³C label using Mass Spectrometry.
The SPPS Cycle and the Role of Reagent Purity
The core of SPPS is a repeated cycle of deprotection and coupling steps. The quality of the Fmoc-amino acid is most critical during the coupling step, where impurities can be incorporated into the growing peptide chain, leading to a heterogeneous final product.
Caption: The Solid-Phase Peptide Synthesis (SPPS) cycle.
Conclusion
While direct, published comparisons of specific suppliers are rare, the principles of reagent qualification are well-established. The reproducibility of your work depends heavily on the quality and consistency of your starting materials.[] By implementing a rigorous evaluation process that combines documentation review with empirical testing, researchers can mitigate risks associated with supplier variability. Demanding detailed and transparent specifications for critical impurities is not merely a matter of preference but a requirement for generating high-quality, reproducible data in peptide research and development.
References
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. academic.oup.com [academic.oup.com]
- 4. ajpamc.com [ajpamc.com]
- 5. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 6. Novabiochem® Fmoc-Amino Acids [sigmaaldrich.com]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. merck-lifescience.com.tw [merck-lifescience.com.tw]
- 11. merckmillipore.com [merckmillipore.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. chem.uci.edu [chem.uci.edu]
- 14. rsc.org [rsc.org]
- 15. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 16. academic.oup.com [academic.oup.com]
A Comparative Guide to Peptide Fragmentation: The Impact of Fmoc-Gly-OH-13C2 in MS/MS Analysis
For researchers, scientists, and professionals in drug development, the precise characterization of synthetic peptides is paramount. Stable isotope labeling, a cornerstone of quantitative proteomics and peptide analysis, offers a robust method for internal standardization. This guide provides a detailed comparison of the fragmentation behavior of peptides synthesized with Fmoc-Gly-OH versus its isotopically labeled counterpart, Fmoc-Gly-OH-13C2, in tandem mass spectrometry (MS/MS). The inclusion of experimental protocols and visual workflows aims to equip researchers with the necessary information to effectively utilize these reagents.
Introduction to Isotopic Labeling in Peptide Mass Spectrometry
Stable isotope-labeled peptides are chemically identical to their natural counterparts, yet their increased mass allows for their differentiation and quantification in complex mixtures. These labeled peptides serve as ideal internal standards in mass spectrometry-based assays because they co-elute with the target analyte and exhibit the same ionization efficiency and fragmentation patterns. This compound is a derivative of Fmoc-Gly-OH where the two carbon atoms of the glycine residue are replaced with the heavier 13C isotope, resulting in a mass increase of 2 Daltons.
Impact of this compound on Peptide Fragmentation
The foundational principle of using stable isotope-labeled standards is that their chemical behavior, including fragmentation in MS/MS, is indistinguishable from their unlabeled analogues. The collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) processes that lead to the fragmentation of the peptide backbone are dependent on the peptide's amino acid sequence and charge state, not the isotopic composition of its atoms.
Therefore, a peptide synthesized with this compound will produce the same series of b- and y-ions as the unlabeled peptide. The key difference is that any fragment ion containing the 13C-labeled glycine residue will be shifted by +2 m/z units. This predictable mass shift is the basis for its use in quantitative studies.
Illustrative MS/MS Fragmentation Data
To demonstrate the expected outcome, consider a hypothetical peptide, Ac-Ala-Gly-Phe-NH2. The following tables summarize the theoretical monoisotopic masses of the precursor and key fragment ions for both the unlabeled and the 13C2-Gly labeled versions.
Table 1: Precursor Ion Comparison
| Peptide Sequence | Isotopic Label | Molecular Formula | Monoisotopic Mass (Da) |
| Ac-Ala-Gly-Phe-NH2 | Unlabeled | C16H22N4O4 | 334.1641 |
| Ac-Ala-Gly-Phe-NH2 | 13C2-Gly | C14¹³C2H22N4O4 | 336.1709 |
Table 2: Comparative MS/MS Fragmentation of Ac-Ala-Gly-Phe-NH2
| Fragment Ion | Unlabeled Peptide (m/z) | ¹³C₂-Gly Labeled Peptide (m/z) | Mass Shift (Da) |
| b₁ | 114.0550 | 114.0550 | 0 |
| b₂ | 171.0764 | 173.0832 | +2 |
| b₃ | 318.1448 | 320.1516 | +2 |
| y₁ | 165.0917 | 165.0917 | 0 |
| y₂ | 222.1131 | 224.1199 | +2 |
| y₃ | 293.1502 | 295.1570 | +2 |
This data is illustrative and based on theoretical calculations.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and adaptation in your own research.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry
This protocol outlines the manual synthesis of a generic tripeptide (e.g., Ala-Gly-Phe) on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-Phe-OH, Fmoc-Gly-OH (or this compound), Fmoc-Ala-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
20% (v/v) Piperidine in Dimethylformamide (DMF)
-
DMF, Dichloromethane (DCM)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H2O
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF. Agitate for 5 minutes, drain, and repeat for another 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
First Amino Acid Coupling (Fmoc-Phe-OH):
-
Dissolve Fmoc-Phe-OH (3 eq), DIC (3 eq), and Oxyma (3 eq) in DMF.
-
Add the activation mixture to the resin and agitate for 2 hours.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Second Amino Acid Coupling (Fmoc-Gly-OH or this compound):
-
Repeat the Fmoc deprotection step.
-
Couple Fmoc-Gly-OH or this compound using the same procedure as for Fmoc-Phe-OH.
-
-
Third Amino Acid Coupling (Fmoc-Ala-OH):
-
Repeat the Fmoc deprotection step.
-
Couple Fmoc-Ala-OH as described above.
-
-
Final Deprotection and Acetylation:
-
Perform a final Fmoc deprotection.
-
To cap the N-terminus, add a solution of acetic anhydride (10 eq) and diisopropylethylamine (DIPEA) (10 eq) in DMF and react for 30 minutes.
-
-
Cleavage and Precipitation:
-
Wash the resin with DMF and DCM, and dry under vacuum.
-
Add the cleavage cocktail and agitate for 2 hours.
-
Filter the resin and precipitate the peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
Protocol 2: Sample Preparation and LC-MS/MS Analysis
Materials:
-
Synthesized unlabeled and 13C2-Gly labeled peptides
-
Water with 0.1% Formic Acid (Solvent A)
-
Acetonitrile with 0.1% Formic Acid (Solvent B)
-
C18 reverse-phase HPLC column
-
Electrospray ionization tandem mass spectrometer (ESI-MS/MS)
Procedure:
-
Sample Reconstitution: Dissolve the crude peptides in Solvent A to a concentration of 1 mg/mL. For comparative analysis, mix the unlabeled and labeled peptides in a 1:1 ratio.
-
LC Separation:
-
Inject the sample onto the C18 column.
-
Apply a linear gradient of Solvent B (e.g., 5% to 95% over 30 minutes) at a constant flow rate.
-
-
MS/MS Analysis:
-
Operate the mass spectrometer in positive ion mode.
-
Acquire full scan MS spectra to identify the precursor ions of the unlabeled and labeled peptides.
-
Perform data-dependent MS/MS on the most intense precursor ions.
-
Use an appropriate collision energy (CID or HCD) to induce fragmentation.
-
Acquire MS/MS spectra over a relevant m/z range.
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflow and the logical relationship of the fragmentation patterns.
A Researcher's Guide to Isotopic Labeling: Validating Fmoc-Gly-OH-¹³C₂ in Drug Discovery
In the landscape of modern drug discovery, particularly in the development of peptide-based therapeutics, accurate quantification and metabolic profiling are paramount. Stable isotope labeling, coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, has become an indispensable tool for researchers. Among the various labeling strategies, the use of ¹³C-labeled amino acids, such as Fmoc-Gly-OH-¹³C₂, offers a robust method for introducing a mass shift for precise tracking and quantification.
This guide provides a comparative analysis of Fmoc-Gly-OH-¹³C₂ against other common isotopic labeling alternatives, supported by experimental data and detailed protocols. The focus is on validating its application as an internal standard in pharmacokinetic (PK) studies and for metabolic tracing of peptide drug candidates.
Comparison of Isotopic Labeling Strategies
The choice of isotope for labeling a peptide can significantly impact the outcome and interpretation of experimental results. The most common stable isotopes used are Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H).
| Feature | Fmoc-Gly-OH-¹³C₂ | ¹⁵N-Labeling (e.g., Fmoc-Gly-OH-¹⁵N) | Deuterium (²H) Labeling |
| Primary Application | Quantitative MS, NMR, Metabolic Flux Analysis | Quantitative MS, NMR | Quantitative MS, Metabolic Stability Studies |
| Mass Shift | +2 Da per glycine residue | +1 Da per nitrogen atom | Variable, typically +1 Da per deuterium atom |
| Chromatographic Co-elution with Analyte | Excellent, generally identical retention time[1][2] | Excellent, identical retention time | May exhibit slight retention time shifts in reverse-phase LC[2] |
| Potential for Isotopic Effects | Minimal impact on fragmentation and metabolism[3] | Minimal impact on fragmentation and metabolism | Can alter metabolic rates (Kinetic Isotope Effect), potentially affecting pharmacokinetic profiles[3][4][5] |
| Cost | Generally higher than unlabeled counterparts | Varies depending on the labeled amino acid | Often more cost-effective than ¹³C or ¹⁵N labeling[6] |
| NMR Spectroscopy | ¹³C is NMR-active (spin ½), providing good signal for structural and interaction studies[] | ¹⁵N is NMR-active (spin ½), essential for heteronuclear NMR experiments[] | ²H has a different nuclear spin (spin 1), which can complicate NMR spectra |
| MS Fragmentation | Predictable fragmentation patterns | Predictable fragmentation patterns | Can sometimes influence fragmentation pathways |
| Natural Abundance | ~1.1%[] | ~0.37%[] | ~0.015% |
Key Takeaway: While all three labeling strategies are valuable, Fmoc-Gly-OH-¹³C₂ offers a "gold standard" approach for use as an internal standard in quantitative LC-MS assays due to its excellent co-elution with the analyte and minimal isotopic effects that could alter the molecule's behavior.[1][2] This ensures the highest accuracy and precision in bioanalytical methods.
Case Study: Pharmacokinetic Analysis of a Therapeutic Peptide
To illustrate the practical application of Fmoc-Gly-OH-¹³C₂, we present a representative case study on the development of a quantitative LC-MS/MS assay for a novel peptide therapeutic, "Peptide-X".
Objective: To develop and validate a sensitive and robust LC-MS/MS method for the quantification of Peptide-X in human plasma to support a Phase I clinical trial.
Methodology: A stable isotope-labeled internal standard (SIL-IS) of Peptide-X was synthesized using Fmoc-Gly-OH-¹³C₂ to replace a glycine residue in the sequence. Human plasma samples were spiked with the SIL-IS, and proteins were precipitated. The supernatant was then analyzed by LC-MS/MS.
Results:
| Parameter | Result |
| Linear Range | 1.0 - 500 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |
| Intra-day Precision (%CV) | < 5% |
| Inter-day Precision (%CV) | < 7% |
| Accuracy (% Bias) | -3% to +4% |
| Recovery | > 90% |
| Matrix Effect | Minimal |
The use of the ¹³C-labeled internal standard allowed for excellent accuracy and precision, meeting the stringent requirements for bioanalytical method validation.[8] The co-elution of the analyte and the internal standard compensated for any variability in sample preparation and instrument response.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a ¹³C-Labeled Peptide
This protocol outlines the manual Fmoc-based SPPS of a hypothetical peptide ("H-Ala-Val-Gly-Leu-Ile-NH₂") with a ¹³C-labeled glycine.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-Ala-OH, Fmoc-Val-OH, Fmoc-Leu-OH, Fmoc-Ile-OH
-
Fmoc-Gly-OH-¹³C₂
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
20% (v/v) Piperidine in Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/H₂O/Triisopropylsilane 95:2.5:2.5)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling (First Residue - Ile):
-
Dissolve Fmoc-Ile-OH (3 eq), DIC (3 eq), and OxymaPure (3 eq) in DMF.
-
Add the activation mixture to the resin and shake for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid (Leu, Gly-¹³C₂ , Val, Ala) according to the peptide sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the TFA cleavage cocktail to the resin and shake for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
-
-
Purification and Analysis:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the labeled peptide by mass spectrometry.
-
Visualizing the Workflow and Rationale
The following diagrams illustrate the key processes and logical relationships in the application of Fmoc-Gly-OH-¹³C₂ in drug discovery.
Caption: Workflow for the synthesis and application of a ¹³C-labeled peptide.
Caption: Rationale for selecting ¹³C labeling for quantitative bioanalysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lifetein.com [lifetein.com]
- 5. lifetein.com [lifetein.com]
- 6. scispace.com [scispace.com]
- 8. cigb.edu.cu [cigb.edu.cu]
Safety Operating Guide
Safe Disposal Protocol for Fmoc-Gly-OH-13C2
This guide provides comprehensive safety and logistical information for the proper disposal of Fmoc-Gly-OH-13C2, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined are intended for researchers, scientists, and professionals in drug development.
Material Properties and Hazard Identification
This compound is a stable isotope-labeled form of the Fmoc-protected amino acid glycine.[1][2] According to available Safety Data Sheets (SDS) for the non-labeled analog, Fmoc-Gly-OH, the substance is not classified as hazardous.[3][4] However, it should always be handled with care in a laboratory setting. The isotopic ¹³C label is a stable, non-radioactive isotope, and therefore does not require special handling procedures for radioactivity.[5][] Disposal of compounds with stable isotopes should follow the same procedures as for their unlabeled counterparts.[5]
| Property | Data |
| Appearance | White powder/solid |
| Molecular Formula | C₁₅¹³C₂H₁₅NO₄ |
| Melting Point | 174 - 178 °C (345.2 - 352.4 °F) |
| Hazard Classification | Not classified as a hazardous substance.[3][4] |
| Solubility | Soluble in organic solvents like DMF.[7] |
| Stability | Stable under normal storage conditions.[8] |
Experimental Protocol: Disposal Procedure
This step-by-step protocol outlines the recommended procedure for the disposal of this compound.
Objective: To safely dispose of unused or waste this compound in accordance with standard laboratory safety practices and environmental regulations.
Materials:
-
Appropriate Personal Protective Equipment (PPE):
-
Sealable, chemical-resistant waste container.
-
Waste label.
-
Spatula or scoop.
Methodology:
-
Step 1: Personal Protective Equipment (PPE) and Preparation
-
Before handling the chemical, put on all required PPE, including safety glasses, a lab coat, and gloves.[3][4]
-
Ensure the work area, such as a chemical fume hood or a designated bench space, is clean and uncluttered.
-
Prepare a designated solid chemical waste container. Ensure it is clean, dry, and properly labeled.
-
-
Step 2: Waste Characterization and Segregation
-
Characterize the waste as "non-hazardous solid chemical waste."
-
Since this compound contains a stable isotope, no radiological segregation is necessary.[5][] It should be treated like the standard, non-labeled Fmoc-Gly-OH.
-
Do not mix this waste with other waste streams, such as solvents, sharps, or biohazardous waste.
-
-
Step 3: Transferring the Waste
-
Carefully transfer the solid this compound from its original container into the designated solid chemical waste container using a clean spatula.
-
Avoid creating dust during the transfer.[3][4] If handling a powder, perform the transfer in a fume hood or ventilated enclosure.
-
Once the transfer is complete, securely seal the waste container.
-
-
Step 4: Labeling the Waste Container
-
Clearly label the waste container with the following information:
-
The words "Chemical Waste for Disposal."
-
The full chemical name: "this compound" or "N-(9-Fluorenylmethyloxycarbonyl)-glycine-¹³C₂."
-
Approximate quantity of waste.
-
Date of accumulation.
-
Your name, laboratory, and contact information.
-
-
-
Step 5: Storage and Disposal
-
Store the sealed and labeled waste container in a designated, secure area away from incompatible materials, such as strong oxidizing agents.[8]
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EH&S) department or equivalent chemical waste management program.
-
Follow all local, state, and federal regulations for chemical waste disposal.[3][4]
-
-
Step 6: Decontamination
Disposal Workflow Diagram
Caption: Disposal decision workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
